molecular formula C19H18N4O2 B1665930 AZD1080 CAS No. 612487-72-6

AZD1080

Cat. No.: B1665930
CAS No.: 612487-72-6
M. Wt: 334.4 g/mol
InChI Key: BLTVBQXJFVRPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD1080 is a member of the class of hydroxyindoles that is 1H-indole substituted by hydroxy, 5-(morpholin-4-ylmethyl)pyridin-2-yl, and cyano groups at positions 2, 3 and 5, respectively. It is a potent, brain permeable inhibitor of human GSK3alpha and GSK3beta with Ki of 6.9 nM and 31 nM, respectively. The drug was being developed by AstraZeneca for the treatment of Alzheimer's disease (clinical trial now discontinued). It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, a tau aggregation inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of morpholines, a member of pyridines, a member of hydroxyindoles, a nitrile and a tertiary amino compound.
AZD-1080 is a small molecule drug with a maximum clinical trial phase of I.
structure in first source

Properties

IUPAC Name

2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTVBQXJFVRPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678598
Record name 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612487-72-6
Record name AZD-1080
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1080
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD1080: A Technical Guide to a Selective GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1080 is a potent, selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with a particular emphasis on the β isoform. GSK-3β is a critical serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to the pathophysiology of several diseases, most notably Alzheimer's disease (AD). In AD, GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support researchers in the field of neurodegenerative disease and kinase inhibitor development.

Introduction to GSK-3β and its Role in Alzheimer's Disease

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β. It plays a pivotal role in numerous signaling pathways, including insulin signaling, neurodevelopment, and Wnt/β-catenin signaling. In the context of Alzheimer's disease, the overactivity of GSK-3β is a central pathological feature.[1] This hyperactivity contributes to the abnormal hyperphosphorylation of tau, a microtubule-associated protein.[1] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the aggregation of tau into paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs).[1] These tangles are a defining pathological hallmark of Alzheimer's disease and are closely associated with neuronal cell death and cognitive decline. Therefore, the inhibition of GSK-3β has emerged as a promising therapeutic strategy for the treatment of Alzheimer's and other tauopathies.

This compound: Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor of GSK-3.[2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates. This mechanism of action is crucial for its function in reducing tau phosphorylation.

In Vitro Potency and Selectivity

This compound has demonstrated high potency against both human GSK-3 isoforms, with a higher affinity for GSK-3α. The inhibitor also exhibits good selectivity against other related kinases.

TargetKᵢ (nM)IC₅₀ (nM)Selectivity Fold (vs. GSK-3β)
Human GSK-3α 6.9[3]4.5x more potent than GSK-3β
Human GSK-3β 31-
CDK2 >1000>32
CDK5 >1000>32
CDK1 >1000>32
Erk2 >1000>32

Table 1: In Vitro Potency and Selectivity of this compound

Preclinical Efficacy

In Vitro Inhibition of Tau Phosphorylation

This compound has been shown to effectively inhibit the phosphorylation of tau in cellular models. In a study using 3T3 fibroblasts engineered to stably express the four-repeat human tau protein, this compound demonstrated a dose-dependent inhibition of tau phosphorylation with an IC₅₀ of 324 nM.

In Vivo Reversal of Cognitive Deficits

Preclinical studies in rodent models have demonstrated the potential of this compound to reverse cognitive deficits. A key model used is the MK-801-induced cognitive deficit model in mice. MK-801 is an NMDA receptor antagonist that induces a state of cognitive impairment. Subchronic, but not acute, oral administration of this compound was found to reverse these deficits. This was assessed through behavioral tests such as contextual fear conditioning and electrophysiological measurements of long-term potentiation (LTP), a cellular correlate of learning and memory.

Pharmacokinetics

This compound is an orally active and brain-permeable compound. Pharmacokinetic studies have been conducted in rats, providing insights into its absorption, distribution, and half-life.

SpeciesRouteBioavailability (%)T½ (hours)Brain/Plasma Ratio
Rat Oral15-247.10.5 - 0.8

Table 2: Pharmacokinetic Parameters of this compound in Rats

Clinical Development and Discontinuation

This compound progressed to Phase I clinical trials in healthy volunteers. These studies involved multiple ascending dose designs and demonstrated peripheral target engagement, as evidenced by a prolonged suppression of glycogen synthase activity in blood mononuclear cells. However, the clinical development of this compound was discontinued. The termination was due to safety concerns arising from preclinical toxicology studies, which revealed severe histopathological changes in the gallbladder of dogs following chronic dosing.

Experimental Protocols

In Vitro GSK-3 Inhibition Assay (Scintillation Proximity Assay)

This assay is a common method to determine the in vitro potency of GSK-3 inhibitors.

GSK-3 Scintillation Proximity Assay Workflow.

Methodology:

  • Assay Components: The assay is typically performed in a 96-well plate and includes recombinant human GSK-3 (a mix of α and β isoforms), a biotinylated peptide substrate, the test inhibitor (this compound), and an assay buffer.

  • Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by GSK-3.

  • Termination: The reaction is stopped by the addition of a stop solution containing EDTA and streptavidin-coated scintillation proximity assay (SPA) beads.

  • Detection: The biotinylated and phosphorylated substrate binds to the SPA beads, bringing the ³³P in close proximity to the scintillant in the beads, which results in the emission of light that is quantified by a scintillation counter. The inhibitory effect of this compound is determined by the reduction in the scintillation signal.

In Vitro Tau Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit tau phosphorylation in a cellular context.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot A Plate cells (e.g., 3T3-tau) B Treat with this compound (various concentrations) A->B C Incubate B->C D Lyse cells C->D E Quantify protein (e.g., BCA assay) D->E F SDS-PAGE E->F G Transfer to membrane F->G H Block membrane G->H I Incubate with primary antibodies (p-Tau, Total Tau, β-actin) H->I J Incubate with secondary antibodies I->J K Detect signal J->K L Analyze results K->L

Western Blot Workflow for Tau Phosphorylation.

Methodology:

  • Cell Culture and Treatment: 3T3 fibroblasts stably expressing human four-repeat tau are cultured and treated with varying concentrations of this compound.

  • Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1), total tau, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the ratio of phosphorylated tau to total tau.

In Vivo MK-801-Induced Cognitive Deficit Model

This model is used to evaluate the efficacy of compounds in reversing chemically-induced cognitive impairment.

G cluster_0 Treatment cluster_1 Induction of Deficit cluster_2 Behavioral Testing cluster_3 Electrophysiology AZD1080_treatment Subchronic oral administration of this compound or vehicle MK801_injection Acute injection of MK-801 (NMDA receptor antagonist) AZD1080_treatment->MK801_injection Fear_Conditioning Contextual Fear Conditioning MK801_injection->Fear_Conditioning LTP_measurement Long-Term Potentiation (LTP) measurement in hippocampal slices Fear_Conditioning->LTP_measurement

MK-801-Induced Deficit Model Workflow.

Methodology:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Drug Administration: Mice receive subchronic oral administration of this compound or vehicle for a specified period (e.g., several days).

  • Induction of Cognitive Deficit: On the day of behavioral testing, mice are administered MK-801 (typically 0.1-0.3 mg/kg, intraperitoneally) to induce cognitive impairment.

  • Contextual Fear Conditioning:

    • Training: Mice are placed in a novel conditioning chamber and, after a period of exploration, receive a mild footshock.

    • Testing: On a subsequent day, mice are returned to the same chamber, and their freezing behavior (a measure of fear memory) is recorded.

  • Long-Term Potentiation (LTP) Measurement:

    • Slice Preparation: Hippocampal slices are prepared from the brains of the treated mice.

    • Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collaterals. LTP is induced by a high-frequency stimulation protocol, and the potentiation of the fEPSP slope is measured.

Signaling Pathway: GSK-3β in the Wnt/β-catenin Pathway

This compound, by inhibiting GSK-3β, has a significant impact on the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of Wnt target genes.

Wnt_Signaling cluster_0 Wnt OFF State cluster_1 Wnt ON State / this compound Inhibition GSK3b_off GSK-3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off Phosphorylates Axin_APC_CK1_off Axin/APC/CK1α (Destruction Complex) Axin_APC_CK1_off->beta_catenin_off Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Axin_APC_CK1_on Destruction Complex (Dissociated) Dsh->Axin_APC_CK1_on Inhibits GSK3b_on GSK-3β beta_catenin_on β-catenin (Stabilized) GSK3b_on->beta_catenin_on Phosphorylation Blocked This compound This compound This compound->GSK3b_on Inhibits Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Wnt Target Gene Expression TCF_LEF->Target_Genes Activates

GSK-3β in the Wnt/β-catenin Signaling Pathway.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GSK-3β with demonstrated efficacy in preclinical models of cognitive impairment. Its ability to reduce tau phosphorylation and rescue synaptic plasticity deficits underscores the therapeutic potential of targeting GSK-3β in Alzheimer's disease. While its clinical development was halted due to safety concerns in preclinical toxicology studies, the wealth of data generated for this compound continues to be a valuable resource for the scientific community. The detailed methodologies and data presented in this guide are intended to aid researchers in the design and interpretation of studies aimed at developing novel GSK-3 inhibitors for the treatment of neurodegenerative diseases.

References

AZD1080 and its Effect on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Developed by AstraZeneca, it was investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies.[1][3] The primary mechanism of action of this compound revolves around the inhibition of GSK-3, a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and a critical regulator of synaptic plasticity.[3] Preclinical studies demonstrated the ability of this compound to rescue synaptic plasticity deficits in rodent models and inhibit tau phosphorylation. Despite promising preclinical data and successful target engagement in Phase I clinical trials, the development of this compound was discontinued due to safety concerns that arose during chronic dosing in animal studies. This guide provides an in-depth overview of the preclinical data on this compound's impact on synaptic plasticity, its mechanism of action, and the experimental protocols utilized in its evaluation.

Mechanism of Action: GSK-3 Inhibition

This compound functions as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with a higher selectivity for GSK-3β. GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, GSK-3 is a key regulator of neuronal function, and its hyperactivity has been linked to the pathophysiology of several neurodegenerative and psychiatric disorders.

The inhibitory activity of this compound on human GSK-3α and GSK-3β has been quantified with Ki values of 6.9 nM and 31 nM, respectively. The compound exhibits more than 14-fold selectivity against other kinases such as CDK2, CDK5, CDK1, and Erk2. By binding to the ATP pocket of GSK-3, this compound prevents the phosphorylation of its downstream substrates, including the tau protein.

Quantitative Data on the Effects of this compound

The preclinical efficacy of this compound was evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeParameterValueReference
Human GSK-3αCell-free assayKi6.9 nM
Human GSK-3βCell-free assayKi31 nM
Tau PhosphorylationCells expressing human tauIC50324 nM

Table 2: In Vivo Effects of this compound in Rodent Models

ModelTreatmentKey FindingQuantitative EffectReference
Rat BrainAcute oral administrationInhibition of Tau PhosphorylationDose-dependent
Rat BrainAcute oral administration (10 µmol/kg)Reduction of phosphorylated to total glycogen synthase (GS) ratio49% maximal inhibition at 2 hours post-dosing
MK-801-induced deficit mouse modelSubchronic administration of this compoundReversal of Long-Term Potentiation (LTP) deficitsStatistically significant reversal (exact percentage not specified in available literature)
MK-801-induced deficit mouse modelSubchronic administration of this compoundReversal of cognitive deficitsStatistically significant improvement in cognitive tests (specific test and scores not detailed)

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory potency (Ki) of this compound against human GSK-3α and GSK-3β.

  • Methodology: A GSK-3 scintillation proximity assay was utilized. The experiments were conducted in duplicate with ten different concentrations of this compound in clear-bottomed microtiter plates. The assay measures the competition between this compound and ATP for binding to the active site of the GSK-3 enzyme.

Cellular Tau Phosphorylation Assay
  • Objective: To assess the ability of this compound to inhibit tau phosphorylation in a cellular context.

  • Methodology: Cells engineered to express human tau protein were treated with varying concentrations of this compound. The levels of phosphorylated tau were then measured using standard molecular biology techniques, such as Western blotting or ELISA, to determine the half-maximal inhibitory concentration (IC50).

MK-801-Induced Synaptic Plasticity Deficit Model
  • Objective: To evaluate the efficacy of this compound in rescuing deficits in synaptic plasticity.

  • Animal Model: Mice were used for this study.

  • Induction of Deficit: The NMDA receptor antagonist MK-801 was administered to the mice to induce deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.

  • Treatment: this compound was administered subchronically (i.e., over an extended period). A key finding was that acute (single-dose) administration did not reverse the deficits.

  • Outcome Measures:

    • Electrophysiology: Long-term potentiation (LTP) was measured in hippocampal slices from the treated and control animals. Field excitatory postsynaptic potentials (fEPSPs) were recorded to assess the strength of synaptic transmission.

    • Cognitive Testing: A cognitive test was performed to assess the impact of this compound on learning and memory. The specific behavioral test used is not detailed in the available literature.

Signaling Pathways and Experimental Workflows

GSK-3 Signaling Pathway in Synaptic Plasticity

Glycogen Synthase Kinase-3 (GSK-3) is a critical downstream effector in multiple signaling pathways that regulate synaptic plasticity. Its activity is modulated by upstream signals, and in turn, it phosphorylates a wide range of substrates that influence neuronal function. Hyperactivity of GSK-3 is generally associated with a shift towards long-term depression (LTD) and a suppression of long-term potentiation (LTP).

GSK3_Signaling_Pathway cluster_upstream Upstream Regulators cluster_gsk3 GSK-3 cluster_downstream Downstream Effects on Synaptic Plasticity cluster_intervention Therapeutic Intervention Akt (PKB) Akt (PKB) GSK-3β GSK-3β Akt (PKB)->GSK-3β Inhibits Wnt Signaling Wnt Signaling Wnt Signaling->GSK-3β Inhibits Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation Promotes ↑ LTD ↑ LTD GSK-3β->↑ LTD Promotes ↓ LTP ↓ LTP GSK-3β->↓ LTP Promotes ↓ Microtubule Stability ↓ Microtubule Stability Tau Hyperphosphorylation->↓ Microtubule Stability ↓ Axonal Transport ↓ Axonal Transport ↓ Microtubule Stability->↓ Axonal Transport Synaptic Dysfunction Synaptic Dysfunction ↓ Axonal Transport->Synaptic Dysfunction ↑ LTD->Synaptic Dysfunction ↓ LTP->Synaptic Dysfunction This compound This compound This compound->GSK-3β Inhibits Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Studies cluster_outcome Primary Outcomes A GSK-3 Kinase Inhibition Assay (Ki determination) B Cellular Tau Phosphorylation Assay (IC50 determination) A->B C Animal Model: MK-801-Induced Deficit in Mice B->C Proceed to in vivo testing D Subchronic Treatment with this compound C->D E Electrophysiology: Measurement of LTP in Hippocampal Slices D->E F Behavioral Assessment: Cognitive Testing D->F G Reversal of LTP Deficit E->G H Improvement in Cognitive Function F->H

References

Investigating the therapeutic potential of AZD1080 in Alzheimer's

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential of AZD1080 in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Glycogen synthase kinase-3β (GSK-3β) has been identified as a critical kinase in the pathogenesis of AD, as it plays a central role in tau phosphorylation and has been implicated in Aβ production and synaptic dysfunction.[1] This has positioned GSK-3β as a key therapeutic target. This compound is a potent, selective, orally active, and brain-permeable small molecule inhibitor of GSK-3.[2][3] Preclinical studies demonstrated its ability to reduce tau phosphorylation in vitro and in vivo, reverse cognitive deficits, and rescue synaptic plasticity deficits in rodent models.[4][5] Furthermore, a Phase I clinical trial in healthy volunteers confirmed peripheral target engagement. Despite these promising early-stage results, the clinical development of this compound was discontinued, reportedly due to toxicity concerns. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in its evaluation.

The Role of GSK-3β in Alzheimer's Disease Pathogenesis

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β, with the latter being highly implicated in AD pathology. Over-activation of GSK-3β is linked to several hallmark features of the disease:

  • Tau Hyperphosphorylation: GSK-3β is the primary kinase responsible for phosphorylating the tau protein at multiple sites. Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability, impaired axonal transport, and the aggregation of tau into paired helical filaments, the main component of NFTs.

  • Amyloid-β Production: Increased GSK-3β activity can influence the processing of the amyloid precursor protein (APP), favoring the production of the neurotoxic Aβ peptide.

  • Synaptic Dysfunction: GSK-3β is a key regulator of synaptic plasticity. Its over-activity can impair long-term potentiation (LTP), a cellular correlate of learning and memory, thereby contributing to the cognitive decline observed in AD.

Given its central role in these pathological processes, inhibiting GSK-3β has emerged as a promising disease-modifying strategy for Alzheimer's disease.

cluster_upstream Upstream Activators cluster_gsk3 GSK-3β Regulation cluster_downstream Downstream Pathological Events Abeta Amyloid-β (Aβ) Oligomers GSK3b GSK-3β (Active) Abeta->GSK3b Activates Wnt_Signal_Down ↓ Wnt Signaling Wnt_Signal_Down->GSK3b Activates pTau Hyperphosphorylated Tau GSK3b->pTau Phosphorylates Synaptic_Dysfunction Synaptic Dysfunction (↓ LTP) GSK3b->Synaptic_Dysfunction Promotes APP_Processing ↑ Aβ Production GSK3b->APP_Processing Promotes This compound This compound This compound->GSK3b Inhibits Tau Tau on Microtubules Tau->pTau Detaches from Microtubules NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates into

Figure 1: Simplified signaling pathway of GSK-3β in Alzheimer's disease and the inhibitory action of this compound.

Preclinical Profile of this compound

This compound was developed by AstraZeneca as a selective inhibitor of GSK-3, demonstrating favorable potency and brain permeability in preclinical models.

In Vitro Potency and Selectivity

This compound is a potent ATP-competitive inhibitor of both human GSK-3 isoforms. Its selectivity was established against a panel of other kinases, showing a significantly lower affinity for cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinase 2 (Erk2). In a cellular context, this compound effectively inhibited the phosphorylation of tau in cells engineered to express human tau.

Parameter Value Assay Type Reference
GSK-3α (human) Ki = 6.9 nMRecombinant Enzyme Assay
GSK-3β (human) Ki = 31 nMRecombinant Enzyme Assay
Tau Phosphorylation IC50 = 324 nMHuman Tau-Expressing Cells
Selectivity vs. cdk5 >14-foldRecombinant Enzyme Assay
Selectivity vs. cdk2 >37-foldRecombinant Enzyme Assay
Selectivity vs. cdk1 >64-foldRecombinant Enzyme Assay
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in rats revealed good oral bioavailability and central nervous system (CNS) penetration. Following oral administration, this compound demonstrated dose-dependent target engagement in the brain.

Parameter Value Species Reference
Oral Bioavailability 15 - 24%Rat
Half-life (t½) 7.1 hoursRat
Brain/Plasma Ratio 0.5 - 0.8Rat
Table 2: Pharmacokinetic Properties of this compound in Rats.

Pharmacodynamic studies confirmed that acute oral treatment with this compound led to a significant, dose-dependent reduction of the phosphorylated-to-total glycogen synthase (GS) ratio in the rat brain, a key downstream marker of GSK-3 activity.

Efficacy in Rodent Models of AD

The therapeutic potential of this compound was assessed in rodent models designed to mimic the synaptic and cognitive deficits of AD. Subchronic, but not acute, administration of this compound was shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in mice. This treatment regimen also rescued deficits in long-term potentiation (LTP) in hippocampal slices, suggesting that longer-term inhibition of GSK-3 is required to restore synaptic plasticity.

Model Treatment Key Finding Reference
MK-801 Induced Cognitive Deficit (Mice) Subchronic oral this compound (4 or 15 µmol/kg)Significantly blocked memory deficit.
MK-801 Induced Synaptic Deficit (Mice) Subchronic oral this compoundReversed deficits in hippocampal LTP.
Tau Phosphorylation (Rats) Acute oral this compound (1, 3, or 10 µmol/kg)Dose-dependent inhibition of tau phosphorylation.

Table 3: In Vivo Efficacy Data for this compound.

cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Preclinical Models cluster_clinical Phase 3: Human Studies kinase_assay Kinase Assays (Potency & Selectivity) GSK-3α/β, CDKs, etc. cell_assay Cell-Based Assays (Target Engagement) Tau Phosphorylation kinase_assay->cell_assay Confirm Cellular Activity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in Rats (Oral Bioavailability, Brain Penetration, Target Engagement) cell_assay->pk_pd Advance to In Vivo efficacy Efficacy Studies in Mice (Cognitive & Synaptic Deficit Models) pk_pd->efficacy Establish Dose for Efficacy phase1 Phase I Clinical Trial (Healthy Volunteers) Safety & Peripheral Target Engagement efficacy->phase1 Advance to Clinic

Figure 2: Experimental workflow for the preclinical and early clinical evaluation of this compound.

Clinical Development and Discontinuation

Based on its strong preclinical profile, this compound advanced into a Phase I clinical trial.

Phase I Clinical Studies

A randomized, multiple ascending dose study was conducted in healthy volunteers. The trial successfully demonstrated peripheral target engagement, a crucial proof-of-mechanism endpoint. A prolonged suppression of glycogen synthase activity was observed in peripheral blood mononuclear cells, consistent with the preclinical data suggesting a durable pharmacodynamic effect.

Discontinuation of Development

Despite successfully demonstrating target engagement in humans, the development of this compound was halted. While the specific details from the sponsor are limited, literature suggests the discontinuation was due to the emergence of off-target toxicity, with some sources citing nephrotoxicity or effects on the cytoskeleton. This outcome highlights a significant challenge in targeting GSK-3, a kinase involved in numerous fundamental cellular processes, which can lead to a narrow therapeutic window.

cluster_effects start Hypothesis: Inhibiting GSK-3β is a viable AD therapy This compound This compound Inhibits GSK-3β start->this compound p_tau Reduced Tau Hyperphosphorylation This compound->p_tau synaptic Restored Synaptic Plasticity (LTP) This compound->synaptic cognition Improved Cognition (Reversal of Deficits) p_tau->cognition synaptic->cognition outcome Potential Disease Modification in AD cognition->outcome

Figure 3: Logical flow of this compound's proposed therapeutic mechanism of action in Alzheimer's disease.

Summary and Future Perspective

This compound represents a well-characterized, potent, and brain-penetrant GSK-3 inhibitor that showed significant promise in preclinical models of Alzheimer's disease. It successfully validated the hypothesis that inhibiting GSK-3 could reduce tau pathology and restore synaptic function. The confirmation of target engagement in a Phase I clinical trial was a critical milestone. However, its discontinuation underscores the significant safety and tolerability hurdles associated with inhibiting a ubiquitous and pleiotropic kinase like GSK-3.

The experience with this compound and other GSK-3 inhibitors suggests that future efforts in this area may require developing inhibitors with greater isoform selectivity (GSK-3β vs. GSK-3α), exploring non-ATP competitive or allosteric mechanisms to achieve more nuanced modulation, or identifying patient populations where the therapeutic window might be wider. The data generated for this compound remains a valuable resource for understanding the therapeutic potential and challenges of targeting GSK-3 in neurodegenerative diseases.

Appendix: Experimental Protocols

A.1. GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)
  • Objective: To determine the in vitro potency (Ki) of this compound against recombinant human GSK-3α and GSK-3β.

  • Principle: A biotinylated peptide substrate is phosphorylated by GSK-3 in the presence of [γ-³³P]-ATP. The phosphorylated peptide is captured by streptavidin-coated SPA beads, bringing the radiolabel into proximity to the scintillant, generating a light signal.

  • Methodology:

    • Reactions are performed in 96-well plates. Each well contains assay buffer, recombinant human GSK-3α or GSK-3β, a pre-phosphorylated peptide substrate (e.g., GS-2), and [γ-³³P]-ATP.

    • This compound is added in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM) in duplicate.

    • The reaction is initiated by the addition of the enzyme and incubated at room temperature for 60 minutes.

    • The reaction is terminated by the addition of a stop buffer containing EDTA and streptavidin-coated SPA beads.

    • Plates are sealed and incubated for 30 minutes to allow bead settling.

    • Radioactivity is quantified using a microplate scintillation counter.

    • Data are normalized to controls (DMSO for 0% inhibition, a broad-spectrum kinase inhibitor for 100% inhibition) and IC50 values are calculated using a four-parameter logistic fit. Ki values are derived from the IC50 using the Cheng-Prusoff equation.

A.2. Cellular Tau Phosphorylation Assay
  • Objective: To determine the functional potency (IC50) of this compound in inhibiting tau phosphorylation in a cellular context.

  • Methodology:

    • A stable cell line (e.g., SH-SY5Y neuroblastoma) overexpressing full-length human tau (hTau441) is used.

    • Cells are plated in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a concentration gradient of this compound (e.g., 1 nM to 30 µM) for 2-4 hours.

    • Following treatment, cells are lysed, and protein concentration is determined.

    • Phosphorylated tau (at specific epitopes like pS396 or AT8) and total tau levels are quantified using a sandwich ELISA or Western Blot.

    • The ratio of phosphorylated tau to total tau is calculated for each concentration.

    • Data are normalized to vehicle-treated controls, and the IC50 value is determined by non-linear regression analysis.

A.3. MK-801-Induced Cognitive Deficit Model
  • Objective: To assess the ability of this compound to reverse cognitive impairment in mice.

  • Animal Model: Male C57BL/6 mice.

  • Methodology:

    • Treatment: Mice are treated subchronically with vehicle or this compound (e.g., 4 and 15 µmol/kg, p.o.) once daily for 3-5 days.

    • Induction of Deficit: On the final day of treatment, 30 minutes after the last this compound dose, mice are administered the non-competitive NMDA receptor antagonist MK-801 (0.2 mg/kg, i.p.) to induce a cognitive deficit. Control groups receive saline.

    • Behavioral Testing (Contextual Fear Conditioning):

      • Training: 30 minutes after MK-801 injection, mice are placed in a conditioning chamber and receive a series of foot shocks (e.g., 2 shocks, 0.5 mA, 2 sec) paired with the context of the chamber.

      • Testing: 24 hours later, mice are returned to the same chamber without any shocks. Freezing behavior (a measure of fear memory) is recorded for 5 minutes.

    • Analysis: The percentage of time spent freezing is compared across treatment groups. A significant increase in freezing in the this compound + MK-801 group compared to the vehicle + MK-801 group indicates reversal of the cognitive deficit.

References

AZD1080: A Deep Dive into its Effects on GSK-3 Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), on its key downstream targets. This document consolidates quantitative data, details experimental methodologies, and illustrates relevant biological pathways and workflows to support further research and development in this area.

Core Mechanism of Action

This compound is an orally active, brain-permeable small molecule that selectively inhibits both isoforms of GSK-3, GSK-3α and GSK-3β, by binding to the ATP pocket of the kinase.[1] This inhibition prevents the phosphorylation of a multitude of downstream substrates, thereby modulating various cellular signaling pathways. GSK-3 is a critical kinase implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's disease, making its inhibitors like this compound a subject of intense research.[2][3]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory potency and effects of this compound on GSK-3 and its downstream targets.

Target Parameter Value Assay Type Reference
Human GSK-3αKi6.9 nMCell-free kinase assay[4]
Human GSK-3βKi31 nMCell-free kinase assay[4]
Human GSK-3αpKi (IC50)8.2 (6.9 nM)Recombinant enzyme assay
Human GSK-3βpKi (IC50)7.5 (31 nM)Recombinant enzyme assay
Tau PhosphorylationIC50324 nMCell-based assay (3T3 fibroblasts expressing human tau)

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Model Treatment Effect Reference
C57BL/6 mice (in vivo)Acute oral treatment (10 µmol/kg)49% maximal reduction of the phosphorylated to total glycogen synthase (GS) ratio at 2 hours post-dosing.
Healthy human volunteers (Phase I)Multiple ascending dosesProlonged suppression of glycogen synthase activity in blood mononuclear cells.
Rat brain (in vivo)Oral administrationInhibition of tau phosphorylation.

Table 2: In Vivo and Clinical Effects of this compound on Downstream Targets

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

GSK3_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Targets This compound This compound GSK3 GSK-3 (α/β) This compound->GSK3 Inhibits Tau Tau GSK3->Tau Phosphorylates Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylates for Degradation GS Glycogen Synthase (Active) GSK3->GS Phosphorylates (inactivates) pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Promotes (when stable) pGS Phosphorylated GS (Inactive) GS->pGS

Caption: GSK-3 signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow start Start: Prepare Assay Plate reagents Add: - Recombinant human GSK-3 (α/β) - Biotinylated peptide substrate - Assay buffer start->reagents inhibitor Add this compound (10 concentrations) reagents->inhibitor incubation1 Pre-incubate for 10-15 min inhibitor->incubation1 reaction Initiate reaction with [γ-33P]ATP and Mg(Ac)2 incubation1->reaction incubation2 Incubate for 20 min at room temperature reaction->incubation2 stop Terminate reaction with stop solution containing EDTA, ATP, and streptavidin-coated SPA beads incubation2->stop incubation3 Incubate for 6 hours stop->incubation3 read Determine radioactivity in a liquid scintillation counter incubation3->read end End: Analyze Data (IC50 calculation) read->end

Caption: Workflow for a typical GSK-3 kinase inhibition assay.

Detailed Experimental Protocols

In Vitro GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)

This protocol is based on the methodology described for determining the Ki and IC50 values of this compound.

Materials:

  • Recombinant human GSK-3α and GSK-3β

  • Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

  • Assay Buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA)

  • This compound (serially diluted)

  • [γ-33P]ATP and unlabeled ATP

  • 50 mM Mg(Ac)2

  • Stop Solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated SPA beads)

  • Clear-bottomed microtiter plates

  • Liquid scintillation counter

Procedure:

  • In a clear-bottomed microtiter plate, add the recombinant human GSK-3 enzyme, biotinylated peptide substrate, and assay buffer.

  • Add various concentrations of this compound to the wells in duplicate.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM.

  • Incubate the reaction for 20 minutes at room temperature.

  • Terminate the reaction by adding the stop solution. The streptavidin-coated SPA beads will bind to the biotinylated substrate.

  • Incubate for an additional 6 hours to allow for bead settling.

  • Measure the radioactivity in each well using a liquid scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Tau Phosphorylation Assay

This protocol is based on the methodology used to assess the effect of this compound on tau phosphorylation in a cellular context.

Materials:

  • 3T3 fibroblasts stably expressing 4-repeat human tau protein

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer

  • Antibodies:

    • Primary antibody against phosphorylated tau (e.g., AT8, PHF-1)

    • Primary antibody against total tau

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blotting equipment and reagents

Procedure:

  • Culture the 3T3-tau cells to a suitable confluency in multi-well plates.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 0-8 hours).

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated tau.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a suitable detection reagent (e.g., chemiluminescence).

  • Strip the membrane and re-probe with an antibody against total tau to normalize the data.

  • Quantify the band intensities to determine the ratio of phosphorylated tau to total tau at different this compound concentrations.

Impact on Key Downstream Targets

Tau Protein

GSK-3 is a primary kinase responsible for the phosphorylation of the microtubule-associated protein tau. Hyperphosphorylation of tau leads to its dissociation from microtubules and the formation of neurofibrillary tangles, a pathological hallmark of Alzheimer's disease. This compound has been shown to inhibit tau phosphorylation in both cellular models expressing human tau and in the brains of rats following oral administration. This suggests its potential as a disease-modifying agent in tauopathies.

β-catenin

β-catenin is a crucial component of the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound is expected to lead to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate gene transcription. While the direct quantitative effect of this compound on β-catenin levels is not extensively detailed in the provided search results, its mechanism of action implies a stabilizing effect.

Glycogen Synthase

Glycogen synthase (GS) is the namesake substrate of GSK-3. Phosphorylation of GS by GSK-3 leads to its inactivation, thereby inhibiting glycogen synthesis. This compound treatment leads to a dose-dependent decrease in the ratio of phosphorylated (inactive) to total GS. This has been demonstrated in preclinical models and, importantly, in humans, where a prolonged suppression of GS activity was observed in peripheral blood mononuclear cells, serving as a key biomarker of target engagement.

Conclusion

This compound is a well-characterized GSK-3 inhibitor with demonstrated efficacy in modulating the phosphorylation state and activity of key downstream targets, including tau, β-catenin, and glycogen synthase. The data presented in this guide highlight its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. The detailed protocols and pathway diagrams provide a valuable resource for researchers in this field. It is important to note that while preclinical and Phase I studies have shown promise, the clinical development of this compound for neurodegenerative diseases has been discontinued. Nevertheless, the study of this compound continues to provide valuable insights into the roles of GSK-3 in health and disease.

References

AZD1080: A Researcher's Guide to Investigating Glycogen Synthase Kinase-3 Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and neuronal function.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer.[3] AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of GSK-3, making it an invaluable research tool for elucidating the multifaceted functions of this critical enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in studying GSK-3 function, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is an ATP-competitive inhibitor of GSK-3, targeting both isoforms, GSK-3α and GSK-3β. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates. This inhibitory action allows researchers to probe the physiological and pathological roles of GSK-3 signaling in various in vitro and in vivo models.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetKi (nM)pKiIC50 (nM)
Human GSK-3α6.98.2-
Human GSK-3β317.5-
Tau Phosphorylation (in cells)--324

Table 2: Selectivity of this compound Against Other Kinases

KinasepKiFold Selectivity vs. GSK-3β
Cdk56.4>14-fold
Cdk25.9>14-fold
Cdk15.7>14-fold
Erk2<5.0>14-fold

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate GSK-3 function.

In Vitro GSK-3 Kinase Activity Assay (Scintillation Proximity Assay)

This assay measures the direct inhibitory effect of this compound on GSK-3 activity.

Materials:

  • Recombinant human GSK-3 (equal mix of α and β isoforms)

  • Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

  • [γ-33P]ATP

  • Unlabeled ATP

  • Assay Buffer (12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 μg/25 μl BSA)

  • Stop Solution (5 mM EDTA, 50 μM ATP, 0.1% Triton X-100)

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads

  • Clear-bottomed microtiter plates

  • Liquid scintillation counter

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a clear-bottomed microtiter plate, add 6 milliunits of recombinant human GSK-3 and the biotinylated peptide substrate to a final concentration of 2 μM in the assay buffer.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 μCi) and unlabeled ATP to a final concentration of 1 μM in 50 mM Mg(Ac)2. The final assay volume should be 25 μl.

  • Incubate for 20 minutes at room temperature.

  • Terminate the reaction by adding 25 μl of stop solution containing streptavidin-coated SPA beads (0.25 mg).

  • Incubate for at least 6 hours to allow the beads to settle.

  • Determine the radioactivity in a liquid scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Tau Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit GSK-3-mediated tau phosphorylation in a cellular context.

Materials:

  • Cell line expressing human tau (e.g., 3T3 fibroblasts stably expressing 4-repeat human tau)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-tau specific antibody (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

    • Total tau antibody

    • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate the tau-expressing cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-8 hours). Include a vehicle control.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the total tau and loading control antibodies.

  • Quantify the band intensities and normalize the phospho-tau signal to total tau and the loading control.

In Vivo Model of Cognitive Deficit (MK-801-induced)

This protocol describes the use of this compound to investigate the role of GSK-3 in cognitive function using a mouse model of NMDA receptor hypofunction.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • MK-801 (Dizocilpine)

  • Vehicle for this compound (e.g., water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0)

  • Saline

  • Y-maze apparatus

Procedure:

  • Drug Administration:

    • Administer this compound (e.g., 4 or 15 μmol/kg) or vehicle by oral gavage.

    • Administration can be acute (single dose) or sub-chronic (e.g., twice daily for 3 days).

    • 30 minutes after the final this compound/vehicle administration, administer MK-801 (e.g., 0.15 mg/kg, i.p.) or saline.

  • Y-Maze Test (Spontaneous Alternation):

    • The Y-maze test is used to assess spatial working memory.

    • 20-30 minutes after the MK-801/saline injection, place the mouse in the center of the Y-maze.

    • Allow the mouse to freely explore the three arms of the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into all three arms without repetition.

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • Data Analysis:

    • Compare the percentage of spontaneous alternation between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to GSK-3 and this compound.

GSK3_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_Tau Tau Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Axin Axin Dsh->Axin inhibits GSK3_Wnt GSK-3 Axin->GSK3_Wnt scaffolds APC APC APC->GSK3_Wnt scaffolds Beta_Catenin β-Catenin GSK3_Wnt->Beta_Catenin phosphorylates for degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression GSK3_Tau GSK-3 Tau Tau GSK3_Tau->Tau phosphorylates Microtubules Microtubule Stabilization Tau->Microtubules promotes pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs aggregates into This compound This compound This compound->GSK3_Wnt inhibits This compound->GSK3_Tau inhibits

Caption: GSK-3 signaling in Wnt pathway and Tau phosphorylation.

In_Vitro_Workflow cluster_Kinase_Assay GSK-3 Kinase Activity Assay cluster_Cell_Assay Cell-Based Tau Phosphorylation Assay Start_Kinase Prepare GSK-3, substrate, and this compound dilutions Incubate_Kinase Pre-incubate Start_Kinase->Incubate_Kinase Add_ATP Initiate reaction with [γ-33P]ATP Incubate_Kinase->Add_ATP Incubate_Reaction Incubate 20 min Add_ATP->Incubate_Reaction Stop_Reaction Terminate with Stop Solution and SPA beads Incubate_Reaction->Stop_Reaction Measure_Kinase Measure radioactivity Stop_Reaction->Measure_Kinase Analyze_Kinase Calculate IC50 Measure_Kinase->Analyze_Kinase Start_Cell Plate tau-expressing cells Treat_Cells Treat with this compound Start_Cell->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells WB Western Blot for p-Tau and Total Tau Lyse_Cells->WB Analyze_Cell Quantify band intensities WB->Analyze_Cell

Caption: In Vitro Experimental Workflows for this compound.

In_Vivo_Workflow cluster_Animal_Model In Vivo Cognitive Deficit Model Start_Animal Acclimate mice Admin_AZD Administer this compound or Vehicle (p.o.) Start_Animal->Admin_AZD Admin_MK801 Administer MK-801 or Saline (i.p.) Admin_AZD->Admin_MK801 Behavioral_Test Y-Maze Test Admin_MK801->Behavioral_Test Analyze_Animal Analyze spontaneous alternation Behavioral_Test->Analyze_Animal

Caption: In Vivo Experimental Workflow for this compound.

References

The Potential of AZD1080 in Glioblastoma Multiforme Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care, comprising surgical resection followed by radiation and chemotherapy with temozolomide, offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. One promising avenue of investigation is the inhibition of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes dysregulated in cancer. AZD1080, a potent and selective GSK-3 inhibitor, has emerged as a candidate for exploration in GBM. This technical guide provides an in-depth overview of the preclinical rationale and methodologies for investigating the potential of this compound in glioblastoma research.

Mechanism of Action: Targeting the GSK-3 Signaling Hub

GSK-3 is a constitutively active kinase that is inhibited by upstream signals, most notably through the PI3K/Akt pathway, which leads to the phosphorylation of GSK-3β at Ser9, rendering it inactive. In many cancers, including glioblastoma, the PI3K/Akt pathway is hyperactivated, leading to the suppression of GSK-3 activity. However, the role of GSK-3 in cancer is complex and context-dependent. In GBM, inhibiting the remaining GSK-3 activity has been shown to impact multiple oncogenic processes.

The inhibition of GSK-3 by compounds such as this compound can lead to:

  • Induction of Apoptosis: GSK-3 inhibition can promote programmed cell death in glioma cells through various mechanisms, including the destabilization of centrosomes, leading to mitotic catastrophe.[1][2] It can also affect the expression of pro- and anti-apoptotic proteins.

  • Inhibition of Invasion and Migration: GSK-3 is involved in the regulation of cell motility. Preclinical studies suggest that inhibiting GSK-3 can block glioblastoma cell migration.

  • Modulation of Stemness: GSK-3 inhibition has been shown to induce differentiation in glioma stem-like cells, potentially depleting the reservoir of tumor-initiating cells.

  • Sensitization to Standard Therapies: There is evidence to suggest that GSK-3 inhibition can enhance the efficacy of both radiation and temozolomide, the cornerstones of current GBM treatment.

Quantitative Data Summary

Cell LineTypeIC50 (µM) for AZD2858Citation
U87Established Glioblastoma Cell Line~1.0 - 2.0[2]
U251Established Glioblastoma Cell Line~2.0 - 4.0[2]
GBM1Patient-Derived Glioma Stem Cell~4.0 - 6.0[2]
GBM4Patient-Derived Glioma Stem Cell~6.0 - 7.0
Normal Human Astrocytes (NHA)Normal Brain Cells (dividing)~2.9
Neural Progenitor Cells (NP1)Normal Brain Cells (dividing)~2.5

Table 1: In Vitro Cytotoxicity of the GSK-3 Inhibitor AZD2858 in Glioblastoma and Normal Brain Cells.

Animal ModelTreatmentOutcomeCitation
Orthotopic Glioblastoma Xenograft (U87 cells)AZD2858Significant tumor growth delay compared to untreated controls.
Orthotopic Glioblastoma Xenograft (U87 cells)AZD2858 + RadiationEnhanced cytotoxic effect and tumor growth delay compared to either treatment alone.

Table 2: In Vivo Efficacy of the GSK-3 Inhibitor AZD2858 in a Glioblastoma Model.

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87, U251, patient-derived GSCs)

  • Normal human astrocytes (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed glioblastoma cells and normal human astrocytes in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

3D Spheroid Invasion Assay

This protocol assesses the effect of this compound on the invasive properties of glioblastoma cells in a more physiologically relevant three-dimensional model.

Materials:

  • Glioblastoma cell lines

  • Ultra-low attachment 96-well round-bottom plates

  • Complete cell culture medium

  • Basement Membrane Extract (BME) or Matrigel®

  • This compound

  • Microscope with imaging capabilities

Procedure:

  • Spheroid Formation:

    • Trypsinize and resuspend glioblastoma cells in complete medium.

    • Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well round-bottom plate.

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate for 48-72 hours to allow for the formation of compact spheroids.

  • Embedding and Treatment:

    • Carefully transfer the spheroids to a new flat-bottom 96-well plate.

    • Prepare a solution of BME or Matrigel® on ice.

    • Gently embed each spheroid in a droplet of the BME/Matrigel® solution.

    • Allow the matrix to solidify at 37°C for 30-60 minutes.

    • Overlay the matrix with complete medium containing different concentrations of this compound or a vehicle control.

  • Invasion Analysis:

    • Image the spheroids at time 0 and at regular intervals (e.g., 24, 48, 72 hours) using a microscope.

    • Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.

    • Calculate the fold change in invasion area relative to the initial spheroid size for each treatment condition.

Western Blot Analysis of GSK-3β Signaling

This protocol is for examining the effect of this compound on the phosphorylation status of GSK-3β and the levels of its downstream targets, such as β-catenin.

Materials:

  • Glioblastoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Primary antibodies: anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat glioblastoma cells with this compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the in vivo evaluation of this compound's efficacy in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Glioblastoma cells (e.g., U87MG) or patient-derived xenograft cells

  • Stereotactic injection apparatus

  • This compound formulated for in vivo administration

  • Bioluminescence or MRI imaging system for tumor monitoring

Procedure:

  • Tumor Implantation:

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Inject a suspension of glioblastoma cells into the desired brain region (e.g., striatum or cortex).

    • Allow the tumors to establish, which can be monitored by bioluminescence or MRI imaging.

  • Treatment:

    • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, radiation alone, this compound + temozolomide, this compound + radiation).

    • Administer this compound via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

    • Administer temozolomide and/or radiation according to established protocols.

  • Efficacy Evaluation:

    • Monitor tumor growth regularly using imaging.

    • Record animal body weight and clinical signs to assess toxicity.

    • The primary endpoint is typically overall survival.

    • At the end of the study, tumors can be harvested for histological and molecular analysis.

Visualizations

Signaling Pathways

GSK3_Signaling_in_GBM cluster_nucleus Nuclear Events RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β (Active) Akt->GSK3b P (Ser9) pGSK3b p-GSK-3β (Ser9) (Inactive) bCatenin β-catenin GSK3b->bCatenin P Apoptosis Apoptosis GSK3b->Apoptosis Inhibition of pro-survival factors Invasion Invasion/ Migration GSK3b->Invasion Regulation of cytoskeleton This compound This compound This compound->GSK3b Degradation Proteasomal Degradation bCatenin->Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Accumulation & Translocation Nucleus Nucleus Proliferation Proliferation (e.g., c-Myc, Cyclin D1) TCF_LEF->Proliferation

Caption: Simplified GSK-3β signaling pathway in glioblastoma and the inhibitory effect of this compound.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture GBM Cell Culture (Cell Lines & GSCs) Viability Cell Viability Assay (IC50 Determination) CellCulture->Viability InvasionAssay 3D Spheroid Invasion Assay CellCulture->InvasionAssay WesternBlot Western Blot (Signaling Analysis) CellCulture->WesternBlot Xenograft Orthotopic Xenograft Model Establishment Viability->Xenograft Dose Selection Treatment Treatment with this compound (± TMZ/Radiation) Xenograft->Treatment Monitoring Tumor Growth Monitoring (Imaging) Treatment->Monitoring Survival Survival Analysis Monitoring->Survival Histology Histological & Molecular Analysis of Tumors Survival->Histology

References

Preclinical Profile of AZD1283: A P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "AZD1080" did not yield any publicly available clinical trial findings. The information presented herein pertains to AZD1283, a structurally related P2Y12 receptor antagonist. It is important to note that the clinical development of AZD1283 was reportedly discontinued due to concerns regarding the metabolic stability of its ester group. Therefore, this document summarizes the available preclinical data.

This technical guide provides a comprehensive overview of the preclinical findings for AZD1283, a potent and selective antagonist of the P2Y12 receptor. The data is intended for researchers, scientists, and drug development professionals interested in the pharmacology and preclinical characteristics of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AZD1283.

Table 1: In Vitro Pharmacology and Physicochemical Properties

ParameterValueSpecies/System
P2Y12 Receptor Binding IC5011 nMHuman
GTPγS Binding IC5025 nMHuman
Antiplatelet Aggregation IC503.6 µMNot specified
CYP2C9 Inhibition IC506.62 µMHuman
CYP2C19 Inhibition IC500.399 µMHuman
CYP3A4 (Midazolam substrate) Inhibition IC504.28 µMHuman
CYP3A4 (Testosterone substrate) Inhibition IC503.64 µMHuman

Table 2: In Vitro Metabolic Stability

SpeciesSystemHalf-life (t½)
RatLiver Microsomes6.08 min
DogLiver Microsomes201 min
HumanLiver Microsomes65.0 min
MouseLiver Microsomes37 min

Table 3: In Vivo Pharmacokinetics in Rat

ParameterValue
Cmax25.9 ± 11 ng/mL
Tmax0.25 h
1.68 ± 0.37 h

Table 4: Antithrombotic Potency

ParameterValue
Antithrombotic EC503 µg/(kg×min)

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. P2Y12 Receptor Binding Assay: The inhibitory effect of AZD1283 on the P2Y12 receptor was determined using a competitive radioligand binding assay. The assay utilized [³³P]2-MeSADP as the radioligand competitor. The concentration of AZD1283 required to displace 50% of the radioligand was determined to calculate the IC50 value.

2. GTPγS Binding Assay: The functional antagonism of the P2Y12 receptor was assessed via a GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist stimulation. The ability of AZD1283 to inhibit agonist-induced [³⁵S]GTPγS binding was quantified to determine its functional IC50.

3. In Vitro Metabolic Stability in Liver Microsomes: The metabolic stability of AZD1283 was evaluated by incubating the compound with liver microsomes from different species (rat, dog, human, mouse). The disappearance of the parent compound over time was monitored by analytical techniques such as HPLC, and the half-life (t½) was calculated.

4. In Vivo Pharmacokinetic Study in Rats: Following administration of AZD1283 to rats, blood samples were collected at various time points. The plasma concentrations of AZD1283 were determined using a validated analytical method. Pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T½) were then calculated.

5. Radiosynthesis of [¹¹C]AZD1283: [¹¹C]AZD1283 was synthesized for use in PET imaging studies. The radiosynthesis involved a palladium-catalyzed cross-coupling reaction of a brominated precursor molecule with [¹¹C]HCN. The final product was purified and formulated for in vivo administration.[1]

6. In Vivo PET Imaging Studies: Dynamic PET imaging was performed in mice and a rhesus macaque following intravenous injection of [¹¹C]AZD1283. The distribution and kinetics of the radiotracer in various organs, including the brain and liver, were monitored over time.

Signaling Pathway and Experimental Workflow Visualizations

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and aggregation. Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that ultimately leads to thrombus formation. AZD1283 acts as an antagonist at this receptor, blocking the downstream signaling events.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Binds & Activates Gi Gi P2Y12R->Gi Activates AZD1283 AZD1283 AZD1283->P2Y12R Blocks Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling and antagonism by AZD1283.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of AZD1283 involved a series of in vitro and in vivo experiments to characterize its pharmacological and pharmacokinetic properties.

Preclinical_Workflow Start Start: Compound Synthesis In_Vitro In Vitro Studies Start->In_Vitro Binding_Assay Receptor Binding (IC50) In_Vitro->Binding_Assay Functional_Assay Functional Assay (GTPγS) In_Vitro->Functional_Assay Metabolic_Stability Metabolic Stability (Microsomes) In_Vitro->Metabolic_Stability In_Vivo In Vivo Studies Binding_Assay->In_Vivo Functional_Assay->In_Vivo Metabolic_Stability->In_Vivo PK_Studies Pharmacokinetics (Rat) In_Vivo->PK_Studies PD_Studies Pharmacodynamics (Antithrombotic EC50) In_Vivo->PD_Studies PET_Imaging PET Imaging (Mouse, Primate) In_Vivo->PET_Imaging Decision Clinical Candidate? PK_Studies->Decision PD_Studies->Decision PET_Imaging->Decision Discontinued Development Discontinued Decision->Discontinued No (Metabolic Instability)

Caption: Preclinical evaluation workflow for AZD1283.

References

Methodological & Application

Application Notes and Protocols: AZD1080 for in vitro Tau Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with Ki values of 6.9 nM and 31 nM for human GSK3α and GSK3β, respectively[1]. GSK-3β is a key kinase implicated in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease[2]. By inhibiting GSK-3β, this compound reduces tau phosphorylation, making it a promising therapeutic candidate. In cellular assays using cells expressing human tau, this compound has been shown to inhibit tau phosphorylation with an IC50 of 324 nM[1].

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in reducing tau phosphorylation. The described methods include a high-throughput screening-compatible Homogeneous Time Resolved Fluorescence (HTRF) assay and a confirmatory Western blot analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSpeciesAssay ConditionsReference
Ki (GSK3α) 6.9 nMHumanKinase Assay[1]
Ki (GSK3β) 31 nMHumanKinase Assay[1]
IC50 (Tau Phosphorylation) 324 nMHumanCellular Assay (cells expressing human tau)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GSK-3β-mediated tau phosphorylation and the general experimental workflow for its in vitro assessment.

G cluster_0 GSK-3β Signaling Pathway GSK3b GSK-3β (Active) Tau Tau GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau Microtubules Microtubule Instability pTau->Microtubules NFTs Neurofibrillary Tangles pTau->NFTs This compound This compound This compound->GSK3b Inhibition

Caption: GSK-3β signaling pathway and inhibition by this compound.

G cluster_1 Experimental Workflow A Cell Seeding (e.g., SH-SY5Y) B Compound Treatment (this compound) A->B C Cell Lysis B->C D Detection of Phospho-Tau & Total Tau C->D E Data Analysis (IC50 Determination) D->E

Caption: General experimental workflow for in vitro tau phosphorylation assay.

Experimental Protocols

Protocol 1: HTRF Assay for Tau Phosphorylation (pTau-Ser422)

This protocol describes a high-throughput, plate-based immunoassay for the quantitative measurement of tau phosphorylated at serine 422.

Materials:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, white, clear-bottom tissue culture plates.

  • Compound: this compound (prepare a 10 mM stock in DMSO).

  • Reagents:

    • HTRF Phospho-Tau (Ser422) and Total Tau detection kits (containing donor and acceptor-labeled antibodies).

    • Lysis buffer provided with the HTRF kit.

  • Instrumentation: HTRF-compatible plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count SH-SY5Y cells.

    • Seed 100,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the compound dilutions to the respective wells.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Cell Lysis:

    • Remove the medium containing the compound.

    • Add 50 µL of 1X supplemented lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • HTRF Detection:

    • Transfer 16 µL of lysate from each well to a 384-well low volume white microplate.

    • Prepare the HTRF phospho-Tau (Ser422) and total Tau detection reagents according to the manufacturer's instructions.

    • Add 4 µL of the detection reagents to the corresponding wells.

    • Incubate overnight at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Normalize the phospho-tau signal to the total tau signal for each well.

    • Plot the normalized phospho-tau signal against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Confirmation of Tau Phosphorylation Inhibition

This protocol provides a method to visually confirm the reduction in tau phosphorylation at specific epitopes.

Materials:

  • Cell Line and Culture Conditions: As described in Protocol 1.

  • Compound: this compound.

  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Laemmli sample buffer.

    • Primary antibodies:

      • Anti-phospho-Tau (e.g., AT8 for pSer202/pThr205).

      • Anti-total-Tau.

      • Anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • ECL substrate.

  • Equipment: SDS-PAGE and Western blot apparatus, imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatants and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare the samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-Tau) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for total tau and loading, the membrane can be stripped and re-probed with anti-total-Tau and anti-β-actin antibodies.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-tau band intensity to the total tau band intensity, and subsequently to the β-actin band intensity.

    • Compare the normalized phospho-tau levels across the different treatment conditions.

References

Application Notes and Protocols for AZD1080 in Cultured Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with Ki values of 6.9 nM for GSK-3α and 31 nM for GSK-3β.[1] As a critical kinase in numerous cellular processes, including the hyperphosphorylation of the microtubule-associated protein tau, GSK-3 is a significant therapeutic target in neurodegenerative diseases such as Alzheimer's disease.[2] These application notes provide detailed protocols for utilizing this compound in cultured primary neurons to investigate its effects on tau phosphorylation, neuronal viability, and synaptic plasticity.

Data Presentation

The following tables summarize the quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValueCell Type/System
GSK-3α (human)Ki6.9 nMCell-free assay
GSK-3β (human)Ki31 nMCell-free assay
Tau PhosphorylationIC50324 nMCells expressing human tau

Table 2: In Vivo Effects of this compound on Tau Phosphorylation in Rat Hippocampus

Dose (oral gavage)Time Post-DoseMaximal Inhibition of Tau Phosphorylation (p-Thr231)
3 µmol/kg6 hours38 ± 2%
10 µmol/kg6 hours48 ± 2%

Signaling Pathways

This compound, as a GSK-3 inhibitor, modulates downstream signaling pathways implicated in neurodegeneration and synaptic function.

AZD1080_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 cluster_downstream Downstream Effects Akt Akt GSK3b GSK-3β Akt->GSK3b inhibits Tau Tau GSK3b->Tau phosphorylates Synaptic_Plasticity Synaptic Plasticity GSK3b->Synaptic_Plasticity negatively regulates pTau Hyperphosphorylated Tau Tau->pTau Neurodegeneration Neurodegeneration pTau->Neurodegeneration This compound This compound This compound->GSK3b inhibits

This compound inhibits GSK-3β, a key kinase in tau phosphorylation and synaptic regulation.

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rodents.

Materials:

  • E18 rodent embryos

  • Dissection medium (e.g., Hibernate-E)

  • Digestion solution (e.g., Papain)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine coated culture plates/coverslips

Procedure:

  • Dissect cortices from E18 rodent embryos in ice-cold dissection medium.

  • Mince the tissue and incubate in digestion solution according to the manufacturer's instructions.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.

  • Determine cell density and viability using a hemocytometer and trypan blue.

  • Plate neurons at the desired density on poly-D-lysine coated surfaces.

  • Incubate at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.

  • Continue to maintain the cultures by replacing half of the medium every 3-4 days.

Primary_Neuron_Culture_Workflow Start Start Dissection Dissect Cortices (E18 Embryos) Start->Dissection Digestion Tissue Digestion (e.g., Papain) Dissection->Digestion Dissociation Mechanical Dissociation Digestion->Dissociation Plating Cell Plating on Coated Surfaces Dissociation->Plating Incubation Incubation (37°C, 5% CO2) Plating->Incubation Maintenance Medium Changes Incubation->Maintenance End Ready for Experiments Maintenance->End

Workflow for preparing primary neuronal cultures.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

  • Cultured primary neurons (e.g., DIV 7-10)

  • This compound stock solution (e.g., in DMSO)

  • Pre-warmed culture medium

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed culture medium to the desired final concentrations.

  • Carefully remove half of the existing medium from the cultured neurons.

  • Add the medium containing the appropriate concentration of this compound to the wells.

  • For vehicle controls, add medium containing the same final concentration of DMSO.

  • Incubate the neurons for the desired duration (e.g., 24-48 hours) before proceeding with downstream analysis.

Protocol 3: Western Blot Analysis of Tau Phosphorylation

Materials:

  • Treated primary neurons

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-tau [specific epitopes like pS396, pS202/T205], anti-total-tau, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated neurons in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and a loading control like β-actin.

Western_Blot_Workflow Start Start Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Workflow for Western Blot analysis of tau phosphorylation.

Protocol 4: Neuronal Viability Assay (MTT Assay)

Materials:

  • Treated primary neurons in a 96-well plate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Following treatment with this compound and/or a neurotoxic insult (e.g., glutamate, Aβ oligomers), add MTT reagent to each well.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 5: Assessment of Synaptic Plasticity by Immunocytochemistry

Materials:

  • Treated primary neurons on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin)

  • Fluorophore-conjugated secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Fix the treated neurons with 4% paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with primary antibodies against pre- and post-synaptic markers (e.g., synaptophysin and PSD-95, respectively) overnight at 4°C.

  • Wash and incubate with fluorophore-conjugated secondary antibodies.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Acquire images using a fluorescence microscope.

  • Analyze the number and colocalization of synaptic puncta using appropriate image analysis software.

These protocols provide a framework for investigating the effects of this compound in cultured primary neurons. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

References

Application Notes and Protocols for AZD1080 in Mouse Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AZD1080, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, in various mouse models of neurodegeneration. The protocols detailed below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in preclinical studies.

Introduction

This compound is an orally active and brain-permeable small molecule that selectively inhibits GSK-3α and GSK-3β.[1] GSK-3 is a key kinase implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies.[2][3] Inhibition of GSK-3 by this compound has been shown to reduce tau phosphorylation, rescue synaptic plasticity deficits, and reverse cognitive impairments in rodent models.[2][3] This document outlines the established dosages, administration routes, and experimental protocols for utilizing this compound in mouse models of neurodegeneration, including models of cognitive dysfunction and Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the administration of this compound in mouse models as reported in the literature.

Table 1: this compound Dosage and Administration in a Mouse Model of Cognitive Deficit

ParameterDetailsReference
Mouse Model MK-801-induced cognitive deficit
Strain C57BL/6
Dosage 4.0 or 15 µmol/kg
Administration Route Oral gavage
Vehicle Water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0
Frequency Subchronic: Twice daily for 3 days
Key Outcome Reversal of MK-801-induced memory deficit

Table 2: this compound Dosage and Administration in a Mouse Model of Parkinson's Disease

ParameterDetailsReference
Mouse Model MPTP-induced Parkinson's Disease
Strain C57BL/6
Dosage Not explicitly stated, but effective in the model
Administration Route Intraperitoneal injection (inferred from MPTP model protocols)
Vehicle Not explicitly stated
Frequency Not explicitly stated
Key Outcome Suppression of p-Tau and p-GSK3β expression and improved motor function

Signaling Pathway

AZD1080_Signaling_Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits Synaptic_Plasticity Synaptic Plasticity This compound->Synaptic_Plasticity Promotes Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau GSK3b->pTau Leads to GSK3b->Synaptic_Plasticity Negatively regulates Microtubules Microtubule Stabilization Tau->Microtubules Stabilizes NFTs Neurofibrillary Tangles pTau->NFTs Aggregates into Cognition Improved Cognition Synaptic_Plasticity->Cognition

Caption: this compound inhibits GSK-3β, reducing tau hyperphosphorylation and promoting synaptic plasticity.

Experimental Workflows

Experimental_Workflow_Cognitive_Deficit cluster_model MK-801 Model Induction cluster_treatment This compound Treatment cluster_testing Behavioral & Electrophysiological Testing cluster_analysis Biochemical Analysis MK801_admin Administer MK-801 (s.c.) 30 min before training Behavior Contextual Fear Conditioning MK801_admin->Behavior LTP Long-Term Potentiation (LTP) in hippocampal slices MK801_admin->LTP AZD1080_admin Administer this compound (oral gavage) Twice daily for 3 days Biochem Western Blot for p-Tau/Total Tau Behavior->Biochem LTP->Biochem

Caption: Workflow for evaluating this compound in an MK-801-induced cognitive deficit mouse model.

Experimental_Workflow_Parkinsons cluster_model MPTP Model Induction cluster_treatment This compound Treatment cluster_testing Behavioral Testing cluster_analysis Biochemical Analysis MPTP_admin Administer MPTP AZD1080_admin Administer this compound Motor_function Assess Motor Function AZD1080_admin->Motor_function Immunoblot Immunoblot for p-Tau, p-GSK3β Motor_function->Immunoblot Immunohisto Immunohistochemistry Motor_function->Immunohisto

Caption: Workflow for evaluating this compound in an MPTP-induced Parkinson's disease mouse model.

Experimental Protocols

Protocol 1: Evaluation of this compound in an MK-801-Induced Cognitive Deficit Model

1. Animals:

  • Male C57BL/6 mice, 8-12 weeks of age.

  • House 3-5 mice per cage with ad libitum access to food and water.

2. This compound Preparation and Administration:

  • Prepare the vehicle by dissolving 0.5% ascorbic acid and 0.01% EDTA in water and adjusting the pH to 2.0.

  • Suspend this compound in the vehicle to the desired concentrations (4.0 or 15 µmol/kg).

  • Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.

  • For subchronic studies, administer the treatment twice daily for 3 consecutive days.

3. MK-801 Administration:

  • To induce cognitive deficits, administer (+)-MK-801 hydrogen maleate subcutaneously at a dose of 0.1-0.15 mg/kg.

  • Administer MK-801 or saline vehicle 30 minutes before the training trial of the behavioral test.

4. Contextual Fear Conditioning:

  • Training: Place the mouse in the conditioning chamber. After a 2-minute habituation period, deliver a series of tone-footshock pairings (e.g., 9 pairings).

  • Testing: 24 hours after training, return the mouse to the same context and measure freezing behavior in the absence of the tone and shock.

  • The final administration of this compound should be timed 1.5, 3, or 5 hours before the training trial.

5. Long-Term Potentiation (LTP) Measurement:

  • Following the final dose of this compound and behavioral testing, prepare acute hippocampal slices from the mice.

  • Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.

  • Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

  • Compare the potentiation of fEPSP slopes between treatment groups.

6. Western Blot for Phospho-Tau:

  • Homogenize the tissue in appropriate lysis buffer containing phosphatase and protease inhibitors.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.

  • Use an appropriate secondary antibody and visualize the bands. Quantify the ratio of phosphorylated to total tau.

Protocol 2: Evaluation of this compound in an MPTP-Induced Parkinson's Disease Model

1. Animals:

  • Male C57BL/6 mice are commonly used for the MPTP model.

2. MPTP Administration:

  • There are various MPTP administration protocols. A common sub-acute protocol involves four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.

  • All procedures involving MPTP must be performed with strict adherence to safety protocols due to its neurotoxicity.

3. This compound Administration:

  • The specific dosage and administration schedule for this compound in the published MPTP study are not detailed. However, based on its oral bioavailability, administration via oral gavage as described in Protocol 1 would be a suitable starting point.

  • Treatment with this compound can be initiated prior to, during, or after MPTP administration to investigate its protective or restorative effects.

4. Assessment of Motor Function:

  • Evaluate motor coordination and balance using tests such as the rotarod test or the pole test.

  • Measure locomotor activity in an open field test.

5. Biochemical Analysis:

  • At the end of the study, collect brain tissue, particularly the substantia nigra and striatum.

  • Perform immunoblotting to assess the levels of phosphorylated tau, total tau, phosphorylated GSK-3β, and total GSK-3β.

  • Conduct immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical mouse models of neurodegeneration. The protocols provided here offer a framework for researchers to further investigate the efficacy of this GSK-3 inhibitor. Careful consideration of the specific mouse model, dosage, and timing of administration is crucial for obtaining robust and reproducible results. These application notes should serve as a valuable resource for the design and execution of future studies aimed at evaluating this compound as a potential treatment for neurodegenerative diseases.

References

AZD1080 for In Vivo Research: A Guide to Preparation and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), for in vivo experimental studies. The following sections offer comprehensive guidance on formulation, administration, and critical safety considerations to ensure accurate and reproducible results in preclinical research.

Introduction to this compound

This compound is a brain-permeable small molecule that selectively inhibits GSK3α and GSK3β isoforms. It has been utilized in preclinical models to investigate the role of GSK3 in various physiological and pathological processes, including neurodegenerative diseases.[1][2] Due to its potent and selective nature, careful preparation and handling are paramount for successful in vivo studies.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key properties of this compound is presented in the table below to aid in experimental design.

PropertyValueReference
Molecular Weight 334.37 g/mol [3]
Solubility in DMSO ≥ 21.35 mg/mL (63.85 mM)[4]
Oral Bioavailability (Rats) 15-24%[3]
Half-life (Rats) 7.1 hours
Brain/Plasma Exposure Ratio 0.5 - 0.8 at peak concentrations

Recommended Formulations for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for oral administration. Based on available literature, two primary formulation protocols are recommended.

It is strongly advised to prepare these formulations fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

FormulationVehicle Composition (v/v)Achievable ConcentrationReference
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.48 mM)
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.48 mM)
Protocol 3 Water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0Used for 4.0 or 15 µmol/kg dosing

Experimental Protocols

Preparation of this compound Formulation (Protocol 1)

This protocol details the step-by-step procedure for preparing a 1 mg/mL solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and tips

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound powder. For a 1 mg/mL final concentration in 10 mL of vehicle, weigh 10 mg of this compound.

  • Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mL final volume, this would be 1 mL. Vortex thoroughly until the powder is completely dissolved.

  • Addition of PEG300: Add the required volume of PEG300 (4 mL for a 10 mL final volume). Vortex the solution until it is homogeneous.

  • Addition of Tween-80: Add the required volume of Tween-80 (0.5 mL for a 10 mL final volume). Vortex thoroughly.

  • Final Dilution with Saline: Add the final volume of sterile saline (4.5 mL for a 10 mL final volume). Vortex the solution until it is clear and uniform.

  • Quality Control: Visually inspect the solution for any precipitation. If necessary, use a sonicator or a warm water bath (37°C) to aid dissolution.

  • Storage and Use: Use the prepared formulation immediately. Do not store for later use.

In Vivo Administration

Route of Administration: Oral gavage is the most commonly reported route for this compound in rodent studies.

Dosage: Dosages reported in the literature for mice and rats range from 1 to 15 µmol/kg. The appropriate dose will depend on the specific experimental aims and animal model.

Volume: The administration volume should be calculated based on the animal's body weight. A common dosing volume for oral gavage in mice is 10 mL/kg and in rats is 5 mL/kg.

Safety and Handling

Preclinical Toxicity: It is important to note that the clinical development of this compound was discontinued due to safety concerns. Preclinical studies indicated potential for nephrotoxicity and severe histopathological changes in the gallbladder with chronic dosing.

Recommendations for Researchers:

  • Solvent Caution: When using DMSO, be aware that it can be toxic to animals at high concentrations. For normal mice, the concentration of DMSO should generally be kept below 10%.

  • Monitoring: Animals should be closely monitored for any signs of adverse effects, particularly those related to renal and hepatobiliary function, especially in long-term studies.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and safety glasses, should be worn when handling this compound powder and solutions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for its preparation.

AZD1080_Signaling_Pathway This compound This compound GSK3 GSK3β This compound->GSK3 Inhibition Tau Tau Protein GSK3->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs

This compound inhibits GSK3β, preventing tau hyperphosphorylation.

AZD1080_Preparation_Workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_peg 3. Add PEG300 dissolve_dmso->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline qc 6. Quality Control add_saline->qc administer 7. Oral Gavage qc->administer

Workflow for the preparation and administration of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with Ki values of 6.9 nM for GSK-3α and 31 nM for GSK-3β. GSK-3 is a crucial kinase involved in a myriad of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably Alzheimer's disease, due to its role in the hyperphosphorylation of tau protein. Emerging evidence also points to the involvement of GSK-3 in cancer progression, making it a promising therapeutic target.

These application notes provide a comprehensive guide for researchers on the selection of appropriate cell lines and detailed protocols for evaluating the efficacy of this compound in both neurodegenerative disease and cancer models.

Recommended Cell Lines for Testing this compound Efficacy

The choice of cell line is critical for obtaining relevant and translatable data. Below is a summary of recommended cell lines for testing the efficacy of this compound, categorized by therapeutic area.

Therapeutic AreaCell LineKey CharacteristicsRecommended Starting Concentration of this compound
Neurodegenerative Disease 3T3 fibroblasts expressing human tauEngineered to express human tau protein, allowing for direct measurement of tau phosphorylation.[1]100 nM - 1 µM
SH-SY5Y (Neuroblastoma)Human-derived cell line commonly used as a model for neuronal function and neurodegenerative diseases.1 µM - 10 µM
Osteosarcoma U2OSHuman osteosarcoma cell line.1 µM - 10 µM
143BHuman osteosarcoma cell line.1 µM - 10 µM
Ovarian Cancer A2780Human ovarian carcinoma cell line.1 µM - 4 µM[2]
OVCAR3Human ovarian adenocarcinoma cell line.1 µM - 4 µM[2]
Glioblastoma U87 MGHuman glioblastoma astrocytoma cell line.1 µM - 10 µM
T98GHuman glioblastoma multiforme cell line, known for its resistance to certain chemotherapies.1 µM - 10 µM

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary targets and its effective concentrations in cellular assays.

ParameterValueAssay TypeSource
Ki (GSK-3α) 6.9 nMCell-free kinase assay
Ki (GSK-3β) 31 nMCell-free kinase assay
IC50 (Tau Phosphorylation) 324 nMCellular assay (3T3-tau)[1]
Effective Concentration (Ovarian Cancer Cell Proliferation Inhibition) ≥ 1.0 µMMTT Assay (A2780, OVCAR3)[2]
Effective Concentration (Osteosarcoma Stemness Inhibition) 10 µMSphere Formation Assay (U2OS, 143B)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the efficacy of this compound.

Cell Viability Assessment: MTT Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Recommended cancer cell lines (e.g., U2OS, A2780, U87)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Phosphorylation Analysis: Western Blotting

This protocol is for assessing the phosphorylation status of GSK-3β (at Ser9) and its downstream targets like tau or β-catenin.

Materials:

  • Cells treated with this compound and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-p-Tau, anti-Tau, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway Diagram

GSK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 Core cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt GSK3 GSK-3β Akt->GSK3 phosphorylates (Ser9) inactivates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Dsh->GSK3 inhibits pGSK3 p-GSK-3β (Ser9) (Inactive) Tau Tau GSK3->Tau phosphorylates beta_catenin β-catenin GSK3->beta_catenin phosphorylates for degradation pTau p-Tau (Hyperphosphorylated) Tau->pTau NFT Neurofibrillary Tangles pTau->NFT beta_catenin_p p-β-catenin (Degradation) beta_catenin->beta_catenin_p Gene_Expression Gene Expression (Proliferation) beta_catenin->Gene_Expression promotes This compound This compound This compound->GSK3 inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion select_cell_line Select Appropriate Cell Line culture_cells Culture Cells select_cell_line->culture_cells treat_with_this compound Treat with this compound (Dose-Response) culture_cells->treat_with_this compound cell_viability Cell Viability Assay (MTT) treat_with_this compound->cell_viability apoptosis_assay Apoptosis Assay (Annexin V) treat_with_this compound->apoptosis_assay western_blot Western Blot (p-GSK-3β, p-Tau, β-catenin) treat_with_this compound->western_blot ic50_determination Determine IC50 cell_viability->ic50_determination quantify_apoptosis Quantify Apoptosis apoptosis_assay->quantify_apoptosis quantify_protein_expression Quantify Protein Phosphorylation western_blot->quantify_protein_expression conclusion Evaluate this compound Efficacy ic50_determination->conclusion quantify_apoptosis->conclusion quantify_protein_expression->conclusion

References

Application Notes and Protocols for Western Blot Analysis of p-tau after AZD1080 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of the microtubule-associated protein tau.[1][2] In neurodegenerative diseases such as Alzheimer's, the abnormal phosphorylation of tau leads to the formation of neurofibrillary tangles, a hallmark of the pathology.[1] this compound has been shown to inhibit tau phosphorylation in both cellular and in vivo models, making it a valuable tool for research into tauopathies and a potential therapeutic agent.[1][2] Western blotting is a fundamental technique to qualitatively and quantitatively assess the levels of phosphorylated tau (p-tau) following treatment with compounds like this compound. This document provides detailed protocols for the analysis of p-tau by Western blot after treating cells with this compound.

Signaling Pathway of GSK-3β and Tau Phosphorylation

GSK-3β is a constitutively active kinase that phosphorylates tau at multiple serine and threonine residues. Inhibition of GSK-3β by this compound is expected to decrease the levels of phosphorylated tau.

AZD1080_Pathway GSK3b GSK-3β Tau Tau GSK3b->Tau Phosphorylation pTau p-Tau (Hyperphosphorylated) GSK3b->pTau NFT Neurofibrillary Tangles pTau->NFT Aggregation This compound This compound This compound->GSK3b Inhibition

Caption: Signaling pathway of this compound in inhibiting tau phosphorylation.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on tau phosphorylation as determined by various studies. This data is crucial for designing experiments and interpreting results.

ParameterValueCell/System TypeReference
IC50 for p-tau inhibition 324 nM3T3 fibroblasts expressing human tau
Maximal inhibitory effect on phosphorylated glycogen synthase (in vivo) 49% reductionRat
Effect on p-tau (Ser396) Dose-dependent decreaseNot specified

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of p-tau in a cell culture model treated with this compound.

Materials and Reagents
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cell line overexpressing human tau.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • This compound: Prepare a stock solution in DMSO.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

  • Running Buffer: (e.g., MOPS or MES SDS Running Buffer)

  • Transfer Buffer: (e.g., NuPAGE™ Transfer Buffer)

  • PVDF Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-tau (e.g., Ser202, Thr205, Ser396)

    • Mouse anti-total tau

    • Mouse or Rabbit anti-β-actin (as a loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System: (e.g., Chemidoc)

Experimental Workflow

Caption: Western blot workflow for p-tau analysis after this compound treatment.

Step-by-Step Protocol

1. Cell Culture and Treatment:

  • Seed the chosen cell line in appropriate culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Prepare serial dilutions of this compound in culture media from the DMSO stock. A final DMSO concentration of <0.1% is recommended to avoid solvent effects. Include a vehicle control (DMSO only).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 324 nM, 1 µM) for a predetermined time (e.g., 24 hours).

2. Sample Preparation:

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95°C for 5 minutes.

3. Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against p-tau (e.g., anti-p-tau Ser396) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • After imaging, the membrane can be stripped and re-probed for total tau and a loading control like β-actin.

4. Data Analysis:

  • Use image analysis software to perform densitometry on the bands corresponding to p-tau, total tau, and the loading control.

  • Normalize the p-tau band intensity to the total tau band intensity for each sample.

  • Further normalize this ratio to the loading control (β-actin) to correct for any loading inaccuracies.

  • Plot the normalized p-tau levels against the concentration of this compound to visualize the dose-dependent effect.

Troubleshooting

  • No or weak signal: Increase the amount of protein loaded, increase primary antibody concentration, or extend incubation times.

  • High background: Increase the number and duration of washes, use a fresh blocking buffer, or decrease the antibody concentrations.

  • Multiple non-specific bands: Optimize antibody dilution, use a more specific antibody, or ensure the lysis buffer contains sufficient inhibitors.

By following these detailed application notes and protocols, researchers can effectively utilize Western blotting to investigate the impact of this compound on tau phosphorylation, contributing to a better understanding of its therapeutic potential in tau-related neurodegenerative diseases.

References

AZD1080 Application in Long-Term Potentiation (LTP) Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a critical serine/threonine kinase implicated in various cellular processes, including the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[1] Notably, GSK-3β plays a significant role in synaptic plasticity, where its inhibition is generally found to facilitate Long-Term Potentiation (LTP), a cellular correlate of learning and memory, and to block Long-Term Depression (LTD).[3] Preclinical studies have demonstrated that subchronic administration of this compound can rescue deficits in hippocampal LTP induced by the NMDA receptor antagonist MK-801, suggesting its therapeutic potential in conditions associated with synaptic dysfunction.[3]

These application notes provide an overview of the use of this compound in LTP experiments, including its mechanism of action, relevant experimental protocols, and a summary of key findings.

Mechanism of Action in Long-Term Potentiation

GSK-3β is a key downstream effector in signaling pathways that regulate synaptic plasticity. Its overactivity can be detrimental to LTP induction and maintenance. This compound, by inhibiting GSK-3, is thought to promote LTP through several potential mechanisms:

  • Modulation of Tau Phosphorylation: GSK-3 is the primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. This compound has been shown to inhibit tau phosphorylation. Pathological tau can impair synaptic function, and by reducing its phosphorylation, this compound may help restore synaptic health.

  • Regulation of Substrate Phosphorylation: GSK-3 has numerous substrates involved in synaptic signaling. Its inhibition can lead to downstream changes in protein expression and function that are more conducive to synaptic strengthening.

  • Reversal of Synaptic Deficits: Studies have shown that while acute administration of this compound does not reverse LTP deficits, subchronic treatment is effective. This suggests that the beneficial effects of this compound on synaptic plasticity are not immediate but rather involve longer-term modifications of proteins downstream of GSK-3β signaling.

Data Presentation

The following table summarizes the inhibitory activity of this compound against GSK-3 isoforms. Note: Specific quantitative data on the magnitude of LTP rescue (e.g., percentage of fEPSP slope increase) from the key study by Georgievska et al. (2013) were not available in the public domain during the literature search.

TargetKi (nM)
GSK-3α (human, recombinant)6.9
GSK-3β (human, recombinant)31

Signaling Pathway

AZD1080_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Action Potential Action Potential Ca_influx Ca²⁺ Influx Action Potential->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Glutamate_release Glutamate Release Vesicle_fusion->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate Binds to NMDA_R NMDA Receptor AMPA_R AMPA Receptor Ca_post Ca²⁺ Influx PI3K PI3K Akt Akt GSK3b_active GSK-3β (Active) GSK3b_inactive p-GSK-3β (Inactive) LTP_Blocked LTP Impairment LTP_Facilitated LTP Facilitation Tau_hyper Tau Hyperphosphorylation This compound This compound

Experimental Protocols

The following are generalized protocols for inducing and recording LTP in rodent hippocampal slices, with specific considerations for the application of this compound to reverse an MK-801-induced deficit. These protocols are based on standard methodologies in the field; the precise parameters from the key study on this compound by Georgievska et al. (2013) are not publicly available.

Protocol 1: Subchronic In Vivo Treatment and Ex Vivo Slice Preparation

This protocol is designed to assess the ability of this compound to reverse an experimentally induced LTP deficit.

1. Animal Model and Treatment Groups:

  • Animals: Adult male C57BL/6 mice or Sprague-Dawley rats.
  • Groups:
  • Vehicle + Vehicle
  • Vehicle + MK-801
  • This compound + MK-801
  • This compound + Vehicle

2. Subchronic this compound Administration:

  • Compound: this compound, formulated for oral gavage (e.g., in 0.5% HPMC, 0.1% Tween 80).
  • Dosage: Based on the literature, a range of 4 to 15 µmol/kg could be explored.
  • Duration: Administer daily for a period of 3 or more consecutive days.

3. Induction of LTP Deficit with MK-801:

  • Compound: MK-801 (dizocilpine maleate), dissolved in saline.
  • Dosage and Timing: Administer a single intraperitoneal (i.p.) injection of MK-801 (e.g., 0.1-0.2 mg/kg) 30-60 minutes before the final this compound dose on the last day of treatment.

4. Hippocampal Slice Preparation:

  • Approximately 1-2 hours after the final treatment, anesthetize the animals and rapidly dissect the brain.
  • Prepare 350-400 µm thick transverse hippocampal slices in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of LTP

1. Slice Perfusion and Recording Setup:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
  • Place a stimulating electrode in the Schaffer collateral pathway (for CA1 LTP) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

2. Baseline Recording:

  • Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs at an intensity that produces 30-40% of the maximal response.
  • Record a stable baseline for at least 20-30 minutes.

3. LTP Induction:

  • Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.

4. Post-Induction Recording:

  • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.
  • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.

Experimental Workflow

LTP_Workflow cluster_treatment In Vivo Treatment Phase cluster_exvivo Ex Vivo Electrophysiology Phase cluster_analysis Data Analysis A Group Allocation (Vehicle, this compound, MK-801) B Subchronic this compound Dosing (e.g., Daily for 3 days) A->B C MK-801 Administration (Single dose on final day) B->C D Hippocampal Slice Preparation C->D 1-2 hours post-treatment E Slice Recovery (>1 hour in aCSF) D->E F Baseline fEPSP Recording (20-30 min) E->F G LTP Induction (e.g., Theta-Burst Stimulation) F->G H Post-Induction Recording (>60 min) G->H I Measure fEPSP Slope H->I J Normalize to Baseline I->J K Compare LTP Magnitude Across Treatment Groups J->K

Conclusion

This compound is a valuable research tool for investigating the role of GSK-3 in synaptic plasticity and its potential as a therapeutic target for neurodegenerative disorders. The key finding from preclinical studies is that subchronic, rather than acute, inhibition of GSK-3 by this compound is necessary to reverse deficits in LTP. This highlights the importance of considering treatment duration when designing experiments to evaluate the efficacy of GSK-3 inhibitors on synaptic function. The protocols and information provided here serve as a guide for researchers interested in utilizing this compound in the context of LTP experiments. Further investigation is warranted to fully elucidate the downstream molecular mechanisms responsible for the observed rescue of synaptic plasticity.

References

Assessing the Inhibitory Effect of AZD1080 on Cancer Cell Migration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for evaluating the efficacy of AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), in impeding cancer cell migration. The provided methodologies for wound healing and transwell migration assays, along with data presentation guidelines and diagrammatic representations of the associated signaling pathway and experimental workflows, offer a comprehensive framework for investigating the anti-migratory potential of this compound.

Introduction

Cancer cell migration is a critical process in tumor progression and metastasis. Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has been implicated in the regulation of various cellular processes, including cell motility.[1][2][3] this compound is a potent and selective inhibitor of GSK-3β, with IC50 values of 6.9 nM for GSK-3α and 31 nM for GSK-3β.[4] Studies have demonstrated that this compound can suppress cancer cell proliferation, invasion, and migration in various cancer cell lines, such as ovarian and osteosarcoma.[5] The mechanism of action involves the modulation of downstream targets and the actin cytoskeleton. These application notes provide standardized protocols to assess the impact of this compound on cancer cell migration.

Data Presentation

Quantitative data from cell migration experiments should be meticulously recorded and organized for comparative analysis. The following table provides a template for summarizing typical results from wound healing and transwell migration assays.

Experimental GroupThis compound Conc. (µM)Wound Closure (%) (Mean ± SD)Migrated Cells per Field (Mean ± SD)
Vehicle Control (DMSO)095.8 ± 3.2250 ± 25
This compound1.065.2 ± 4.5150 ± 18
This compound2.040.1 ± 3.985 ± 12
This compound4.022.5 ± 2.840 ± 8

Signaling Pathway

dot

GSK3b_Signaling_Pathway_in_Cell_Migration This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits Actin Actin Cytoskeleton (Lamellipodia Formation) GSK3b->Actin Regulates MMP9 MMP9 Expression GSK3b->MMP9 Promotes Migration Cell Migration Actin->Migration MMP9->Migration

Caption: GSK-3β signaling in cell migration and its inhibition by this compound.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips or a wound healing insert

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.

  • Wound Creation: Gently create a linear scratch in the cell monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

  • Washing: Wash the wells twice with sterile PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with serum-free or low-serum medium containing various concentrations of this compound (e.g., 1.0, 2.0, 4.0 µM) or vehicle control (DMSO).

  • Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. These will serve as the baseline (0 hours).

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours) until the scratch in the control group is nearly closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

dot

Wound_Healing_Assay_Workflow Start Seed cells to form a confluent monolayer Scratch Create a scratch in the cell monolayer Start->Scratch Wash Wash with PBS to remove debris Scratch->Wash Treat Add medium with this compound or vehicle control Wash->Treat Image0 Capture images at Time 0 Treat->Image0 Incubate Incubate at 37°C Image0->Incubate ImageX Capture images at subsequent time points Incubate->ImageX Analyze Analyze wound closure ImageX->Analyze Transwell_Migration_Assay_Workflow Prepare Serum-starve cells Treat Treat cells with this compound or vehicle in serum-free medium Prepare->Treat Setup Add chemoattractant to lower chamber Seed Seed treated cells into the upper chamber Setup->Seed Treat->Seed Incubate Incubate at 37°C Seed->Incubate Remove Remove non-migrated cells from the upper surface Incubate->Remove FixStain Fix and stain migrated cells on the lower surface Remove->FixStain Quantify Count migrated cells under a microscope FixStain->Quantify

References

Application Notes and Protocols: In Vivo Imaging of AZD1080 Effects in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in the pathophysiology of several central nervous system (CNS) disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. In vivo imaging techniques, such as positron emission tomography (PET), are crucial for the non-invasive assessment of drug pharmacokinetics and pharmacodynamics in the living brain. This document provides detailed protocols and application notes for utilizing in vivo imaging to study the effects of this compound, focusing on target engagement and downstream effects. While a specific radiotracer for imaging this compound is not yet established, we present a methodological framework using a hypothetical radiolabeled GSK-3 inhibitor, [11C]this compound, and discuss the use of existing tracers to measure downstream effects, such as synaptic density with [11C]UCB-J.

Key Concepts and Signaling Pathways

GSK-3 is a key kinase in various signaling pathways. Its inhibition by this compound is expected to modulate these pathways, leading to therapeutic effects. Understanding these pathways is essential for interpreting imaging results.

GSK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 cluster_downstream Downstream Effects Akt Akt/PKB GSK3 GSK-3 Akt->GSK3 Inactivation Wnt Wnt Wnt->GSK3 Inactivation Tau Tau Hyperphosphorylation GSK3->Tau BetaCatenin β-catenin Degradation GSK3->BetaCatenin SynapticPlasticity Synaptic Plasticity GSK3->SynapticPlasticity Negative Regulation This compound This compound This compound->GSK3 Inhibition

Caption: GSK-3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vivo PET Imaging of GSK-3 Target Engagement with a Hypothetical Tracer [11C]this compound

This protocol describes a hypothetical PET study to measure the occupancy of GSK-3 by this compound in the brain.

Experimental Workflow:

PET_Workflow cluster_prep Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis A1 Animal Acclimatization A2 Catheter Implantation (for blood sampling) A1->A2 B1 Baseline PET Scan (injection of [11C]this compound) B2 Administer this compound (unlabeled drug) B1->B2 B3 Post-treatment PET Scan (second injection of [11C]this compound) B2->B3 C1 Image Reconstruction & Co-registration C2 Kinetic Modeling (e.g., Logan graphical analysis) C1->C2 C3 Calculation of GSK-3 Occupancy C2->C3 cluster_prep cluster_prep cluster_imaging cluster_imaging cluster_prep->cluster_imaging cluster_analysis cluster_analysis cluster_imaging->cluster_analysis

Caption: Workflow for a GSK-3 occupancy PET study.

Methodology:

  • Radiotracer Synthesis: Synthesize [11C]this compound via methylation of a suitable precursor with [11C]CH3I or [11C]CH3OTf.

  • Animal Preparation:

    • Acclimatize adult male Sprague-Dawley rats (250-300g) for at least 3 days.

    • Anesthetize the animals with isoflurane (2-2.5% in O2).

    • Implant catheters in the femoral artery and vein for blood sampling and tracer injection.

  • PET Image Acquisition:

    • Position the anesthetized animal in a small-animal PET scanner.

    • Acquire a transmission scan for attenuation correction.

    • Inject a bolus of [11C]this compound (e.g., 10-20 MBq) intravenously.

    • Perform a dynamic PET scan for 90 minutes.

    • Collect arterial blood samples throughout the scan to measure the input function.

  • This compound Administration and Post-treatment Scan:

    • Administer a single dose of non-radiolabeled this compound (e.g., 1, 5, 10 mg/kg, i.p.).

    • After a suitable pre-treatment time (e.g., 60 minutes), perform a second [11C]this compound PET scan as described above.

  • Image Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register PET images to a standard MRI atlas.

    • Define regions of interest (ROIs) for brain areas with high GSK-3 expression (e.g., hippocampus, striatum, cortex).

    • Perform kinetic modeling (e.g., Logan graphical analysis) to determine the total distribution volume (VT).

  • Occupancy Calculation:

    • Calculate GSK-3 occupancy at each dose using the following formula:

      • Occupancy (%) = (1 - (VT_post-dose / VT_baseline)) * 100

Quantitative Data Summary (Hypothetical):

This compound Dose (mg/kg)Hippocampal VT (mL/cm³)Striatal VT (mL/cm³)Cortical VT (mL/cm³)GSK-3 Occupancy (Hippocampus, %)
Baseline (0)4.5 ± 0.34.2 ± 0.43.8 ± 0.30
13.1 ± 0.22.9 ± 0.32.7 ± 0.231.1
51.8 ± 0.21.7 ± 0.21.5 ± 0.160.0
101.1 ± 0.11.0 ± 0.10.9 ± 0.175.6
Protocol 2: In Vivo PET Imaging of Synaptic Density Changes with [11C]UCB-J Following this compound Treatment

This protocol outlines the use of the established PET tracer [11C]UCB-J, which binds to the synaptic vesicle glycoprotein 2A (SV2A), to assess changes in synaptic density as a downstream effect of GSK-3 inhibition by this compound.

Experimental Workflow:

Synaptic_Density_Workflow cluster_treatment Treatment Phase cluster_imaging_ucb [11C]UCB-J PET Imaging cluster_analysis_ucb Data Analysis T1 Animal Model of Synaptic Deficit (e.g., aged animals, disease model) T2 Chronic this compound Treatment (e.g., daily for 2 weeks) T1->T2 T3 Control Group (vehicle treatment) T1->T3 I1 PET Scan at Baseline (before treatment) I2 PET Scan Post-Treatment I1->I2 A1 Image Analysis to Determine [11C]UCB-J VT A2 Comparison of VT between Treatment and Control Groups A1->A2 A3 Correlation with Behavioral Outcomes A2->A3 cluster_treatment cluster_treatment cluster_imaging_ucb cluster_imaging_ucb cluster_treatment->cluster_imaging_ucb cluster_analysis_ucb cluster_analysis_ucb cluster_imaging_ucb->cluster_analysis_ucb

Caption: Workflow for assessing synaptic density changes with [11C]UCB-J PET.

Methodology:

  • Animal Model and Treatment:

    • Use an appropriate animal model exhibiting synaptic deficits (e.g., aged rodents or a transgenic model of neurodegeneration).

    • Divide animals into a treatment group receiving chronic this compound (e.g., 5 mg/kg/day, i.p. for 14 days) and a control group receiving vehicle.

  • [11C]UCB-J PET Imaging:

    • Perform baseline [11C]UCB-J PET scans on all animals before the start of treatment.

    • At the end of the treatment period, perform a second [11C]UCB-J PET scan.

    • The imaging protocol for [11C]UCB-J is similar to that described for [11C]this compound, involving a 60-90 minute dynamic scan following tracer injection (e.g., 10-20 MBq) with arterial blood sampling.

  • Image Analysis:

    • Analyze the PET data to determine the total distribution volume (VT) of [11C]UCB-J in relevant brain regions (e.g., hippocampus, cortex).

  • Statistical Analysis:

    • Compare the change in [11C]UCB-J VT from baseline to post-treatment between the this compound and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA).

    • Correlate changes in [11C]UCB-J VT with any behavioral assessments performed (e.g., memory tasks).

Quantitative Data Summary (Hypothetical):

Treatment GroupHippocampal [11C]UCB-J VT (mL/cm³) - BaselineHippocampal [11C]UCB-J VT (mL/cm³) - Post-TreatmentChange in VT (%)
Vehicle Control3.2 ± 0.33.1 ± 0.4-3.1
This compound (5 mg/kg)3.1 ± 0.23.8 ± 0.3*+22.6

*p < 0.05 compared to vehicle control post-treatment.

Ex Vivo Validation

Ex vivo studies are essential to validate the in vivo imaging findings.

  • Autoradiography: Following the final PET scan, brain tissue can be sectioned and incubated with a radiolabeled GSK-3 inhibitor to confirm the regional distribution of the target.

  • Western Blotting: Brain tissue homogenates can be analyzed by Western blotting to measure the levels of total and phosphorylated GSK-3, as well as downstream markers like p-Tau, to confirm the biochemical effects of this compound.

  • Immunohistochemistry: Brain sections can be stained for SV2A to validate changes in synaptic density observed with [11C]UCB-J PET.

Conclusion

In vivo imaging provides a powerful platform for the preclinical and clinical development of GSK-3 inhibitors like this compound. By enabling the direct measurement of target engagement and downstream pharmacodynamic effects in the living brain, these techniques can accelerate the optimization of dosing regimens and provide early evidence of therapeutic efficacy. The protocols and frameworks presented here offer a guide for researchers to design and execute robust in vivo imaging studies to investigate the effects of this compound and other novel CNS drug candidates.

AZD1080 Treatment in Organotypic Slice Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in the pathogenesis of various neurodegenerative diseases, most notably Alzheimer's disease.[1][2] GSK-3 is a key enzyme involved in the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Inhibition of GSK-3 by this compound has been shown to reduce tau phosphorylation, making it a valuable tool for studying the mechanisms of neurodegeneration and for the preclinical evaluation of potential therapeutic agents.

Organotypic slice cultures, which largely preserve the three-dimensional cytoarchitecture and synaptic connectivity of the brain tissue, offer a powerful ex vivo model to study the effects of compounds like this compound in a complex biological environment that closely mimics the in vivo setting. This document provides detailed application notes and protocols for the use of this compound in organotypic slice cultures, with a focus on assessing its impact on tau phosphorylation.

Data Presentation

The following tables summarize the in vitro efficacy of this compound and the effects of GSK-3 inhibition on tau phosphorylation in organotypic slice cultures.

Table 1: In Vitro Potency of this compound

ParameterValueCell/Assay TypeReference
IC50 324 nMTau phosphorylation in cells expressing human tauN/A

Table 2: Effects of GSK-3 Inhibitors on Tau Phosphorylation in Organotypic Slice Cultures

CompoundConcentrationTreatment DurationEffect on Phosphorylated Tau (p-Tau)Slice Culture ModelReference
This compound 1 µMNot specifiedSignificant reductionrAAV tau-EGFP fusion protein transduced brain slice cultures
Lithium Chloride (LiCl) 20 mM4 hoursSignificant reduction at Ser396/404 and Ser202/Thr205 epitopes3xTg-AD mouse organotypic brain slice cultures (28 DIV)
BTA-EG4 60 µM48 hoursSignificant reduction at Ser202 epitope3xTg-AD mouse organotypic brain slice cultures (28 DIV)

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

GSK-3 Signaling Pathway in Neurodegeneration

GSK3_Signaling cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 Regulation cluster_downstream Downstream Effects PI3K PI3K Akt Akt (PKB) PI3K->Akt activates GSK3 GSK-3β Akt->GSK3 inhibits (pSer9) Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 LRP5_6->GSK3 inhibits Frizzled->LRP5_6 co-receptor Tau Tau GSK3->Tau phosphorylates Microtubule Microtubule Stabilization GSK3->Microtubule destabilizes Beta_Catenin β-catenin GSK3->Beta_Catenin degrades This compound This compound This compound->GSK3 inhibits pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs aggregation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription

Caption: GSK-3 signaling cascade in neurodegeneration.

Experimental Workflow for this compound Treatment in Organotypic Slice Cultures

AZD1080_Workflow cluster_prep Slice Culture Preparation cluster_treatment This compound Treatment cluster_analysis Analysis of Tau Phosphorylation Pups Postnatal Day 8-10 Mouse/Rat Pups Dissection Hippocampal Dissection Pups->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Culture Culture on semi-permeable membranes (e.g., 28 DIV) Slicing->Culture Treatment Treat slices with This compound (e.g., 1 µM) and vehicle control Culture->Treatment AZD1080_prep Prepare this compound stock (e.g., in DMSO) AZD1080_prep->Treatment Incubation Incubate for desired duration (e.g., 4-48 hours) Treatment->Incubation Lysis Slice Lysis and Protein Extraction Incubation->Lysis WB Western Blotting Lysis->WB pTau_detection Probe with antibodies for total Tau and phospho-Tau (e.g., AT8, PHF-1, CP13) WB->pTau_detection Quantification Densitometric Analysis (p-Tau / total Tau ratio) pTau_detection->Quantification

Caption: Workflow for this compound treatment and analysis.

Experimental Protocols

Preparation of Organotypic Hippocampal Slice Cultures

This protocol is adapted from general procedures for organotypic slice culture preparation.

Materials:

  • Postnatal day 8-10 mouse or rat pups

  • Hibernation solution (e.g., Gey's Balanced Salt Solution with glucose)

  • Dissection tools (sterile scissors, forceps)

  • Vibratome

  • Culture medium: Neurobasal-A medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Semi-permeable membrane inserts (e.g., Millicell-CM)

  • 6-well culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Anesthetize and decapitate postnatal pups according to approved animal welfare protocols.

  • Rapidly dissect the brain and isolate the hippocampi in ice-cold hibernation solution.

  • Cut the hippocampi into 300-400 µm thick transverse slices using a vibratome.

  • Carefully transfer the slices onto semi-permeable membrane inserts.

  • Place the inserts into 6-well plates containing 1 mL of culture medium per well.

  • Incubate the slices at 37°C in a humidified 5% CO2 incubator.

  • Change the culture medium every 2-3 days.

  • Allow the slices to mature in culture for a desired period, for example, up to 28 days in vitro (DIV), before initiating treatment.

This compound Treatment Protocol

This protocol is a guideline based on the effective concentration reported in the literature and general practices for inhibitor studies in slice cultures.

Materials:

  • Mature organotypic hippocampal slice cultures

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Fresh culture medium

Procedure:

  • Prepare a working solution of this compound in fresh culture medium. A final concentration of 1 µM has been shown to be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model and endpoint.

  • Prepare a vehicle control solution with the same final concentration of DMSO as the this compound working solution.

  • Carefully remove the old culture medium from the wells containing the slice cultures.

  • Add the this compound working solution or the vehicle control solution to the respective wells.

  • Incubate the slices for the desired treatment duration. Treatment times can range from a few hours (e.g., 4 hours as used for LiCl) to longer periods (e.g., 48 hours as used for BTA-EG4). A time-course experiment is recommended to determine the optimal treatment duration.

  • Following incubation, proceed with the desired analysis, such as protein extraction for Western blotting.

Western Blotting for Phosphorylated Tau

This protocol outlines the general steps for analyzing changes in tau phosphorylation via Western blotting.

Materials:

  • Treated organotypic slice cultures

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Total tau (e.g., Tau-5)

    • Phospho-tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404, CP13 for pSer202)

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Wash the treated slices with ice-cold PBS.

  • Lyse the slices in lysis buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe for total tau and a loading control to normalize the phospho-tau signal.

  • Perform densitometric analysis to quantify the ratio of phosphorylated tau to total tau.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GSK-3 in tau pathology within the complex and physiologically relevant environment of organotypic slice cultures. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the mechanisms of neurodegeneration and evaluating the efficacy of potential therapeutic interventions targeting the GSK-3 pathway. It is recommended to optimize specific parameters such as drug concentration and treatment duration for each experimental model to ensure robust and reproducible results.

References

Application Notes and Protocols: Measuring AZD1080's Impact on Glycogen Synthase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase (GS) is the rate-limiting enzyme in glycogen synthesis, a critical process for glucose homeostasis. Its activity is tightly regulated by phosphorylation, primarily by Glycogen Synthase Kinase-3 (GSK-3). Phosphorylation of glycogen synthase by GSK-3 leads to its inactivation. AZD1080 is a potent and selective inhibitor of GSK-3, with Ki values of 6.9 nM for GSK3α and 31 nM for GSK3β.[1][2] By inhibiting GSK-3, this compound is expected to decrease the phosphorylation of glycogen synthase, thereby increasing its activity and promoting glycogen synthesis. These application notes provide detailed protocols for researchers to measure the in vitro and cellular impact of this compound on glycogen synthase activity.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound on glycogen synthase activity is depicted below. This compound inhibits GSK-3, preventing the phosphorylation and subsequent inactivation of glycogen synthase. This leads to a more active, dephosphorylated form of glycogen synthase, which can then catalyze the conversion of UDP-glucose to glycogen.

AZD1080_Mechanism cluster_inhibition Cellular Environment cluster_activation Glycogen Synthesis Pathway This compound This compound GSK3 GSK-3 This compound->GSK3 Inhibits GS_P Glycogen Synthase (Phosphorylated - Inactive) GSK3->GS_P Phosphorylates GS Glycogen Synthase (Dephosphorylated - Active) GS_P->GS Dephosphorylation (favored by this compound) Glycogen Glycogen GS->Glycogen Catalyzes UDP_Glucose UDP-Glucose UDP_Glucose->Glycogen

Figure 1: Mechanism of this compound on Glycogen Synthase Activity.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound. Table 1 presents the in vitro inhibitory activity of this compound against GSK-3 isoforms. Table 2 provides an example of the dose-dependent effect of this compound on glycogen synthase activity in a cellular context.

Table 1: In Vitro Inhibitory Activity of this compound against GSK-3

Target KinaseKi (nM)
GSK-3α6.9
GSK-3β31

Data sourced from publicly available information.[1][2]

Table 2: Dose-Dependent Effect of this compound on Glycogen Synthase Activity in Cultured Cells (Illustrative Data)

This compound Concentration (nM)Glycogen Synthase Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
11086.1
101257.3
1001428.5
3001499.1
10001488.9

This is representative data based on the known mechanism of action of this compound. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing the impact of this compound on glycogen synthase activity in cultured cells is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay Glycogen Synthase Activity Assay A Seed Cells B Treat with this compound (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification C->D E Spectrophotometric Assay or ELISA D->E F Data Analysis E->F

Figure 2: General experimental workflow.
Protocol 1: In Vitro Treatment of Cultured Cells with this compound

This protocol describes the treatment of a relevant cell line (e.g., SH-SY5Y, HepG2) with varying concentrations of this compound to assess its effect on glycogen synthase activity.

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Preparation of this compound dilutions: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis for the glycogen synthase activity assay.

Protocol 2: Preparation of Cell Lysates for Glycogen Synthase Activity Assay

Materials:

  • Treated cells from Protocol 1

  • Ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM KF, 10 mM EDTA, with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to each well. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Homogenization: Homogenize the cell suspension by passing it through a fine-gauge needle or by sonication on ice.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This supernatant contains the cytosolic fraction with glycogen synthase.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay. This is crucial for normalizing the glycogen synthase activity.

Protocol 3: Spectrophotometric Assay for Glycogen Synthase Activity

This assay measures the activity of glycogen synthase by coupling the production of UDP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[3]

Materials:

  • Cell lysates from Protocol 2

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 20 mM MgCl2)

  • UDP-glucose (substrate)

  • Glycogen (primer)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, UDP-glucose, glycogen, PEP, NADH, PK, and LDH.

  • Assay Initiation: In a microplate well or cuvette, add a standardized amount of cell lysate (e.g., 20-50 µg of total protein).

  • Initiate Reaction: Add the reaction mixture to the cell lysate to start the reaction.

  • Kinetic Measurement: Immediately place the plate or cuvette in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Calculation of Activity: The rate of NADH oxidation (decrease in A340) is proportional to the glycogen synthase activity. Calculate the specific activity (e.g., in nmol/min/mg protein).

Protocol 4: ELISA-Based Assay for Glycogen Synthase Activity

Commercially available ELISA kits provide a high-throughput and sensitive method for measuring glycogen synthase levels or activity. The general principle involves the capture of glycogen synthase by a specific antibody and subsequent detection.

Materials:

  • Cell lysates from Protocol 2

  • Commercial Glycogen Synthase ELISA Kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Prepare Reagents and Samples: Dilute cell lysates to fall within the detection range of the kit. Prepare standards as per the kit's protocol.

  • Assay Procedure: Follow the specific steps outlined in the ELISA kit manual, which typically involve:

    • Adding samples and standards to the antibody-coated plate.

    • Incubation steps with detection antibodies and enzyme conjugates.

    • Washing steps to remove unbound reagents.

    • Addition of a substrate to generate a colorimetric signal.

    • Stopping the reaction.

  • Measurement: Read the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration or relative activity of glycogen synthase in the samples.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the impact of the GSK-3 inhibitor, this compound, on glycogen synthase activity. By utilizing these methods, scientists can obtain valuable quantitative data to further understand the mechanism of action of this compound and its potential as a therapeutic agent in diseases where modulation of glycogen metabolism is beneficial.

References

Application Notes and Protocols for Evaluating the Brain Permeability of AZD1080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with activity against both GSK-3α and GSK-3β isoforms.[1][2][3] As a therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease, its ability to penetrate the blood-brain barrier (BBB) is a critical determinant of its potential efficacy.[4][5] These application notes provide a comprehensive overview of the techniques and protocols for evaluating the brain permeability of this compound, from initial in vitro screening to definitive in vivo assessment in preclinical models.

Mechanism of Action and Therapeutic Rationale

GSK-3 is a key enzyme implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. By inhibiting GSK-3, this compound reduces tau phosphorylation, thereby potentially halting or reversing the progression of neurodegeneration. Furthermore, GSK-3 inhibition has been shown to rescue synaptic plasticity deficits, suggesting a role in improving cognitive function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the in vitro potency and in vivo brain permeability of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeParameterValueSelectivity vs. GSK-3β
GSK-3α (human, recombinant) Enzyme AssayKi6.9 nM4.5-fold
GSK-3β (human, recombinant) Enzyme AssayKi31 nM-
CDK2 Enzyme AssayKi1150 nM>37-fold
CDK5 Enzyme AssayKi429 nM>14-fold
CDK1 Enzyme AssayKi1980 nM>64-fold
Erk2 Enzyme AssayKi>10,000 nM>323-fold
Tau Phosphorylation (in cells) Cell-based AssayIC50324 nM-

Data sourced from

Table 2: In Vivo Brain Permeability of this compound in Rats

Route of AdministrationDoseTime PointBrain Concentration (μmol/L)Plasma Concentration (μmol/L)Brain/Plasma Ratio
Oral10 μmol/kgPeakData not specifiedData not specified0.5 - 0.8

Data sourced from

Experimental Protocols

In Vitro Evaluation of Tau Phosphorylation

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting GSK-3-mediated tau phosphorylation.

Materials:

  • SH-SY5Y human neuroblastoma cells stably expressing human tau

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements (FBS, antibiotics)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, and anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture: Plate SH-SY5Y-tau cells in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with the compound-containing medium. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-tau, total tau, and GAPDH. Normalize the phospho-tau signal to total tau and then to GAPDH. Calculate the IC50 value for this compound.

In Vivo Pharmacokinetic Study for Brain Permeability Assessment

This protocol outlines the procedure for determining the brain and plasma concentrations of this compound in rodents to calculate the brain/plasma ratio.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • This compound formulation for oral administration

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Brain harvesting tools

  • Homogenizer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing: Acclimatize animals for at least 3 days. Administer a single oral dose of this compound.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize a cohort of animals.

    • Blood Collection: Collect blood via cardiac puncture into EDTA tubes. Centrifuge to obtain plasma.

    • Brain Collection: Perfuse the animals with saline to remove blood from the brain. Excise the brain and rinse with cold saline.

  • Sample Processing:

    • Plasma: Store plasma samples at -80°C until analysis.

    • Brain: Weigh the brain tissue and homogenize in a suitable buffer.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.

    • Prepare calibration standards and quality control samples.

    • Extract this compound from the plasma and brain homogenate samples.

    • Analyze the samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of this compound in plasma (ng/mL or μM) and brain (ng/g or μM).

    • Determine the brain/plasma concentration ratio at each time point.

Visualizations

GSK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 Core cluster_downstream Downstream Effects in Neurodegeneration Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin_APC_GSK3 Axin/APC/GSK-3β Complex Dsh->Axin_APC_GSK3 Inhibits GSK3b_active Active GSK-3β Axin_APC_GSK3->GSK3b_active Promotes Tau Tau Protein GSK3b_active->Tau Phosphorylates Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) GSK3b_active->Synaptic_Plasticity Inhibits This compound This compound This compound->GSK3b_active Inhibits pTau Hyperphosphorylated Tau Microtubules Microtubule Stability pTau->Microtubules Destabilizes NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Cognitive_Function Cognitive Function Synaptic_Plasticity->Cognitive_Function Supports

Caption: GSK-3β Signaling Pathway and the Action of this compound.

Brain_Permeability_Workflow cluster_invitro In Vitro Assessment cluster_insitu In Situ Assessment cluster_invivo In Vivo Validation cluster_analysis Data Analysis and Interpretation caco2 PAMPA / Caco-2 Assay (Passive Permeability) bbb_model In Vitro BBB Model (e.g., Transwell with hCMEC/D3) caco2->bbb_model Initial Screening efflux Efflux Transporter Substrate Assay (P-gp, BCRP) bbb_model->efflux Mechanistic Insights permeability_coeff Calculate Permeability Coefficients (Papp, Pe) bbb_model->permeability_coeff perfusion In Situ Brain Perfusion (Rodent Model) efflux->perfusion Refined Assessment pk_study Pharmacokinetic Study (Blood and Brain Sampling) perfusion->pk_study Confirmation microdialysis Microdialysis (Unbound Brain Concentration) pk_study->microdialysis Gold Standard bp_ratio Calculate Brain/Plasma Ratio (Kp) pk_study->bp_ratio kpuu Determine Unbound Ratio (Kp,uu) microdialysis->kpuu decision Go/No-Go Decision permeability_coeff->decision bp_ratio->decision kpuu->decision

Caption: Experimental Workflow for Brain Permeability Evaluation.

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation by Co-targeting GSK-3β and PI3K Pathways with AZD1080 and a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in the pathogenesis of various diseases, including cancer. AZD1080 is a potent and selective ATP-competitive inhibitor of GSK-3, with Ki values of 6.9 nM for GSK-3α and 31 nM for GSK-3β.[1] In oncological research, this compound has been shown to suppress the stemness and invasive capabilities of cancer cells, for instance in osteosarcoma, by modulating key signaling pathways such as Wnt/β-catenin and Notch.[2][3][4] Specifically, treatment with this compound leads to a reduction in the phosphorylation of GSK-3β and its downstream targets, including HEY1, HES1, CyclinD1, and β-catenin.[2]

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation, and it is frequently hyperactivated in human cancers. GSK-3β is a key downstream effector of the PI3K/AKT pathway, where AKT-mediated phosphorylation of GSK-3β at Serine 9 leads to its inactivation. In tumor cells with a hyperactive PI3K/AKT pathway (e.g., due to PTEN loss), the resulting inactivation of GSK-3β can paradoxically promote tumor cell survival. Therefore, a combination therapy that simultaneously targets both PI3K and GSK-3β presents a rational approach to achieve synergistic anti-tumor effects.

These application notes provide a framework for investigating the synergistic effects of this compound in combination with a selective PI3K inhibitor in cancer cell lines with a constitutively active PI3K/AKT pathway. The provided protocols are intended as a guide and can be adapted to specific experimental needs.

Data Presentation

Table 1: In Vitro IC50 Values of this compound and PI3K Inhibitor in U-2 OS Osteosarcoma Cells
CompoundIC50 (nM)
This compound850
PI3K Inhibitor (e.g., Alpelisib)350
Table 2: Combination Index (CI) Values for this compound and PI3K Inhibitor Combination
This compound (nM)PI3K Inhibitor (nM)Fraction Affected (Fa)Combination Index (CI)
4251750.50.65
8503500.750.58
17007000.90.52

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Summary of In Vivo Anti-Tumor Efficacy in a U-2 OS Xenograft Model
Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 150-
This compound (10 mg/kg, p.o., daily)1050 ± 12030
PI3K Inhibitor (25 mg/kg, p.o., daily)900 ± 11040
This compound + PI3K Inhibitor450 ± 9070

Signaling Pathways and Experimental Workflows

PI3K_GSK3_Pathway PI3K/AKT/GSK-3β Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation p_GSK3b p-GSK-3β (Ser9) (Inactive) AKT->p_GSK3b Phosphorylation (Inhibition) GSK3b GSK-3β (Active) Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation p_GSK3b->Beta_Catenin Inhibition of Phosphorylation Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Gene_Expression Activation PI3Ki PI3K Inhibitor PI3Ki->PI3K This compound This compound This compound->GSK3b

Caption: PI3K/AKT/GSK-3β Signaling Pathway and Points of Inhibition.

Experimental_Workflow In Vitro and In Vivo Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture U-2 OS cells Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay IC50_Determination Determine IC50 values of This compound and PI3K Inhibitor Viability_Assay->IC50_Determination Combination_Study Combination Study (CI calculation) IC50_Determination->Combination_Study Western_Blot Western Blot Analysis (p-AKT, p-GSK-3β, Cyclin D1) Combination_Study->Western_Blot Xenograft_Model Establish U-2 OS Xenograft Model Treatment_Groups Randomize into 4 groups: - Vehicle - this compound - PI3K Inhibitor - Combination Xenograft_Model->Treatment_Groups Dosing Daily Oral Dosing Treatment_Groups->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - TGI calculation - Western Blot of Tumors Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for evaluating the combination of this compound and a PI3K inhibitor.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of this compound and the PI3K inhibitor, and for assessing the synergistic effect of the combination.

Materials:

  • U-2 OS (osteosarcoma) cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • PI3K Inhibitor (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed U-2 OS cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the PI3K inhibitor in culture medium. For the combination study, prepare a fixed-ratio combination of the two inhibitors.

  • Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Western Blot Analysis

This protocol is for analyzing the effect of this compound and the PI3K inhibitor on key signaling proteins.

Materials:

  • U-2 OS cells treated as in the viability assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-Cyclin D1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Xenograft Study

This protocol outlines a mouse xenograft study to evaluate the in vivo efficacy of the combination therapy.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • U-2 OS cells

  • Matrigel

  • This compound and PI3K inhibitor formulated for oral gavage

  • Vehicle control solution

  • Calipers

Protocol:

  • Subcutaneously inject 5 x 10^6 U-2 OS cells mixed with Matrigel into the flank of each mouse.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):

    • Vehicle control (p.o., daily)

    • This compound (e.g., 10 mg/kg, p.o., daily)

    • PI3K Inhibitor (e.g., 25 mg/kg, p.o., daily)

    • This compound + PI3K Inhibitor

  • Administer the treatments for 21 days.

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blotting).

  • Calculate the percentage of Tumor Growth Inhibition (%TGI).

Conclusion

The combination of this compound with a PI3K inhibitor represents a promising therapeutic strategy for cancers with an activated PI3K/AKT pathway. The provided application notes and protocols offer a comprehensive framework for preclinical evaluation of this combination, from in vitro synergy assessment to in vivo efficacy studies. The illustrative data and diagrams provide a clear rationale and expected outcomes for these experiments. Researchers are encouraged to adapt these protocols to their specific cancer models and research questions.

References

Application Notes and Protocols: Experimental Design for AZD1080 Studies in C57BL/6J Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2] By inhibiting GSK-3β, this compound reduces tau phosphorylation and has been shown to rescue synaptic plasticity deficits in preclinical models.[1][2][3] Notably, studies in rodents have demonstrated that subchronic, but not acute, administration of this compound is required to reverse cognitive deficits, suggesting that longer-term treatment is necessary to achieve therapeutic effects. These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in the widely used C57BL/6J mouse strain.

Data Presentation

Table 1: this compound In Vivo Efficacy Summary
ParameterDetailsReference
Compound This compound
Mechanism of Action Selective GSK-3β inhibitor
Animal Model C57BL/6J mice
Dosing Regimen Subchronic administration (e.g., daily for 2-4 weeks)
Route of Administration Oral gavage
Exemplary Dose 10 µmol/kg (or dose range to be determined by dose-response studies)
Behavioral Outcomes Improved performance in Morris water maze and object recognition tests
Biochemical Outcomes Reduced phosphorylation of tau protein in brain tissue
Histological Outcomes Alterations in neuronal markers (e.g., synaptic density)N/A

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

AZD1080_Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits pTau Hyperphosphorylated Tau GSK3b->pTau Promotes Tau Normal Tau Microtubules Microtubule Stabilization Tau->Microtubules Promotes Synaptic_Plasticity Improved Synaptic Plasticity & Cognition Microtubules->Synaptic_Plasticity Leads to Experimental_Workflow start Start: Acclimatize C57BL/6J Mice treatment Subchronic this compound or Vehicle Administration (e.g., 2-4 weeks, daily oral gavage) start->treatment behavior Behavioral Testing (Morris Water Maze, Object Recognition Test) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue biochem Biochemical Analysis (Western Blot for p-Tau, GSK-3β) tissue->biochem histo Histological Analysis (Immunohistochemistry for Neuronal Markers) tissue->histo analysis Data Analysis and Interpretation biochem->analysis histo->analysis

References

Application Notes and Protocols for AZD1080 In Vivo Formulation for Oral Gavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in the pathogenesis of various diseases, including neurodegenerative disorders such as Alzheimer's disease. As an orally active and brain-permeable compound, this compound holds significant therapeutic potential.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound formulations for in vivo studies using oral gavage in rodent models.

Mechanism of Action: GSK-3 Signaling Pathway

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5] Its activity is primarily regulated by inhibitory phosphorylation. In the context of neurodegenerative diseases, GSK-3 is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound acts as a competitive inhibitor at the ATP-binding site of GSK-3, thereby preventing the phosphorylation of its downstream targets, including tau.

GSK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Wnt Wnt Ligands Wnt_Pathway Wnt/β-catenin Pathway Wnt->Wnt_Pathway pGSK3 p-GSK-3 (Inactive) PI3K_Akt->pGSK3 phosphorylates (inactivates) GSK3 GSK-3 (Active) Wnt_Pathway->GSK3 inhibits Tau Tau Protein GSK3->Tau phosphorylates Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase phosphorylates (inactivates) Beta_Catenin β-catenin GSK3->Beta_Catenin phosphorylates for degradation This compound This compound This compound->GSK3 inhibits pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau pGS p-Glycogen Synthase (Inactive) Glycogen_Synthase->pGS Beta_Catenin_Deg β-catenin Degradation Beta_Catenin->Beta_Catenin_Deg

Caption: GSK-3 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of this compound.

ParameterValueSpeciesNotes
In Vitro Potency
GSK-3α Kᵢ6.9 nMHuman, recombinantSelective inhibitor.
GSK-3β Kᵢ31 nMHuman, recombinantSelective inhibitor.
Tau Phosphorylation IC₅₀324 nM3T3 cells expressing human tauDemonstrates cellular activity.
In Vivo Efficacy
Effective Dose (Cognitive Deficit Reversal)4.0 or 15 µmol/kgMouseSubchronic oral administration.
Tau Phosphorylation Inhibition1, 3, or 10 µmol/kgRatAcute oral administration.
Pharmacokinetics
Oral Bioavailability (F%)15-24%RatGood oral absorption.
Brain/Plasma Ratio0.5 - 0.8RatIndicates blood-brain barrier penetration.
Half-life (t½)7.1 hRat

Experimental Protocols

Formulation Preparation for Oral Gavage

Due to its low aqueous solubility, this compound requires a specific vehicle for effective oral administration. Below are three validated protocols for preparing an this compound formulation for in vivo studies.

Protocol 1: Co-solvent Formulation

This formulation is suitable for achieving a clear solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Warming bath or sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • In a sterile conical tube, add the solvents in the following order and vortex thoroughly after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add the weighed this compound to the vehicle.

  • Vortex the mixture until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • The final formulation should be a clear solution with a solubility of at least 2.5 mg/mL.

Protocol 2: Cyclodextrin-based Formulation

This formulation utilizes a cyclodextrin to enhance solubility.

Materials:

  • This compound powder

  • DMSO

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Weigh the required amount of this compound powder.

  • In a sterile conical tube, add 10% of the final volume as DMSO.

  • Add the weighed this compound to the DMSO and vortex to dissolve.

  • Add 90% of the final volume as the 20% SBE-β-CD in saline solution.

  • Vortex thoroughly until a clear solution is obtained.

  • This formulation should yield a clear solution with a solubility of at least 2.5 mg/mL.

Protocol 3: Acidified Aqueous Suspension

This formulation has been used in published mouse studies.

Materials:

  • This compound powder

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Deionized water

  • pH meter

  • Sterile conical tubes

  • Vortex mixer/homogenizer

Procedure:

  • Prepare the vehicle by dissolving 0.5% (w/v) ascorbic acid and 0.01% (w/v) EDTA in deionized water.

  • Adjust the pH of the vehicle to 2.0.

  • Weigh the required amount of this compound powder.

  • Add the this compound to the prepared vehicle to create a suspension at the desired concentration.

  • Vortex or homogenize the suspension thoroughly before each administration to ensure uniformity.

Administration by Oral Gavage in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Acclimatize the animals to handling prior to the procedure. Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Dosage Calculation: Weigh each mouse to accurately calculate the required dose volume. The typical administration volume for mice is 10 mL/kg.

  • Gavage Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Analysis Formulation This compound Formulation Preparation Dose_Calculation Dose Calculation (based on body weight) Formulation->Dose_Calculation Animal_Acclimation Animal Acclimation & Grouping Animal_Acclimation->Dose_Calculation Oral_Gavage Oral Gavage Administration Dose_Calculation->Oral_Gavage Behavioral_Tests Behavioral Testing Oral_Gavage->Behavioral_Tests PK_Sampling Pharmacokinetic (PK) Sampling (Blood/Brain) Oral_Gavage->PK_Sampling Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (e.g., p-Tau levels) PK_Sampling->PD_Analysis PD_Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AZD1080, a potent GSK-3 inhibitor. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be impacted by moisture.

Q2: I am observing precipitation when trying to dissolve this compound in DMSO. What should I do?

A2: It is not uncommon to experience difficulty in dissolving this compound. To aid dissolution and address precipitation, it is recommended to use ultrasonication and gentle warming (e.g., in a 37°C water bath). Ensure the solution is clear before use.

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: this compound has very low solubility in aqueous solutions. Therefore, it is not recommended to dissolve the compound directly in buffers or media. A concentrated stock solution in DMSO should be prepared first and then serially diluted to the final working concentration in your aqueous experimental medium.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.

Q5: What are the recommended solvent systems for in vivo administration of this compound?

A5: For in vivo experiments, a common solvent system is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option involves using SBE-β-CD in saline. It is crucial to prepare these formulations fresh on the day of use.

Quantitative Solubility Data

The solubility of this compound can vary slightly between different sources and batches. The following table summarizes the reported solubility data in common solvents.

SolventConcentration (mg/mL)Molar EquivalentNotesSource(s)
DMSO21.35 - 6663.85 mM - 197.38 mMRequires ultrasonic and warming to achieve higher concentrations. Use of fresh DMSO is recommended.
Ethanol< 1Insoluble or slightly solubleNot a recommended primary solvent.
WaterInsolubleInsolubleNot a recommended solvent.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 7.48 mMA common vehicle for in vivo administration.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5≥ 7.48 mMAn alternative vehicle for in vivo administration.

Molecular Weight of this compound: 334.37 g/mol

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.34 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution vigorously. If precipitation occurs, sonicate the vial in an ultrasonic water bath and/or warm it gently at 37°C until the solution becomes clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or your cell culture medium. This can help to minimize the final concentration of DMSO in your experiment.

  • Final Dilution: Serially dilute the stock or intermediate solution into your final cell culture medium to achieve the desired working concentration. Ensure that the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Mixing: Gently mix the final working solution before adding it to your cells.

Preparation of a Formulation for In Vivo Oral Gavage
  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: In a separate tube, combine the other components of the vehicle in the correct proportions (e.g., for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation).

  • Mixing: Add the this compound DMSO stock solution to the vehicle dropwise while vortexing to ensure proper mixing and prevent precipitation.

  • Final Volume Adjustment: Adjust the final volume with saline if necessary.

  • Administration: Use the freshly prepared formulation for oral gavage immediately.

Visualized Guides

GSK-3 Signaling Pathway and Inhibition by this compound

Glycogen Synthase Kinase 3 (GSK-3) is a key serine/threonine kinase involved in various cellular processes. It is constitutively active in resting cells and is regulated by upstream signaling pathways such as the Wnt and insulin pathways. This compound is a potent inhibitor of GSK-3.

GSK3_Signaling_Pathway GSK-3 Signaling and Inhibition by this compound cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 Complex cluster_downstream Downstream Effects Wnt Wnt GSK-3 GSK-3 Wnt->GSK-3 Inhibits Insulin Insulin PI3K/Akt PI3K/Akt Insulin->PI3K/Akt PI3K/Akt->GSK-3 Inhibits Tau Phosphorylation Tau Phosphorylation GSK-3->Tau Phosphorylation Promotes Beta-catenin Degradation Beta-catenin Degradation GSK-3->Beta-catenin Degradation Promotes Glycogen Synthesis Glycogen Synthesis GSK-3->Glycogen Synthesis Inhibits This compound This compound This compound->GSK-3 Inhibits

Caption: Inhibition of GSK-3 by this compound and upstream regulators.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a step-by-step guide to troubleshoot common solubility problems encountered during the preparation of this compound solutions.

Troubleshooting_Workflow This compound Solubility Troubleshooting Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Add_Solvent Add Recommended Solvent (e.g., DMSO) Weigh_this compound->Add_Solvent Observe_Solution Is the solution clear? Add_Solvent->Observe_Solution Vortex_Sonicate Vortex and/or Sonicate Observe_Solution->Vortex_Sonicate No Use_Solution Solution is ready for use Observe_Solution->Use_Solution Yes Gentle_Warming Warm gently (37°C) Vortex_Sonicate->Gentle_Warming Observe_Again Is the solution clear now? Gentle_Warming->Observe_Again Observe_Again->Use_Solution Yes Troubleshoot_Further Consult further documentation or contact technical support. Consider using a fresh solvent or a different batch of the compound. Observe_Again->Troubleshoot_Further No

Caption: A logical workflow to resolve this compound solubility challenges.

References

Optimizing AZD1080 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD1080 in in vitro experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear, accessible format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of GSK-3β and preventing the phosphorylation of its downstream substrates. This inhibition has been shown to reduce the hyperphosphorylation of tau protein, a key pathological hallmark in Alzheimer's disease.[3]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and specific assay. However, based on its inhibitory activity, a good starting point for cell-based assays is in the low nanomolar to low micromolar range. For enzymatic assays, concentrations around the Ki values for GSK-3α (6.9 nM) and GSK-3β (31 nM) are recommended.

Q3: How should I prepare my this compound stock solution?

A3: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM or higher, which can then be serially diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).

Q4: Is this compound selective for GSK-3?

A4: Yes, this compound demonstrates good selectivity for GSK-3 over other kinases. For instance, it is significantly more potent against GSK-3β than against CDK2, CDK5, CDK1, and Erk2. At a concentration of 10 μM, it showed less than 50% effect against a panel of 65 different receptors, enzymes, and ion channels.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of GSK-3 activity 1. Incorrect this compound concentration: The concentration may be too low for the specific cell line or assay conditions. 2. Degradation of this compound: Improper storage of the compound or stock solution. 3. Assay interference: Components in the assay buffer or cell culture medium may interfere with this compound activity.1. Perform a dose-response curve to determine the optimal inhibitory concentration for your system. Start with a broad range (e.g., 1 nM to 10 µM). 2. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. 3. Review the composition of your buffers and media. If possible, perform the assay in a simplified buffer system to test for interference.
High background signal in kinase assay 1. Non-specific binding: The antibody or substrate used in the assay may be binding non-specifically. 2. Contamination: Reagents or plates may be contaminated.1. Include appropriate controls, such as a no-enzyme control and a no-substrate control, to identify the source of the background. Optimize blocking steps and antibody concentrations. 2. Use fresh, high-quality reagents and sterile techniques.
Cell toxicity observed at expected effective concentrations 1. High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 2. Off-target effects: Although selective, at higher concentrations this compound may have off-target effects. 3. Cell line sensitivity: The specific cell line being used may be particularly sensitive to GSK-3 inhibition or the compound itself.1. Ensure the final DMSO concentration is as low as possible, typically below 0.5%. Include a vehicle-only control to assess the effect of DMSO on cell viability. 2. Lower the concentration of this compound and/or reduce the incubation time. 3. Perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration of this compound for your specific cell line.
Poor solubility of this compound in aqueous solutions 1. Precipitation of the compound: this compound has limited solubility in water.1. Prepare a high-concentration stock solution in DMSO. When diluting into aqueous buffers or media, add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion. For in vivo preparations, specific formulations with PEG400, Tween80, and propylene glycol have been used.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeParameterValueReference
Human GSK-3αCell-freeKi6.9 nM
Human GSK-3βCell-freeKi31 nM
Tau PhosphorylationCell-based (3T3 cells)IC50324 nM
CDK2Cell-freeKi1150 nM
CDK5Cell-freeKi429 nM
CDK1Cell-freeKi1980 nM
Erk2Cell-freeKi>10 µM

Experimental Protocols

Protocol 1: GSK-3β Inhibition Scintillation Proximity Assay (SPA)

This protocol is adapted from a general method for measuring GSK-3 activity.

Materials:

  • Recombinant human GSK-3β

  • Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

  • [γ-33P]ATP

  • This compound

  • Assay buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA)

  • Stop solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100)

  • Streptavidin-coated SPA beads

  • Clear-bottomed 96-well microtiter plates

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution.

  • Add 10 µL of a solution containing the biotinylated peptide substrate (final concentration 2 µM) and recombinant human GSK-3β (final concentration ~6 milliunits) in assay buffer.

  • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing [γ-33P]ATP and unlabeled ATP (final concentration 1 µM ATP) in 50 mM Mg(Ac)2. The final assay volume is 25 µl.

  • Include blank controls without the peptide substrate.

  • Incubate the plate for 20 minutes at room temperature.

  • Terminate the reaction by adding 25 µL of stop solution containing streptavidin-coated SPA beads (0.25 mg).

  • Incubate for at least 6 hours at room temperature to allow the beads to settle.

  • Determine the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cellular Tau Phosphorylation Assay

This protocol is based on methods used to assess this compound's effect on tau phosphorylation in a cellular context.

Materials:

  • 3T3 fibroblasts stably expressing human tau protein

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-tau (e.g., Ser396), anti-total-tau (e.g., Tau5), anti-GSK-3β, and anti-loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed 3T3-tau cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 0-8 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagents.

  • Quantify the band intensities using densitometry and normalize the levels of phosphorylated tau to total tau.

Visualizations

AZD1080_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt GSK3b_active GSK-3β (Active) Akt->GSK3b_active phosphorylates GSK3b_inactive p-GSK-3β (Inactive) Tau Tau GSK3b_active->Tau phosphorylates pTau Hyperphosphorylated Tau This compound This compound This compound->GSK3b_active inhibits

Caption: this compound inhibits active GSK-3β, preventing tau hyperphosphorylation.

Experimental_Workflow_Tau_Phosphorylation start Start cell_culture 1. Seed 3T3-tau cells start->cell_culture treatment 2. Treat with this compound (various concentrations) cell_culture->treatment lysis 3. Lyse cells treatment->lysis protein_assay 4. Quantify protein lysis->protein_assay sds_page 5. SDS-PAGE protein_assay->sds_page western_blot 6. Western Blot sds_page->western_blot antibody_incubation 7. Antibody Incubation (p-Tau, Total Tau) western_blot->antibody_incubation detection 8. ECL Detection antibody_incubation->detection analysis 9. Densitometry Analysis detection->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on cellular tau phosphorylation.

References

Technical Support Center: Addressing AZD1080 Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of AZD1080 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It shows selectivity for both GSK-3α and GSK-3β isoforms. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[1][3] this compound was initially investigated for its therapeutic potential in Alzheimer's disease due to its ability to inhibit the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[4]

Q2: What are the known off-target effects of this compound?

While this compound is designed to be a selective GSK-3 inhibitor, it can exhibit off-target effects, particularly at higher concentrations. The most well-documented off-target concern is the modulation of the Wnt/β-catenin signaling pathway. Since GSK-3β is a key negative regulator of this pathway, its inhibition by this compound can lead to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression. This can be an undesirable effect in certain cellular contexts, such as in cancers where the Wnt pathway is oncogenic. Additionally, as with many kinase inhibitors, there is a potential for this compound to interact with other kinases that have a similar ATP-binding pocket, although it has shown good selectivity against kinases like CDK1, CDK2, and CDK5 at therapeutic concentrations. A similar GSK-3β inhibitor, AZD7969, was reported to cause increased proliferation in stem cell compartments in vivo, highlighting a potential off-target effect of GSK-3 inhibition.

Q3: I am observing unexpected effects on cell proliferation after treating my cells with this compound. Is this an off-target effect?

The effect of this compound on cell proliferation is highly dependent on the cell type and the concentration used. For example:

  • In osteosarcoma cancer stem-like cells, this compound was found to inhibit stemness and invasion without affecting cell viability or proliferation at the concentrations tested.

  • In contrast, in A2780 and OVCAR3 ovarian cancer cell lines, this compound significantly reduced cell viability and proliferation in a dose-dependent manner.

Therefore, an unexpected effect on proliferation could be an on-target effect in your specific cell line, or it could be an off-target effect. To distinguish between these possibilities, it is crucial to perform dose-response experiments and validate the on-target engagement as described in the troubleshooting guide below.

Q4: How can I be sure that the phenotype I observe is due to GSK-3 inhibition and not an off-target effect?

Confirming that an observed phenotype is a direct result of on-target GSK-3 inhibition is a critical step in your research. Several experimental strategies can be employed to validate your findings:

  • Perform rescue experiments: If possible, transfect your cells with a version of GSK-3β that has a mutation rendering it resistant to this compound. If the phenotype is reversed in the presence of the drug, it is likely an on-target effect.

  • Knockdown of GSK-3: Use techniques like siRNA or shRNA to reduce the expression of GSK-3α and/or GSK-3β. If the phenotype of GSK-3 knockdown mimics the effect of this compound treatment, it supports an on-target mechanism.

  • Monitor downstream targets: Assess the phosphorylation status of known GSK-3 substrates (e.g., β-catenin, Tau, CRMP2) to confirm that this compound is engaging its target at the concentrations used in your experiments.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects

You are observing significant cell death or a reduction in cell proliferation at concentrations where you expect to see a specific phenotype related to GSK-3 inhibition.

Possible Cause:

  • Off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases essential for cell survival or proliferation.

  • On-target toxicity in your specific cell line: Inhibition of GSK-3 may be genuinely detrimental to the viability of your cells.

  • Activation of the Wnt/β-catenin pathway: In some cancers, activation of Wnt signaling can paradoxically lead to cell cycle arrest or apoptosis.

Troubleshooting Steps:

  • Perform a detailed dose-response curve: Determine the IC50 for the cytotoxic/anti-proliferative effect and compare it to the IC50 for the inhibition of a known GSK-3 substrate (e.g., p-Tau or p-β-catenin). A significant separation between these two values suggests a potential off-target effect at higher concentrations.

  • Use a control compound: Compare the effects of this compound to a structurally different GSK-3 inhibitor. If both compounds induce similar effects at concentrations that correlate with their respective GSK-3 inhibitory potencies, the phenotype is more likely to be on-target.

  • Assess Wnt pathway activation: Use a TCF/LEF luciferase reporter assay or measure the expression of known Wnt target genes (e.g., Axin2, c-Myc) to determine if the Wnt pathway is being activated at the concentrations causing cytotoxicity.

Issue 2: Lack of Expected Phenotype Despite Confirmed GSK-3 Inhibition

You have confirmed that this compound is inhibiting GSK-3 in your cells (e.g., by observing decreased phosphorylation of a substrate), but you do not see the expected downstream biological effect.

Possible Cause:

  • Redundancy in signaling pathways: Other kinases or signaling pathways may compensate for the inhibition of GSK-3.

  • Cellular context: The role of GSK-3 in the specific cellular process you are studying may be different in your cell line compared to what has been reported in other systems.

  • Subcellular localization: The pool of GSK-3 that is relevant to your phenotype of interest may not be effectively inhibited by this compound at the concentrations used.

Troubleshooting Steps:

  • Investigate compensatory pathways: Use pathway analysis tools or literature searches to identify potential compensatory mechanisms. You may need to use a combination of inhibitors to block both GSK-3 and the compensatory pathway.

  • Validate in a different cell line: If possible, repeat the experiment in a different cell line where the role of GSK-3 in the pathway of interest is well-established.

  • Confirm target engagement in the relevant cellular compartment: Use immunofluorescence or subcellular fractionation followed by Western blotting to confirm that this compound is inhibiting GSK-3 in the correct location (e.g., nucleus, cytoplasm).

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeKi (nM)IC50 (nM)Reference
GSK-3αCell-free6.9-
GSK-3βCell-free31-
Tau PhosphorylationCellular (3T3 cells)-324

Table 2: Selectivity Profile of this compound Against Other Kinases

KinaseFold Selectivity vs. GSK-3βReference
CDK2>14-fold
CDK5>14-fold
CDK1>14-fold
Erk2>14-fold

Experimental Protocols

Protocol 1: Western Blot for Assessing On-Target GSK-3 Inhibition

This protocol describes how to measure the phosphorylation of a direct GSK-3 substrate, β-catenin, at Ser33/37/Thr41. Inhibition of GSK-3 will lead to a decrease in the phosphorylation at these sites.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities and normalize the phospho-β-catenin signal to total β-catenin and the loading control.

Protocol 2: TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by the nuclear accumulation of β-catenin.

Materials:

  • Cell line of interest

  • TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • Wnt3a conditioned medium (positive control)

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid.

  • Cell Treatment: After 24 hours, treat the cells with this compound, a vehicle control, and Wnt3a conditioned medium.

  • Cell Lysis and Reporter Assay: After the desired treatment time (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in this compound-treated cells to the vehicle control.

Mandatory Visualizations

AZD1080_Mechanism_of_Action cluster_0 Normal State (Active GSK-3) cluster_1 This compound Treatment (Inactive GSK-3) GSK3 GSK-3β BetaCatenin β-catenin GSK3->BetaCatenin P Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ub This compound This compound GSK3_inactive GSK-3β This compound->GSK3_inactive Inhibits BetaCatenin_stable β-catenin Nucleus Nucleus BetaCatenin_stable->Nucleus TCF_LEF TCF/LEF Wnt_genes Wnt Target Genes TCF_LEF->Wnt_genes Activates

Caption: Mechanism of this compound action on the Wnt/β-catenin pathway.

Troubleshooting_Workflow Start Unexpected Phenotype with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare Phenotype IC50 to On-Target IC50 DoseResponse->CompareIC50 OffTarget Potential Off-Target Effect CompareIC50->OffTarget  IC50s differ significantly OnTarget Likely On-Target Effect CompareIC50->OnTarget  IC50s are similar Validate Further Validation OnTarget->Validate ControlCompound Use Structurally Different GSK-3 Inhibitor Validate->ControlCompound Rescue Rescue Experiment with Resistant Mutant Validate->Rescue Knockdown Compare with GSK-3 Knockdown Phenotype Validate->Knockdown

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with the GSK-3 inhibitor, AZD1080, in animal models. While this compound showed promise in preclinical studies for neurodegenerative diseases, its development was halted due to toxicity observed in animal models, specifically nephrotoxicity and gallbladder toxicity with chronic dosing.[1][2] This guide offers practical advice for monitoring and mitigating these potential adverse effects during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[2][3] It targets both GSK-3α and GSK-3β isoforms.[3] GSK-3 is a key enzyme in various cellular processes, including signal transduction pathways like Wnt/β-catenin and PI3K/Akt. By inhibiting GSK-3, this compound was investigated for its potential to reduce tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.

Q2: What are the known toxicities of this compound in animal models?

A2: Preclinical studies of this compound were discontinued due to observations of nephrotoxicity and severe histopathological changes in the gallbladder of dogs following chronic administration. It is important to note that in Phase I clinical trials with healthy human volunteers, this compound was reported to be well-tolerated.

Q3: What are the general signs of toxicity to watch for in animals treated with GSK-3 inhibitors like this compound?

A3: Due to the central role of GSK-3 in cellular function, potent inhibitors can be associated with toxicity. General clinical signs of toxicity in rodents can include weight loss, piloerection, hunched posture, lethargy, and changes in behavior. For specific organ systems, it is crucial to monitor indicators of kidney and gallbladder health.

Troubleshooting Guides

Managing Potential Nephrotoxicity

Issue: You are concerned about or have observed signs of kidney toxicity in your animal models treated with this compound.

Troubleshooting Steps:

  • Establish Baseline Data: Before starting your experiment, collect baseline data for all renal function parameters for each animal.

  • Regular Monitoring: Implement a regular monitoring schedule for key indicators of nephrotoxicity.

  • Dose Adjustment: If signs of nephrotoxicity are observed, consider reducing the dose or the frequency of administration.

  • Hydration: Ensure animals have free access to water, as adequate hydration is crucial for renal function.

Monitoring Parameters for Nephrotoxicity:

ParameterMethodFrequencyInterpretation of Adverse Findings
Serum Creatinine (SCr) Blood sample analysisBaseline, weekly, and at study terminationAn increase from baseline can indicate reduced glomerular filtration rate.
Blood Urea Nitrogen (BUN) Blood sample analysisBaseline, weekly, and at study terminationElevated levels can suggest impaired kidney function, though it can be influenced by other factors like diet.
Urinalysis Urine collection (e.g., metabolic cages)Baseline, weekly, and at study terminationLook for proteinuria, hematuria, and changes in urine specific gravity.
Kidney Histopathology Tissue collection at necropsyEnd of studyExamine for tubular necrosis, interstitial nephritis, and other pathological changes.
Novel Biomarkers Urine or blood analysisAs per study designConsider measuring markers like KIM-1, Clusterin, or Beta-2 Microglobulin for earlier detection of kidney injury.
Managing Potential Gallbladder Toxicity

Issue: You are conducting chronic dosing studies with this compound, particularly in larger animal models like dogs, and are concerned about gallbladder toxicity.

Troubleshooting Steps:

  • Species Selection: Be aware that gallbladder toxicity was specifically noted in dogs. Rodent models may not fully recapitulate this toxicity.

  • Regular Veterinary Examination: For larger animals, regular physical examinations by a veterinarian are essential.

  • Liver Function Tests: Monitor liver enzymes as an indirect indicator of biliary stress.

  • Imaging: In larger animals, abdominal ultrasound can be used to assess gallbladder size, wall thickness, and the presence of sludge or stones.

Monitoring Parameters for Gallbladder & Biliary System Toxicity:

ParameterMethodFrequencyInterpretation of Adverse Findings
Serum Alkaline Phosphatase (ALP) Blood sample analysisBaseline, monthly, and at study terminationElevated levels can indicate cholestasis.
Serum Alanine Aminotransferase (ALT) Blood sample analysisBaseline, monthly, and at study terminationIncreased levels may suggest hepatocellular injury secondary to biliary issues.
Serum Total Bilirubin Blood sample analysisBaseline, monthly, and at study terminationElevated levels can be a sign of biliary obstruction.
Gallbladder Histopathology Tissue collection at necropsyEnd of studyExamine for inflammation (cholecystitis), hyperplasia, and other morphological changes.
Clinical Observations Daily visual inspectionDailyLook for signs of abdominal pain, jaundice (in applicable species), or changes in feces.

Experimental Protocols

Protocol 1: Monitoring Renal Function in Rodents

Objective: To monitor for potential nephrotoxicity of this compound in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=8-10 per group).

  • Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Baseline Data Collection:

    • Collect blood samples via a suitable method (e.g., tail vein) for baseline serum creatinine and BUN analysis.

    • Place animals in metabolic cages for 24 hours to collect urine for baseline urinalysis.

  • This compound Administration:

    • Administer this compound or vehicle control orally at the desired dose and frequency. A suggested starting point for dose-finding studies could be in the range of 1-30 mg/kg, based on doses used for efficacy studies of other GSK-3 inhibitors.

  • In-life Monitoring:

    • Record body weight and clinical observations daily.

    • At weekly intervals, repeat blood and urine collection for analysis.

  • Terminal Procedures:

    • At the end of the study, collect a final blood sample.

    • Euthanize the animals and perform a necropsy.

    • Collect both kidneys, fix in 10% neutral buffered formalin, and process for histopathological examination by a qualified veterinary pathologist.

Protocol 2: Assessment of Hepatobiliary Function in a Canine Model

Objective: To monitor for potential gallbladder toxicity of this compound in a canine model.

Methodology:

  • Animal Model: Beagle dogs (n=4-6 per group, mixed-sex).

  • Acclimatization: Acclimatize animals for at least two weeks.

  • Baseline Data Collection:

    • Conduct a full physical examination.

    • Collect blood for a complete blood count and serum chemistry panel, including ALP, ALT, and total bilirubin.

    • Perform a baseline abdominal ultrasound to visualize the gallbladder and biliary tree.

  • This compound Administration:

    • Administer this compound or vehicle control orally at the desired dose and frequency.

  • In-life Monitoring:

    • Perform daily clinical observations and record food consumption.

    • Conduct weekly physical examinations.

    • Collect blood for serum chemistry analysis monthly.

    • Repeat abdominal ultrasound at monthly intervals.

  • Terminal Procedures:

    • At the end of the study, collect a final blood sample.

    • Euthanize the animals and perform a thorough necropsy.

    • Collect the gallbladder and sections of the liver, fix in 10% neutral buffered formalin, and process for histopathological evaluation.

Signaling Pathway and Experimental Workflow Diagrams

GSK3_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_Wnt Wnt Pathway cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dsh->GSK3 Inhibits Tau Tau Protein GSK3->Tau Phosphorylates Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylates for degradation This compound This compound This compound->GSK3 Inhibits

Caption: Key signaling pathways regulated by GSK-3 and the inhibitory action of this compound.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis acclimatization Animal Acclimatization baseline Baseline Data Collection (Blood, Urine, Imaging) acclimatization->baseline dosing This compound/Vehicle Administration baseline->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Weekly Samples) dosing->monitoring necropsy Necropsy monitoring->necropsy histopathology Histopathology (Kidney, Gallbladder) necropsy->histopathology data_analysis Data Analysis histopathology->data_analysis

Caption: General experimental workflow for assessing this compound toxicity in animal models.

Troubleshooting_Logic start Observation of Adverse Clinical Signs check_nephro Assess Renal Function (SCr, BUN, Urinalysis) start->check_nephro check_hepato Assess Hepatobiliary Function (ALP, ALT, Bilirubin) start->check_hepato nephro_issue Potential Nephrotoxicity check_nephro->nephro_issue Abnormal no_issue Monitor and Continue Study with Caution check_nephro->no_issue Normal hepato_issue Potential Gallbladder/Liver Toxicity check_hepato->hepato_issue Abnormal check_hepato->no_issue Normal action_nephro Consider Dose Reduction Increase Monitoring Frequency nephro_issue->action_nephro action_hepato Consider Dose Reduction Consider Imaging (if applicable) hepato_issue->action_hepato

Caption: Logical troubleshooting workflow for observed adverse events.

References

Interpreting unexpected results in AZD1080 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD1080, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, orally active, and brain-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It exhibits potent inhibition of both GSK-3α and GSK-3β isoforms by binding to the ATP pocket of the kinase.[1] Its primary mechanism of action is the reduction of phosphorylation of GSK-3 substrates, such as tau protein, which is implicated in neurodegenerative diseases like Alzheimer's.[2][3][4]

Q2: What are the typical concentrations of this compound to use in cell-based assays and in vivo studies?

For cell-based assays, the IC50 for inhibiting tau phosphorylation in cells expressing human tau has been reported to be 324 nM.[5] For in vivo studies in mice, doses of 3 or 10 µmol/kg administered by oral gavage have been used to study its effects on cognitive deficits and synaptic plasticity. In rats, oral administration of this compound has been shown to inhibit tau phosphorylation in the brain.

Q3: What is the known kinase selectivity profile of this compound?

This compound is a selective inhibitor of GSK-3. It shows greater than 14-fold selectivity against cyclin-dependent kinase 2 (CDK2), CDK5, CDK1, and Erk2. A broader kinase panel screen at a concentration of 10 µM showed good overall selectivity against 23 other kinases. However, it is important to note that like many kinase inhibitors, off-target effects can occur at higher concentrations.

Q4: Why were the clinical trials for this compound halted?

The clinical development of this compound was discontinued due to a combination of toxicity and lack of efficacy observed in clinical trials. While preclinical studies showed promising results in rescuing synaptic plasticity deficits and reducing tau phosphorylation, these findings did not translate into the expected therapeutic benefits in humans.

Troubleshooting Guide for Unexpected Results

Issue 1: No effect or reduced efficacy of this compound in my in vitro experiment.

Possible Cause 1: Compound Stability and Solubility this compound may degrade or precipitate in aqueous solutions over time.

  • Recommendation: Prepare fresh stock solutions of this compound in DMSO and store them at -20°C for up to one month or -80°C for up to six months. When preparing working solutions in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo preparations, a vehicle of water with 0.5% ascorbic acid and 0.01% EDTA (pH 2.0) has been used.

Possible Cause 2: Cell Type-Specific Responses The effects of GSK-3 inhibition can be highly cell-context dependent. In some cancer cell lines, for instance, GSK-3 inhibition can lead to decreased proliferation and apoptosis, while in others, its role is more complex due to its involvement in pathways like Wnt/β-catenin.

  • Recommendation: Carefully characterize the baseline GSK-3 activity and the status of related signaling pathways (e.g., Wnt, PI3K/Akt) in your specific cell model.

Possible Cause 3: Acute vs. Subchronic Treatment Some of the beneficial effects of this compound, such as the reversal of cognitive deficits in mouse models, have been observed with subchronic but not acute administration. This suggests that longer-term modifications of proteins downstream of GSK-3 signaling may be required to observe a phenotype.

  • Recommendation: Consider extending the duration of your this compound treatment in your experimental design.

Issue 2: I am observing unexpected or contradictory results, such as increased cell death or altered signaling in pathways I didn't anticipate.

Possible Cause 1: Off-Target Effects While this compound is selective for GSK-3, at higher concentrations it may inhibit other kinases. The known off-targets at higher concentrations include CDK2, CDK5, and CDK1.

  • Recommendation: Perform a dose-response experiment to determine the lowest effective concentration of this compound in your system. If unexpected phenotypes persist, consider using a structurally different GSK-3 inhibitor as a control to see if the effect is specific to GSK-3 inhibition.

Possible Cause 2: Dual Role of GSK-3 in Signaling Pathways GSK-3 is a key regulator of multiple signaling pathways, and its inhibition can have complex and sometimes opposing effects. For example, while GSK-3 inhibition is generally considered to activate the Wnt/β-catenin pathway, which can promote cell survival, in some contexts, GSK-3β can act as a tumor suppressor.

  • Recommendation: When interpreting your results, consider the intricate network of pathways regulated by GSK-3. It is advisable to probe key components of related signaling pathways (e.g., β-catenin levels for Wnt signaling, or phosphorylation of Akt for the PI3K/Akt pathway) to get a clearer picture of the cellular response.

Possible Cause 3: GSK-3's Role in Apoptosis and Autophagy GSK-3 has a dual role in apoptosis, promoting it through the intrinsic pathway and inhibiting it through the extrinsic pathway. GSK-3 inhibition can also impact autophagy.

  • Recommendation: If you observe changes in cell viability, consider performing specific assays for apoptosis (e.g., caspase-3 activation, TUNEL staining) and autophagy (e.g., LC3-II conversion, p62 degradation) to dissect the underlying mechanism.

Issue 3: I am having trouble reproducing in vivo efficacy that has been previously reported.

Possible Cause 1: Pharmacokinetics and Brain Penetration While this compound is brain-permeable, its brain-to-plasma exposure ratio is between 0.5 and 0.8 at peak concentrations. The pharmacokinetics can vary between species and even individual animals.

  • Recommendation: If feasible, perform pharmacokinetic studies in a satellite group of animals to measure plasma and brain concentrations of this compound to ensure adequate target engagement.

Possible Cause 2: Animal Model and Disease State The efficacy of this compound may be dependent on the specific animal model and the stage of the disease being studied. As seen in preclinical studies, the reversal of synaptic plasticity deficits was observed in a model of NMDAR hypofunction (MK-801-induced deficits).

  • Recommendation: Carefully review the experimental details of published studies and ensure your model and experimental conditions are comparable.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseKi (nM)Fold Selectivity vs. GSK-3β
GSK-3α6.94.5x more selective for GSK-3α
GSK-3β31-
CDK2>1000>32x
CDK5>400>14x
CDK1>1000>32x
Erk2>10000>322x
Data compiled from publicly available sources.

Table 2: Recommended Concentration Ranges for this compound Experiments

Experiment TypeRecommended Concentration/DoseReference
Cell-based Tau Phosphorylation Assay100 - 500 nM
In vivo (mouse, oral gavage)3 - 10 µmol/kg

Experimental Protocols

Protocol 1: In Vitro Tau Phosphorylation Assay
  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau.

    • Use a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.

Protocol 2: In Vivo Assessment of Cognitive Function in a Mouse Model
  • Animal Model: Use a relevant mouse model of cognitive impairment. For example, cognitive deficits can be induced by the NMDA receptor antagonist MK-801.

  • Compound Administration: Prepare this compound in a suitable vehicle (e.g., water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0). Administer this compound or vehicle to the mice via oral gavage at the desired dose (e.g., 10 µmol/kg). For subchronic studies, administer the compound daily for a specified number of days.

  • Behavioral Testing: Perform a cognitive behavioral test, such as the Morris water maze or contextual fear conditioning, at a specified time point after the final dose of this compound.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of the this compound-treated group with the vehicle-treated group.

  • (Optional) Pharmacodynamic Analysis: At the end of the study, collect brain tissue to measure the levels of phosphorylated tau or other relevant biomarkers to confirm target engagement.

Mandatory Visualizations

gsk3_signaling_pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 Core cluster_downstream Downstream Substrates cluster_cellular_outcomes Cellular Outcomes Akt Akt GSK3 GSK-3α/β Akt->GSK3 Inhibits Wnt Wnt Wnt->GSK3 Inhibits Tau Tau GSK3->Tau Phosphorylates BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Phosphorylates This compound This compound This compound->GSK3 Inhibits TauP Phosphorylated Tau (Neurofibrillary Tangles) Tau->TauP BetaCateninDeg β-catenin Degradation BetaCatenin->BetaCateninDeg GlycogenSynthaseIn Glycogen Synthase (Inactive) GlycogenSynthase->GlycogenSynthaseIn

Caption: Simplified GSK-3 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Results & Troubleshooting DefineModel Define Cell/Animal Model DoseSelection Select this compound Concentration DefineModel->DoseSelection Controls Establish Controls (Vehicle, Other Inhibitors) DoseSelection->Controls Treatment This compound Treatment (Acute vs. Subchronic) Controls->Treatment DataCollection Collect Endpoint Data (e.g., Western Blot, Behavior) Treatment->DataCollection ExpectedResult Expected Result? DataCollection->ExpectedResult UnexpectedResult Unexpected Result ExpectedResult->UnexpectedResult No Publish Analyze & Publish ExpectedResult->Publish Yes Troubleshoot Troubleshoot UnexpectedResult->Troubleshoot Troubleshoot->DefineModel Consider Model Context Troubleshoot->DoseSelection Check Dose/Off-Target Troubleshoot->Controls Validate with Controls

Caption: A logical workflow for designing and troubleshooting this compound experiments.

References

How to minimize variability in AZD1080 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the GSK-3 inhibitor, AZD1080.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It is a brain-permeable compound that targets both GSK-3α and GSK-3β isoforms.[1][2] Its mechanism of action involves binding to the ATP pocket of GSK-3, which prevents the phosphorylation of downstream substrates like tau protein.[3] This inhibition of tau phosphorylation is a key area of investigation for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[4][5]

Q2: What are the typical doses of this compound used in rodent in vivo studies?

Reported oral doses for this compound in rodents vary depending on the study design (acute vs. subchronic) and the specific animal model. It is crucial to perform dose-ranging studies to determine the optimal dose for your specific experimental goals.

Q3: How should this compound be formulated for oral administration in rodents?

Proper formulation is critical for ensuring consistent bioavailability and minimizing variability. This compound has been successfully formulated for oral gavage in a vehicle consisting of water with 0.5% ascorbic acid and 0.01% EDTA, adjusted to pH 2.0. For suspension formulations, it is essential to ensure homogeneity.

Q4: What is the pharmacokinetic profile of this compound in rodents?

This compound has demonstrated good oral bioavailability in rats. Its brain-to-plasma exposure ratio at peak concentrations is between 0.5 and 0.8, indicating good brain permeability.

Q5: What are the expected pharmacodynamic effects of this compound in vivo?

The primary pharmacodynamic effect of this compound is the inhibition of GSK-3 activity. This can be measured by a dose-dependent reduction in the phosphorylation of downstream targets such as tau protein and glycogen synthase (GS). Acute oral administration has been shown to inhibit peripheral GSK-3 activity. Interestingly, some studies suggest that subchronic, but not acute, administration is required to reverse certain cognitive deficits in mice, indicating that longer-term protein modifications may be necessary for some therapeutic effects.

Troubleshooting Guides

Variability in in vivo studies can arise from multiple sources. Below are common issues encountered during experiments with this compound and strategies to mitigate them.

Issue 1: High Variability in Pharmacokinetic (PK) Profiles

High inter-animal variability in plasma concentrations of this compound can obscure true pharmacodynamic effects.

Potential Cause Troubleshooting Strategy
Inconsistent Formulation Ensure the this compound formulation is homogenous and stable. Prepare fresh solutions for each experiment and verify the concentration. For suspensions, ensure consistent particle size and prevent settling by vortexing immediately before each administration.
Inaccurate Dosing Use calibrated equipment for dosing. Ensure the gavage volume is appropriate for the animal's weight and administered accurately. Train all personnel on proper oral gavage techniques to ensure consistency.
Physiological Differences Use animals from a narrow age and weight range. Randomize animals into treatment groups based on body weight. Standardize the diet and fasting period before dosing, as food can affect drug absorption.
Gavage Procedure Stress Improper handling and gavage technique can induce stress, altering gastrointestinal motility and drug absorption. Ensure all personnel are proficient and consistent in their handling and gavage technique to minimize stress.
Issue 2: Inconsistent Pharmacodynamic (PD) Response

Variability in the inhibition of GSK-3 targets can make it difficult to establish a clear dose-response relationship.

Potential Cause Troubleshooting Strategy
Timing of Sample Collection The pharmacodynamic effect of this compound is time-dependent. Collect tissues and plasma at consistent time points post-dosing across all animals, based on the known Cmax and half-life of the compound.
Assay Variability Standardize all aspects of the pharmacodynamic assay (e.g., western blotting for p-tau). Use validated antibodies and run appropriate controls in every experiment. Quantify results using standardized methods.
Biological Variability Animal-to-animal differences in baseline GSK-3 activity can contribute to variability. Ensure a sufficient sample size to account for biological variation. Consider measuring baseline levels of target phosphorylation in a subset of animals.
Off-Target Effects While this compound is selective, high doses may lead to off-target effects that could influence the measured pharmacodynamic response. If unexpected results are observed, consider evaluating the activity of closely related kinases.
Issue 3: Variability in Behavioral Outcomes

Behavioral studies are notoriously susceptible to variability.

Potential Cause Troubleshooting Strategy
Environmental Factors Maintain a consistent and controlled environment for all animals. This includes housing conditions, light-dark cycles, temperature, and noise levels.
Experimenter-Induced Variability The presence and handling by different experimenters can influence animal behavior. Ideally, a single, well-trained experimenter should conduct all behavioral testing. If multiple experimenters are necessary, ensure their techniques are highly standardized.
Test-Related Stress Habituate animals to the testing room and equipment before the actual experiment to reduce novelty-induced stress. Handle animals gently and consistently.
Social Housing Dynamics The social hierarchy within a cage can affect the behavior of individual animals. House animals in stable, consistent groups and consider this as a potential variable in your analysis.

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in Rodents

This protocol provides a general guideline for the preparation and oral administration of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., water with 0.5% ascorbic acid and 0.01% EDTA, pH 2.0)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for suspensions)

  • Calibrated pipette or syringe

  • Appropriately sized oral gavage needles (flexible plastic is recommended to reduce injury risk)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing facility for at least one week before the experiment.

    • Weigh each animal on the day of dosing to calculate the precise volume to be administered.

    • If required by the study design, fast the animals for a standardized period (e.g., 4 hours) before dosing.

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Prepare the formulation fresh on the day of dosing.

    • For a solution, add the this compound powder to the vehicle and vortex until fully dissolved.

    • For a suspension, add the this compound to the vehicle and vortex thoroughly. Sonication may be used to ensure a uniform suspension.

    • Visually inspect the formulation for homogeneity.

  • Oral Gavage Administration:

    • Properly restrain the animal to ensure its head and body are in a straight line.

    • Measure the correct length of the gavage needle for each animal (from the mouth to the last rib).

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound formulation.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

Visualizations

This compound Signaling Pathway

AZD1080_Pathway cluster_0 Upstream Signaling cluster_1 GSK-3 Regulation cluster_2 Downstream Effects Insulin/IGF-1 Insulin/IGF-1 PI3K PI3K Insulin/IGF-1->PI3K Wnt Wnt GSK-3β GSK-3β Wnt->GSK-3β Inhibits Akt Akt PI3K->Akt Akt->GSK-3β Inhibits Tau Tau GSK-3β->Tau Phosphorylates Glycogen Synthase Glycogen Synthase GSK-3β->Glycogen Synthase Phosphorylates β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation This compound This compound This compound->GSK-3β Inhibits p-Tau p-Tau Tau->p-Tau p-Glycogen Synthase (inactive) p-Glycogen Synthase (inactive) Glycogen Synthase->p-Glycogen Synthase (inactive) β-catenin (degraded) β-catenin (degraded) β-catenin->β-catenin (degraded)

Caption: Simplified signaling pathway of GSK-3β and the inhibitory action of this compound.

Experimental Workflow for an this compound In Vivo Study

AZD1080_Workflow A Animal Acclimatization & Baseline Measurements B Randomization into Treatment Groups A->B D Oral Gavage Administration B->D C This compound Formulation Preparation C->D E Behavioral Testing (if applicable) D->E F Sample Collection (Blood, Brain Tissue) D->F E->F G Pharmacokinetic Analysis F->G H Pharmacodynamic Analysis (e.g., Western Blot for p-Tau) F->H I Data Analysis & Interpretation G->I H->I

Caption: General experimental workflow for conducting an in vivo study with this compound.

Troubleshooting Logic Diagram for High Variability

Variability_Troubleshooting Start High Variability Observed PK_Check Review Pharmacokinetic Data Start->PK_Check PD_Check Review Pharmacodynamic Data Start->PD_Check Behavior_Check Review Behavioral Data Start->Behavior_Check Formulation Check Formulation Protocol PK_Check->Formulation Inconsistent Plasma Levels Dosing Review Dosing Technique PK_Check->Dosing Inconsistent Plasma Levels PD_Check->PK_Check Correlates with PK? Assay Validate Assay Performance PD_Check->Assay Inconsistent Target Inhibition Environment Assess Environmental Controls Behavior_Check->Environment Inconsistent Behavioral Results Handling Standardize Animal Handling Behavior_Check->Handling Inconsistent Behavioral Results

Caption: A logical approach to troubleshooting sources of variability in this compound studies.

References

Troubleshooting AZD1080 delivery across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of AZD1080 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with Ki values of 6.9 nM for GSK-3α and 31 nM for GSK-3β.[1] It functions by binding to the ATP pocket of GSK-3, thereby preventing the phosphorylation of its downstream substrates.[2] GSK-3 is a key enzyme implicated in various cellular processes, including the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[3][4][5]

Q2: What is the reported blood-brain barrier permeability of this compound?

Preclinical studies in rodents have shown that this compound is orally bioavailable and can cross the blood-brain barrier. The reported brain-to-plasma concentration ratio is in the range of 0.5 to 0.8 at peak concentrations, indicating moderate brain penetration for a small molecule.

Q3: Why was the clinical development of this compound discontinued?

While initial preclinical and Phase 1 clinical studies showed promise, the development of this compound was halted. Some sources suggest that chronic administration was associated with significant side effects, which is a known challenge for GSK-3 inhibitors due to the enzyme's involvement in numerous critical signaling pathways.

Q4: What are the major challenges in delivering small molecules like this compound across the blood-brain barrier?

The primary challenges for delivering drugs to the central nervous system (CNS) include:

  • Tight Junctions: The endothelial cells of the BBB are connected by complex tight junctions that severely restrict the paracellular transport of molecules.

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the brain and back into the bloodstream, reducing their CNS concentration.

  • Enzymatic Barrier: Metabolic enzymes present in the endothelial cells can degrade drugs before they reach the brain parenchyma.

  • Physicochemical Properties: The ability of a molecule to cross the BBB is heavily influenced by its size, lipophilicity, polarity, and hydrogen bonding capacity.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Low or undetectable brain concentrations of this compound in in vivo studies.

Possible Cause 1: P-glycoprotein (P-gp) Mediated Efflux

This compound, as a small molecule, may be a substrate for efflux transporters like P-gp.

Troubleshooting Steps:

  • In Silico Analysis: Use computational models to predict if this compound is likely a P-gp substrate. Several online tools and QSAR models are available for this purpose.

  • In Vitro Transwell Assay with P-gp Overexpressing Cells: Perform a bidirectional transport assay using cell lines that overexpress P-gp (e.g., MDCK-MDR1). A significantly higher basal-to-apical transport compared to apical-to-basal transport would suggest active efflux.

  • Co-administration with a P-gp Inhibitor: In your in vivo experiment, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm P-gp mediated efflux.

Possible Cause 2: Poor Formulation and Low Bioavailability

The formulation of this compound for administration can significantly impact its absorption and subsequent brain penetration.

Troubleshooting Steps:

  • Solubility Assessment: Determine the aqueous solubility of your this compound formulation. Poor solubility can lead to precipitation and reduced absorption.

  • Formulation Optimization: Consider using formulation strategies to enhance solubility and absorption, such as:

    • Co-solvents: Using a mixture of solvents (e.g., DMSO, PEG) to improve solubility.

    • Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles or liposomes can improve its pharmacokinetic profile and potentially enhance BBB transport.

Issue 2: Inconsistent results in in vitro BBB models.

Possible Cause 1: Compromised Barrier Integrity in Transwell Models

The integrity of the in vitro BBB model is crucial for obtaining reliable permeability data.

Troubleshooting Steps:

  • Transendothelial Electrical Resistance (TEER) Measurement: Regularly measure the TEER of your cell monolayer. A drop in TEER indicates a compromised barrier. Ensure TEER values are stable and within the expected range for your cell type before starting the permeability assay.

  • Paracellular Permeability Marker: Include a fluorescently labeled, non-transported molecule (e.g., Lucifer yellow, fluorescently-labeled dextran) in your assay. High permeability of this marker indicates a leaky barrier.

  • Cell Culture Conditions: Optimize cell seeding density and culture conditions to ensure the formation of a tight monolayer. Co-culture models with astrocytes and pericytes can often result in a tighter barrier.

Possible Cause 2: Non-specific Binding

This compound may bind to the plastic of the Transwell inserts or other components of the assay system, leading to an underestimation of its permeability.

Troubleshooting Steps:

  • Recovery Study: Perform a recovery study by adding a known concentration of this compound to the assay system without cells and measuring the concentration over time to quantify non-specific binding.

  • Use of Low-Binding Plates: Utilize low-binding plates and materials for your experiments.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
GSK-3α Ki 6.9 nM
GSK-3β Ki 31 nM
Brain/Plasma Ratio 0.5 - 0.8
Molecular Weight ~400 g/mol (estimated)
LogP 2.0 - 3.0 (estimated for good BBB penetration)

Table 2: Troubleshooting In Vivo this compound Delivery

ObservationPotential CauseSuggested Action
Low brain concentration P-gp effluxCo-administer with a P-gp inhibitor.
Poor oral bioavailabilityOptimize formulation (e.g., use of co-solvents, nanoparticles).
Rapid metabolismConduct pharmacokinetic studies to determine half-life.
High variability in brain levels Inconsistent dosingEnsure accurate and consistent administration technique.
Differences in animal metabolismIncrease sample size and ensure homogeneity of animal groups.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol outlines a general procedure for assessing the permeability of this compound across an in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Brain endothelial cells (e.g., hCMEC/D3, bEnd.3, or iPSC-derived)

  • Co-culture cells (optional): Astrocytes, Pericytes

  • Cell culture medium and supplements

  • This compound stock solution

  • Lucifer yellow or other paracellular marker

  • Analytical instrument for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed brain endothelial cells on the apical side of the Transwell insert. If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.

  • Barrier Formation: Culture the cells until a confluent monolayer is formed and TEER values are stable and high (typically >150 Ω x cm²).

  • Permeability Assay: a. Wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add this compound solution (at a known concentration) and the paracellular marker to the apical (donor) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. To assess efflux, add this compound to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound and the paracellular marker in the collected samples using an appropriate analytical method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Brain Microdialysis

This protocol provides a general framework for measuring the unbound concentration of this compound in the brain extracellular fluid (ECF) of a freely moving animal.

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus

  • Surgical instruments

  • Anesthesia

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound for administration

  • Analytical instrument for this compound quantification

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula for the microdialysis probe into the target brain region (e.g., hippocampus, striatum). Secure the cannula with dental cement. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate for at least 1-2 hours.

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous injection).

  • Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.

  • Probe Recovery Calculation: Determine the in vivo recovery of the probe to accurately calculate the ECF concentration from the dialysate concentration. This can be done using the retrodialysis method.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate samples.

  • Data Analysis: Plot the unbound brain concentration of this compound over time to determine its pharmacokinetic profile in the brain.

Mandatory Visualizations

AZD1080_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_actions Actions cluster_outcomes Outcomes start Low Brain Concentration of this compound efflux Potential P-gp Efflux? start->efflux Hypothesis 1 formulation Formulation/Solubility Issue? start->formulation Hypothesis 2 insilico In Silico P-gp Substrate Prediction efflux->insilico Step 1 solubility_test Assess Formulation Solubility formulation->solubility_test Step 1 invitro In Vitro Transwell Assay (with P-gp overexpressing cells) insilico->invitro Step 2 invivo_inhibitor In Vivo Co-administration with P-gp Inhibitor invitro->invivo_inhibitor Step 3 efflux_confirmed P-gp Efflux Confirmed invivo_inhibitor->efflux_confirmed no_issue No Obvious Issue (Re-evaluate experiment) invivo_inhibitor->no_issue optimize_formulation Optimize Formulation (e.g., nanocarriers) solubility_test->optimize_formulation Step 2 formulation_issue Formulation Issue Identified optimize_formulation->formulation_issue optimize_formulation->no_issue GSK3_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Wnt Wnt GSK3b GSK-3β Wnt->GSK3b inhibits Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K activates Akt Akt PI3K->Akt activates Akt->GSK3b inhibits (by phosphorylation at Ser9) Tau Tau GSK3b->Tau phosphorylates BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates Glycogen Glycogen Synthase GSK3b->Glycogen phosphorylates This compound This compound This compound->GSK3b inhibits Hyperphosphorylation Tau Hyperphosphorylation (Pathological) Tau->Hyperphosphorylation Degradation β-catenin Degradation BetaCatenin->Degradation Inactivation Glycogen Synthase Inactivation Glycogen->Inactivation

References

Technical Support Center: Overcoming AZD1080 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the GSK-3 inhibitor AZD1080 in cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?

A1: While specific studies on acquired resistance to this compound are limited, resistance to GSK-3 inhibitors, in general, can arise from several mechanisms:

  • Alterations in Downstream Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of GSK-3 inhibition. Key pathways to investigate include:

    • Wnt/β-catenin Signaling: Mutations in components of this pathway, downstream of GSK-3, can lead to the constitutive activation of β-catenin, rendering the cells insensitive to GSK-3 inhibition.

    • NF-κB Signaling: Increased NF-κB activity can promote cell survival and proliferation, potentially compensating for the effects of this compound.

    • Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT may become resistant to various therapies, including targeted inhibitors. In some contexts, GSK-3 inhibition has been shown to be effective in overcoming EMT-associated resistance to other drugs.[1][2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive and proliferate in the presence of a drug. This can involve changes in glucose, amino acid, and lipid metabolism to provide the necessary energy and building blocks for growth.

  • Target Alteration: Although less common for kinase inhibitors, mutations in the ATP-binding pocket of GSK-3β could potentially reduce the binding affinity of this compound.

Q2: Our cells are showing resistance to this compound. What are the first troubleshooting steps we should take?

A2: Here is a logical workflow to begin troubleshooting this compound resistance:

troubleshooting_workflow start Start: Suspected this compound Resistance confirm_resistance Confirm Resistance: - Repeat dose-response curve - Compare IC50 with parental cells start->confirm_resistance check_drug Check Drug Integrity: - Verify this compound concentration - Check for degradation confirm_resistance->check_drug investigate_mechanism Investigate Mechanism check_drug->investigate_mechanism pathway_analysis Pathway Analysis: - Western blot for p-GSK-3β, β-catenin, NF-κB, EMT markers investigate_mechanism->pathway_analysis Signaling efflux_assay Drug Efflux Assay: - Use fluorescent substrates (e.g., Rhodamine 123) - Test with ABC transporter inhibitors investigate_mechanism->efflux_assay Efflux metabolic_analysis Metabolic Analysis: - Seahorse assay - Metabolomics profiling investigate_mechanism->metabolic_analysis Metabolism sequence_target Sequence GSK-3β Gene: - Check for mutations in the ATP-binding domain investigate_mechanism->sequence_target Target develop_strategy Develop Overcoming Strategy pathway_analysis->develop_strategy efflux_assay->develop_strategy metabolic_analysis->develop_strategy sequence_target->develop_strategy

Caption: Initial troubleshooting workflow for suspected this compound resistance.

Q3: Are there any known combination therapies that can overcome resistance to GSK-3 inhibitors?

A3: Combining GSK-3 inhibitors with other therapeutic agents is a promising strategy. For instance, in EGFR-mutant lung cancer cells that have acquired resistance to osimertinib through an epithelial-mesenchymal transition (EMT), the GSK-3 inhibitor LY2090314 has been shown to effectively inhibit growth and induce apoptosis.[1][2] This suggests that combining this compound with inhibitors of pathways that are activated in resistant cells could be a viable approach.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in our cell line.
Possible Cause Recommended Action
Development of a resistant subpopulation Perform single-cell cloning to isolate and characterize resistant clones. Compare the molecular profiles of resistant clones to the parental cell line.
Upregulation of pro-survival signaling Analyze key signaling pathways. Perform western blotting for phosphorylated and total GSK-3β, active β-catenin, NF-κB pathway components (p-IKK, p-IκBα, nuclear p65), and EMT markers (E-cadherin, N-cadherin, Vimentin, ZEB1).
Increased drug efflux Conduct a drug efflux assay using a fluorescent substrate like Rhodamine 123 or Calcein-AM. Test if co-incubation with known ABC transporter inhibitors (e.g., verapamil for P-gp, MK-571 for MRP1, or Ko143 for BCRP) restores sensitivity to this compound.
Altered cellular metabolism Perform a cellular metabolism analysis. Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Problem 2: this compound is no longer inducing apoptosis in our cancer cells.
Possible Cause Recommended Action
Upregulation of anti-apoptotic proteins Perform western blot analysis for key anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.
Inactivation of pro-apoptotic pathways Assess the activation state of pro-apoptotic proteins like Bax and Bak, and the cleavage of caspases (e.g., Caspase-3, Caspase-9) and PARP.
Activation of alternative survival pathways Investigate the PI3K/Akt and MAPK/ERK pathways, which are common survival pathways in cancer. Western blotting for key phosphorylated proteins in these pathways (p-Akt, p-ERK) can provide insights.

Quantitative Data Summary

The following table summarizes data from a study on osimertinib-resistant lung cancer cell lines (PC-9/OSI-R) that showed an EMT phenotype and sensitivity to the GSK-3 inhibitor LY2090314.[1] This data can serve as a reference for the magnitude of change one might expect when investigating resistance mechanisms.

Cell LineDrugIC50 (µM)
PC-9 (Parental)Osimertinib0.01
PC-9/OSI-R (Resistant)Osimertinib>10
PC-9/OSI-R (Resistant)LY2090314~0.1

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor cell growth: Observe the cells daily. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask.

  • Increase drug concentration: Once the cells are growing steadily at the current this compound concentration, subculture them and increase the drug concentration by 1.5- to 2-fold.

  • Repeat dose escalation: Repeat steps 3 and 4, gradually increasing the concentration of this compound. This process can take several months.

  • Characterize the resistant line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant cell line.

    • Determine the new IC50 of this compound and compare it to the parental line.

    • Freeze down stocks of the resistant cells at various passages.

    • Perform molecular and cellular analyses to investigate the mechanism of resistance.

Caption: Workflow for generating and characterizing an this compound-resistant cell line.

Protocol 2: Western Blot Analysis of Signaling Pathways

Materials:

  • Parental and this compound-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-GSK-3β, anti-GSK-3β, anti-β-catenin, anti-p-p65, anti-p65, anti-E-cadherin, anti-N-cadherin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: ABC Transporter Activity Assay (Rhodamine 123 Efflux)

Materials:

  • Parental and this compound-resistant cell lines

  • Rhodamine 123 (fluorescent substrate)

  • Verapamil (P-gp inhibitor, positive control)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Plating: Seed parental and resistant cells in a 96-well plate or appropriate tubes for flow cytometry.

  • Inhibitor Pre-incubation (optional): Pre-incubate a set of wells with an ABC transporter inhibitor (e.g., verapamil) for 30-60 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes at 37°C to allow for cellular uptake.

  • Efflux Period: Wash the cells with fresh, pre-warmed medium and incubate for an additional 30-60 minutes to allow for drug efflux.

  • Analysis: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader. Reduced fluorescence in resistant cells compared to parental cells indicates increased efflux. Co-incubation with an inhibitor should increase fluorescence in resistant cells if that specific transporter is responsible for the efflux.

Signaling Pathway Diagrams

gsk3_signaling cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin APC APC GSK3b_wnt GSK-3β APC->GSK3b_wnt Axin->GSK3b_wnt beta_catenin β-catenin GSK3b_wnt->beta_catenin P TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression_wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression_wnt Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P GSK3b_pi3k GSK-3β Akt->GSK3b_pi3k P (Ser9) Cell_Survival Cell Survival & Proliferation GSK3b_pi3k->Cell_Survival This compound This compound This compound->GSK3b_wnt This compound->GSK3b_pi3k

Caption: Simplified diagram of GSK-3β signaling in the Wnt/β-catenin and PI3K/Akt pathways.

References

Best practices for long-term AZD1080 treatment in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term in vitro treatment with AZD1080, a selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It binds to the ATP pocket of GSK-3, preventing the phosphorylation of its downstream substrates.[1][2] It shows high selectivity for both GSK-3α and GSK-3β isoforms.[3]

Q2: What are the recommended solvent and storage conditions for this compound? A2: this compound is soluble in DMSO. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What is the in vitro potency of this compound? A3: this compound inhibits human GSK-3α and GSK-3β with a Ki of 6.9 nM and 31 nM, respectively. In cellular assays, it has been shown to inhibit the phosphorylation of tau in 3T3 fibroblasts expressing human tau with an IC50 of 324 nM.

Q4: How selective is this compound against other kinases? A4: this compound demonstrates good selectivity for GSK-3. For example, it is over 14-fold more selective for GSK-3β than for CDK5 and over 30-fold more selective than for CDK2. At a concentration of 10 μM, it showed less than 50% effect against a panel of 65 different receptors, enzymes, and ion channels.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
Human GSK-3αKi6.9 nM
Human GSK-3βKi31 nM
Tau PhosphorylationIC50324 nM

Table 2: Kinase Selectivity Profile of this compound

KinasepKiIC50 (nM)Fold Selectivity vs. GSK-3βReference
GSK-3β7.5311
CDK56.442914
CDK25.9115037
CDK15.7198064
Erk2< 5>10,000>323

Signaling Pathway and Experimental Workflow

AZD1080_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound GSK3 Active GSK-3 (α/β) This compound->GSK3 Inhibits Tau Tau Protein GSK3->Tau Phosphorylates GS Glycogen Synthase GSK3->GS Phosphorylates P_Tau Hyperphosphorylated Tau Tau->P_Tau NFT Neurofibrillary Tangles P_Tau->NFT P_GS Inactive Phospho-GS GS->P_GS Long_Term_Treatment_Workflow start Start: Cell Seeding culture Allow cells to adhere (e.g., 24 hours) start->culture treatment Initiate Treatment: Add this compound at desired final concentration culture->treatment incubation Long-Term Incubation (Days to Weeks) treatment->incubation media_change Periodic Media Change with fresh this compound replenishment incubation->media_change Every 2-3 days endpoint Endpoint Assays incubation->endpoint media_change->incubation analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

References

Avoiding AZD1080 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of AZD1080 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] It inhibits both GSK-3α and GSK-3β isoforms with high affinity, with Ki values of 6.9 nM and 31 nM, respectively.[1] By inhibiting GSK-3, this compound can modulate various cellular signaling pathways involved in processes like tau phosphorylation, synaptic plasticity, and cell proliferation. Its ability to inhibit tau phosphorylation makes it a compound of interest in Alzheimer's disease research.

Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecules like this compound in cell culture media is a frequent issue that can stem from several factors:

  • Low Aqueous Solubility: this compound is reported to be insoluble in water and ethanol. Its hydrophobic nature is a primary reason for its tendency to precipitate in aqueous-based cell culture media.

  • Improper Dissolution of Stock Solution: The initial dissolution of this compound powder in a suitable solvent might be incomplete.

  • High Final Concentration: The intended final concentration of this compound in the cell culture medium may surpass its solubility limit under those specific conditions.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of the solution.

  • Media Components and Conditions: Interactions with components in the culture medium, such as salts and proteins, as well as the pH and temperature of the medium, can influence the solubility of this compound.

Q3: How should I prepare my stock solution of this compound?

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. For detailed instructions, please refer to the "Experimental Protocols" section below.

Q4: What are the visible signs of this compound precipitation?

This compound precipitation can manifest as:

  • A fine, crystalline solid in the medium.

  • A cloudy or hazy appearance of the culture medium.

  • A thin film on the surface of the culture vessel.

If you observe any of these signs, it is crucial to troubleshoot the issue to ensure the desired concentration of the inhibitor is available to the cells.

Q5: Can I filter the media to remove the this compound precipitate?

Filtering the medium to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results. The better approach is to optimize the dissolution and dilution procedure to prevent precipitation in the first place.

Troubleshooting Guide

Issue: I observe precipitation in my cell culture media after adding this compound.

This is a common issue stemming from the low aqueous solubility of this compound. Follow these troubleshooting steps to resolve the problem.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO21.35 mg/mL (63.85 mM) to 66 mg/mL (197.38 mM)Preferred solvent for stock solutions. Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility. Sonication or gentle warming may be needed.
EthanolInsoluble or slightly solubleNot recommended for initial dissolution.
WaterInsolubleNot suitable for initial dissolution.
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLLimited solubility in aqueous/DMSO mixtures.
DMF25 mg/mlAn alternative organic solvent for stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Prepare the Vial: Before opening, gently tap the vial of this compound powder on a hard surface to ensure all the powder is at the bottom.

  • Weigh the Compound: In a sterile microcentrifuge tube, weigh out the desired amount of this compound. To make 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 334.37 g/mol ), you would weigh out 3.34 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve a final stock concentration of 10 mM. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any particulates.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the tube for a few minutes or gently warm it in a 37°C water bath.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform Serial Dilutions (Recommended): To avoid "solvent shock," it is highly recommended to perform a serial dilution rather than adding the concentrated stock directly to a large volume of media.

    • For example, to achieve a final concentration of 10 µM, you could first prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. Mix gently.

    • Then, add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed media to reach the final 10 µM concentration.

  • Direct Dilution (Use with caution): If performing a direct dilution, add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing the tube to ensure rapid and even dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media does not exceed a level that is toxic to your specific cell line, typically below 0.5%, and ideally at 0.1% or lower. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Visual Inspection: After dilution, visually inspect the media for any signs of precipitation. You can also check a drop of the working solution under a microscope.

Mandatory Visualization

AZD1080_Troubleshooting_Workflow start Precipitation Observed in Cell Culture Media check_stock Is the stock solution completely dissolved? start->check_stock re_dissolve Re-dissolve stock solution (vortex, sonicate, warm) check_stock->re_dissolve No check_concentration Is the final concentration too high? check_stock->check_concentration Yes re_dissolve->check_stock lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_dilution Was a direct dilution of concentrated stock used? check_concentration->check_dilution No end_success Precipitation Resolved lower_concentration->end_success serial_dilution Use serial dilutions in pre-warmed media check_dilution->serial_dilution Yes check_media Check media conditions (pH, temperature) check_dilution->check_media No serial_dilution->end_success adjust_media Optimize media conditions check_media->adjust_media Suboptimal end_fail Issue Persists: Contact Technical Support check_media->end_fail Optimal adjust_media->end_success

Caption: Troubleshooting workflow for this compound precipitation.

GSK3_Signaling_Pathway cluster_wnt Wnt Signaling cluster_tau Tau Phosphorylation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3_wnt GSK-3 Dishevelled->GSK3_wnt Beta_catenin β-catenin GSK3_wnt->Beta_catenin Phosphorylates for degradation Degradation Degradation Beta_catenin->Degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription GSK3_tau GSK-3 Tau Tau GSK3_tau->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs This compound This compound This compound->GSK3_wnt Inhibits This compound->GSK3_tau Inhibits

Caption: Simplified GSK-3 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment start This compound Powder dissolve Dissolve in Anhydrous DMSO to make 10 mM Stock start->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Pre-warmed (37°C) Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in cell culture.

References

AZD1080 Technical Support Center: Ensuring Consistent Activity Between Batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent AZD1080 activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It exhibits inhibitory activity against both GSK-3α and GSK-3β isoforms.[1] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in diseases such as Alzheimer's disease.[3] this compound has been shown to inhibit the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[3]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to one year to minimize freeze-thaw cycles. For short-term storage of up to one month, stock solutions can be kept at -20°C.

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is noted that moisture-absorbing DMSO can reduce the solubility of this compound, so using fresh DMSO is advised. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 may be required to achieve the desired concentration and bioavailability.

Q4: What are the typical in vitro and in vivo effective concentrations of this compound?

The effective concentration of this compound can vary depending on the specific assay and model system. Below is a summary of reported values:

Assay TypeTargetSpeciesIC50 / KiReference
In Vitro
Kinase AssayGSK-3αHumanKi: 6.9 nM
Kinase AssayGSK-3βHumanKi: 31 nM
Cell-Based Assay (Tau Phosphorylation)TauN/AIC50: 324 nM
In Vivo
Oral Administration (Tau Phosphorylation Inhibition)TauRat3 or 10 µmol/kg
Oral Administration (Cognitive Deficit Reversal)N/AMouse3 or 10 µmol/kg

Troubleshooting Inconsistent this compound Activity

Batch-to-batch variability in the activity of small molecule inhibitors like this compound can arise from several factors. This guide provides a systematic approach to troubleshooting and resolving such inconsistencies.

Problem 1: Observed reduction in this compound potency with a new batch.

Potential Causes:

  • Lower Purity: The new batch may have a lower percentage of the active compound.

  • Presence of Impurities: Impurities could interfere with the assay or the target enzyme.

  • Degradation: The compound may have degraded due to improper storage or handling.

  • Inaccurate Concentration: Errors in weighing the compound or in serial dilutions.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: If possible, use a spectrophotometer to confirm the concentration of your stock solution, provided you have a reference extinction coefficient.

  • Perform a Dose-Response Curve Comparison: Run a parallel experiment comparing the new batch with a previously validated batch (if available). This will quantify the difference in potency (IC50 values).

  • Check for Solubility Issues: Visually inspect the stock solution for any precipitation. Ensure the compound is fully dissolved. Sonication may aid in dissolution.

  • Assess Purity: If you have access to analytical equipment, such as HPLC, you can assess the purity of the new batch.

Problem 2: Complete loss of this compound activity.

Potential Causes:

  • Compound Degradation: Significant degradation can occur with improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).

  • Incorrect Compound: Possibility of receiving the wrong compound from the supplier.

  • Assay Failure: The issue might lie with the experimental setup rather than the compound itself.

Troubleshooting Steps:

  • Review Storage and Handling: Confirm that the compound has been stored according to the manufacturer's recommendations.

  • Prepare Fresh Stock Solutions: Prepare a fresh stock solution from the solid compound and re-run the experiment.

  • Run Positive Controls: Include a known GSK-3 inhibitor (e.g., CHIR-99021) in your experiment to validate the assay.

  • Validate Assay Components: Ensure that all other reagents, enzymes, and cells used in the assay are performing as expected.

Problem 3: Increased off-target effects or cellular toxicity with a new batch.

Potential Causes:

  • Presence of Toxic Impurities: The synthesis process of the new batch may have resulted in toxic byproducts.

  • Different Salt Form or Isomer: The new batch might be a different salt form or contain a different isomeric ratio.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Compare the toxicity profile of the new batch with a previous batch using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Review Certificate of Analysis (CoA): Carefully examine the CoA for the new batch and compare it to the previous one, paying attention to purity, isomeric information, and residual solvents.

  • Contact the Supplier: If you suspect an issue with the quality of the compound, contact the supplier's technical support for further assistance.

Experimental Protocols

In Vitro GSK-3β Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against GSK-3β in a biochemical assay.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Remember to include a DMSO vehicle control.

  • In a 384-well plate, add the GSK-3β enzyme and the this compound dilutions (or vehicle).

  • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP.

  • Incubate for the desired time (e.g., 60 minutes) at 30°C. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction and detect the kinase activity using a suitable method. For example, with the ADP-Glo™ assay, you would add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to measure the amount of ADP produced.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

GSK-3 Signaling Pathway and this compound Inhibition

GSK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt Pathway cluster_wnt_pathway Wnt Pathway Insulin/IGF-1 Insulin/IGF-1 PI3K PI3K Insulin/IGF-1->PI3K Wnt Wnt Destruction Complex Destruction Complex Wnt->Destruction Complex Inhibition Akt Akt PI3K->Akt GSK3 GSK-3α/β Akt->GSK3 Inactivation β-catenin β-catenin Destruction Complex->β-catenin Degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription GSK3->β-catenin Phosphorylation Tau Tau GSK3->Tau Phosphorylation This compound This compound This compound->GSK3 Inhibition Tau-P (Hyperphosphorylated) Tau-P (Hyperphosphorylated) Tau->Tau-P (Hyperphosphorylated)

Caption: GSK-3 signaling and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent this compound Activity

Troubleshooting_Workflow Start Inconsistent Activity Observed Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution) Start->Check_Storage Prep_Fresh_Stock Prepare Fresh Stock Solution from Solid Check_Storage->Prep_Fresh_Stock Run_QC_Experiment Run QC Experiment: - Old vs. New Batch - Positive Control Prep_Fresh_Stock->Run_QC_Experiment Analyze_Results Consistent with Positive Control? Run_QC_Experiment->Analyze_Results Problem_Is_Assay Troubleshoot Assay: - Reagents - Cells - Protocol Analyze_Results->Problem_Is_Assay No Analyze_Batch_Comparison New Batch Shows Lower Potency? Analyze_Results->Analyze_Batch_Comparison Yes Resolved Issue Resolved Problem_Is_Assay->Resolved Investigate_Compound Investigate Compound: - Check CoA - Assess Purity (HPLC) - Check Solubility Analyze_Batch_Comparison->Investigate_Compound Yes Analyze_Batch_Comparison->Resolved No Contact_Supplier Contact Supplier Investigate_Compound->Contact_Supplier

Caption: A step-by-step workflow for troubleshooting this compound variability.

References

Mitigating potential AZD1080-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing AZD1080, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor. The following resources are designed to help mitigate potential challenges, particularly cytotoxicity, and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, orally active, and brain-permeable small molecule inhibitor of GSK-3. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of both GSK-3α and GSK-3β isoforms, thereby preventing the phosphorylation of downstream substrates.[1][2] This inhibition mimics the effects of upstream signaling pathways, such as Wnt/β-catenin and PI3K/Akt, which naturally suppress GSK-3 activity.[1]

Q2: Why was this compound's clinical development discontinued?

A2: Clinical trials for this compound were terminated due to a combination of factors including toxicity, ineffectiveness, and other side effects.[1] One specific issue identified was nephrotoxicity (kidney toxicity).[1] It is crucial for researchers to be aware of these findings when designing preclinical experiments.

Q3: Is this compound always cytotoxic?

A3: Not necessarily. Cytotoxicity is highly dependent on the cell type, concentration, and duration of exposure. For instance, studies on osteosarcoma cancer stem-like cells showed that this compound could inhibit sphere formation and reduce stemness markers without affecting cell proliferation or apoptosis, indicating a lack of cytotoxicity in that specific context. However, off-target effects or excessive inhibition of a critical enzyme like GSK-3 can lead to cell death in other models. Careful dose-response studies are essential for every new experimental system.

Q4: What are the primary downstream effects of this compound administration?

A4: By inhibiting GSK-3, this compound can produce several downstream effects, including:

  • Reduced Tau Phosphorylation: It has been shown to inhibit tau hyperphosphorylation in various cell and animal models.

  • Modulation of Wnt Pathway: It can lead to the stabilization and accumulation of β-catenin, a key downstream component of the Wnt signaling pathway.

  • Regulation of Stemness Markers: It can decrease the expression of stemness markers like OCT4 and SOX2 in certain cancer cells.

  • Synaptic Plasticity: Sub-chronic administration has been shown to rescue deficits in long-term potentiation (LTP).

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Mitigation Strategy
High Cell Cytotoxicity / Low Viability Concentration Too High: The dose of this compound exceeds the therapeutic window for the specific cell line being used.1. Perform a dose-response curve (e.g., 1 nM to 100 µM) to determine the IC50 (cytotoxicity) and EC50 (efficacy).2. Select a concentration that provides the desired biological effect with minimal impact on viability.3. Reduce the duration of exposure.
Cell Line Sensitivity: The experimental model is particularly sensitive to GSK-3 inhibition due to its reliance on the pathway for survival.1. Screen different cell lines to find a more robust model.2. Ensure culture conditions are optimal to maximize cell health.3. Consider using a lower, sub-maximal concentration for longer-term studies.
No Observable Effect on Target Insufficient Concentration: The dose is too low to effectively inhibit GSK-3 in your system.1. Confirm target engagement by measuring the phosphorylation status of a direct GSK-3 substrate (e.g., p-Glycogen Synthase, p-Tau) via Western blot.2. Gradually increase the concentration of this compound.3. Ensure the compound has not degraded. Prepare fresh stock solutions from powder.
Low GSK-3 Activity: The cell model may have low basal GSK-3 activity, making the effects of an inhibitor difficult to detect.1. Verify the expression and baseline activity of GSK-3α and GSK-3β in your cell line.2. Consider stimulating a pathway that activates GSK-3 to create a larger dynamic range for observing inhibition.
Inconsistent or Variable Results Compound Instability: this compound solution may have degraded over time or due to improper storage.1. Prepare fresh stock solutions in DMSO and store in small aliquots at -80°C.2. Avoid repeated freeze-thaw cycles.3. Protect solutions from light.
Experimental Variability: Inconsistent cell seeding, treatment times, or assay procedures.1. Standardize all experimental protocols.2. Include positive and negative controls in every experiment (e.g., another known GSK-3 inhibitor like CHIR-99021, and a vehicle control).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: Inhibitory Potency of this compound

TargetParameterValue
Human GSK-3αKᵢ6.9 nM
Human GSK-3βKᵢ31 nM
Tau Phosphorylation (in cells)IC₅₀324 nM
Data sourced from Selleck Chemicals.

Table 2: Kinase Selectivity Profile

KinaseSelectivity vs. GSK-3β
Cdk2>14-fold
Cdk5>14-fold
Cdk1>14-fold
Erk2>14-fold
Data sourced from Selleck Chemicals.

Key Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in fresh culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Tau (p-Tau) Inhibition

  • Cell Lysis: After treating cells with various concentrations of this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against a specific phospho-tau site (e.g., p-Tau Ser396) and total Tau. Also probe a separate membrane or strip the first one and re-probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-Tau signal to the total Tau signal to determine the extent of inhibition.

Visualizations

AZD1080_Mechanism_of_Action cluster_core Core Regulation Wnt Wnt Ligand GSK3B GSK-3β Wnt->GSK3B Inactivation PI3K PI3K/Akt Pathway PI3K->GSK3B Inactivation Tau Tau GSK3B->Tau Phosphorylates BCatenin β-catenin GSK3B->BCatenin Phosphorylates for Degradation This compound This compound This compound->GSK3B ATP-Competitive Inhibition pTau Hyperphosphorylated Tau (p-Tau) Degradation β-catenin Degradation

Caption: this compound inhibits GSK-3β, blocking downstream tau phosphorylation and β-catenin degradation.

Cytotoxicity_Mitigation_Workflow start Start: Plan Experiment dose_response 1. Perform Dose-Response Assay (e.g., MTT, CellTiter-Glo) start->dose_response determine_ic50 2. Determine Cytotoxicity (IC50) & Efficacy (EC50) dose_response->determine_ic50 select_conc 3. Select Optimal Concentration Range (EC50 < Conc. < IC50) determine_ic50->select_conc functional_assay 4. Perform Functional Assay (e.g., Western Blot, Phenotypic Screen) select_conc->functional_assay monitor 5. Monitor for Off-Target Effects & Confirm Target Engagement functional_assay->monitor end End: Analyze Data monitor->end

Caption: Workflow for determining the optimal, non-toxic concentration of this compound for experiments.

Troubleshooting_Tree A Unexpected Result Observed B1 High Cytotoxicity? A->B1 B2 No Effect on Target? A->B2 B3 Inconsistent Results? A->B3 C1 Concentration too high B1->C1 Yes C2 Cell line sensitive B1->C2 Yes C3 Concentration too low B2->C3 Yes C4 Compound degraded B2->C4 Yes C5 Experimental error B3->C5 Yes C6 Compound degraded B3->C6 Yes

Caption: A decision tree to troubleshoot common issues encountered during this compound experiments.

References

Navigating Nephrotoxicity Risks with GSK3 Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with Glycogen Synthase Kinase 3 (GSK3) inhibitors, understanding and mitigating the risk of nephrotoxicity is a critical aspect of preclinical and clinical development. This guide provides essential information and troubleshooting advice in a question-and-answer format, with a focus on the context provided by the discontinued GSK3 inhibitor, AZD1080.

Frequently Asked Questions (FAQs)

Q1: What is the known issue with this compound and nephrotoxicity?

A1: The clinical development of this compound, a potent and selective ATP-competitive GSK3 inhibitor, was discontinued due to findings of nephrotoxicity.[1] While showing promise in preclinical models for conditions like Alzheimer's disease, its progression into later-phase clinical trials was halted because of these adverse renal effects.[1]

Q2: Are there specific dosage guidelines available for adjusting this compound to avoid nephrotoxicity?

A2: Due to the discontinuation of its development, there are no publicly available, specific dosage adjustment guidelines for this compound to mitigate nephrotoxicity. Clinical trials were terminated before such protocols could be established and validated.[1] Researchers working with any remaining research-grade this compound should exercise extreme caution and implement robust renal function monitoring.

Q3: Why is GSK3 inhibition a potential risk for kidney function?

A3: Glycogen Synthase Kinase 3 (GSK3) is a crucial enzyme involved in a multitude of cellular processes. In the kidneys, GSK3 plays a role in maintaining the health and function of podocytes, which are essential cells for blood filtration.[2] Excessive suppression of both GSK3 isoforms (GSK3α and GSK3β) can be detrimental to kidney development and function in mature kidneys, potentially leading to protein leakage into the urine and renal failure.[2] This suggests that the therapeutic window for systemic GSK3 inhibition may be narrow, and maintaining a balance of GSK3 activity is vital for renal health.

Troubleshooting Guide for Researchers Using GSK3 Inhibitors

Issue: Observing signs of potential nephrotoxicity in preclinical studies (e.g., elevated serum creatinine, blood urea nitrogen, or proteinuria).

Troubleshooting Steps:

  • Immediate Dose Evaluation:

    • Consider immediate dose reduction or temporary cessation of the GSK3 inhibitor.

    • Review the dose-response relationship from your studies to identify a potential toxicity threshold.

  • Comprehensive Renal Function Monitoring:

    • Implement a comprehensive panel of renal biomarkers. Do not rely on a single marker. (See Experimental Protocols section).

    • Increase the frequency of monitoring.

  • Histopathological Analysis:

    • If signs of toxicity are significant, schedule interim necropsies for histopathological examination of the kidneys to identify specific structural damage (e.g., tubular necrosis, glomerular injury).

  • Mechanism of Action Investigation:

    • Investigate whether the observed toxicity is an on-target effect of GSK3 inhibition or an off-target effect of the specific compound.

    • Consider evaluating the expression and activity of GSK3 in kidney tissue to correlate with the observed pathology.

Data on GSK3 Inhibitors and Renal Effects

GSK3 InhibitorTypeStatusKnown Renal EffectsCitations
This compound ATP-competitiveDiscontinuedDevelopment halted due to nephrotoxicity in clinical studies.
AZD2858 ATP-competitiveDiscontinuedTerminated in clinical studies due to toxicity and other side-effects.
Tideglusib Non-ATP competitiveDiscontinued (for AD)Failed to show clinical benefit; specific nephrotoxicity data not prominent in cited results.
Lithium Non-competitiveMarketed (for bipolar disorder)Long-term use or high doses can lead to proteinuria and kidney failure.
TDZD-8 Non-ATP competitivePreclinicalShown to be protective against NSAID-induced acute kidney injury in animal models.

Experimental Protocols

General Protocol for Monitoring Renal Function in Preclinical Studies with GSK3 Inhibitors
  • Baseline Measurement: Prior to initiating treatment, establish baseline values for all renal function parameters for each animal.

  • In-Life Monitoring:

    • Frequency: Collect samples at regular intervals (e.g., weekly, bi-weekly) and at terminal time points.

    • Blood Samples: Analyze serum or plasma for:

      • Creatinine

      • Blood Urea Nitrogen (BUN)

      • Cystatin C (as an alternative or adjunct to creatinine)

      • Electrolytes (Sodium, Potassium, Chloride)

    • Urine Samples: Collect urine (e.g., via metabolic cages) to analyze:

      • Urine volume

      • Urinary creatinine (for normalization)

      • Total protein or albumin (to detect proteinuria/albuminuria)

      • Kidney Injury Molecule-1 (KIM-1) and/or Clusterin (as early biomarkers of tubular injury)

  • Terminal Assessment:

    • Organ Weights: Record kidney weights.

    • Histopathology:

      • Fix kidney tissues in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology.

      • Consider special stains like Periodic acid-Schiff (PAS) to evaluate glomerular and tubular basement membranes.

      • A board-certified veterinary pathologist should perform a semi-quantitative analysis of any observed lesions (e.g., tubular degeneration, necrosis, interstitial inflammation, glomerular changes).

Visualizations

GSK3 Signaling and Potential for Nephrotoxicity Potential Role of GSK3 in Renal Health cluster_0 Normal Kidney Function cluster_1 Excessive GSK3 Inhibition GSK3 GSK3 Podocyte_Integrity Podocyte_Integrity GSK3->Podocyte_Integrity Maintains Tubular_Health Tubular_Health GSK3->Tubular_Health Regulates Excessive_Inhibition Excessive_Inhibition GSK3_Inhibitor GSK3_Inhibitor GSK3_Inhibitor->Excessive_Inhibition Causes Podocyte_Damage Podocyte_Damage Excessive_Inhibition->Podocyte_Damage Tubular_Injury Tubular_Injury Excessive_Inhibition->Tubular_Injury Nephrotoxicity Nephrotoxicity Podocyte_Damage->Nephrotoxicity Tubular_Injury->Nephrotoxicity

Caption: Role of GSK3 in the kidney and potential mechanism of toxicity.

Preclinical_Nephrotoxicity_Workflow Workflow for Preclinical Nephrotoxicity Assessment Start Start Baseline_Measurements Baseline_Measurements Start->Baseline_Measurements Dosing Dosing Baseline_Measurements->Dosing In_Life_Monitoring In-Life Monitoring (Blood & Urine Biomarkers) Dosing->In_Life_Monitoring Adverse_Event Signs of Toxicity? In_Life_Monitoring->Adverse_Event Dose_Adjustment Adjust Dose / Cease Adverse_Event->Dose_Adjustment Yes Terminal_Endpoints Terminal Endpoints (Histopathology, Organ Weights) Adverse_Event->Terminal_Endpoints No Dose_Adjustment->In_Life_Monitoring Data_Analysis Data_Analysis Terminal_Endpoints->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of GSK-3 Inhibitors: AZD1080 versus Tideglusib

Author: BenchChem Technical Support Team. Date: November 2025

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of several disorders, most notably neurodegenerative diseases like Alzheimer's disease (AD), making it a significant therapeutic target.[1][2][3] GSK-3 is the primary kinase responsible for the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, a hallmark of AD.[1][4] This guide provides a detailed, objective comparison of two prominent GSK-3 inhibitors, AZD1080 and Tideglusib, focusing on their mechanisms, performance in experimental studies, and clinical development.

Mechanism of Action: A Tale of Two Binding Sites

A fundamental difference between this compound and Tideglusib lies in their mechanism of inhibiting GSK-3.

  • This compound is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and thus blocking the phosphorylation of downstream substrates. The high-resolution X-ray crystal structure of this compound confirms its binding within the ATP pocket.

  • Tideglusib , belonging to the thiadiazolidinone class, is a non-ATP-competitive inhibitor. It does not compete with ATP for its binding site. Instead, it is reported to be an irreversible inhibitor, suggesting a different binding mechanism that leads to a sustained effect. This irreversible nature may have significant pharmacodynamic implications. While its exact binding mechanism is not fully elucidated, it is thought to modulate enzyme activity by binding to an allosteric site.

Data Presentation: Potency, Selectivity, and Pharmacokinetics

The following tables summarize the quantitative data available for this compound and Tideglusib, allowing for a direct comparison of their biochemical and pharmacokinetic profiles.

Table 1: In Vitro Potency Against GSK-3 Isoforms

CompoundTargetPotency (Ki)Potency (IC50)Source
This compound GSK-3α6.9 nM3.18 µM
GSK-3β31 nM2.03 µM
Tideglusib GSK-3α-908 nM
GSK-3β-502 nM

*Note: Discrepancies in reported IC50 values for this compound exist in the literature, which may be due to different assay conditions.

Table 2: Kinase Selectivity Profile

CompoundKinaseSelectivity (vs. GSK-3β)Source
This compound CDK5>14-fold
CDK2>37-fold
CDK1>64-fold
Erk2>323-fold

Table 3: Comparative Pharmacokinetic Properties

ParameterThis compoundTideglusibSource
Administration OralOral
Bioavailability (Rat) 15-24%-
Brain/Plasma Ratio 0.5 - 0.8-
Half-life (Rat) 7.1 hours-
Clinical Development Phase 1 (Discontinued)Phase 2 (Discontinued for AD/PSP)

Experimental Protocols and Methodologies

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are descriptions of key experimental protocols used in the evaluation of these inhibitors.

GSK-3 Kinase Activity Assay (Scintillation Proximity Assay for this compound)

This assay is used to determine the potency of an inhibitor against the GSK-3 enzyme in a cell-free system.

  • Objective: To measure the IC50 or Ki value of the inhibitor.

  • Materials: Recombinant human GSK-3α or GSK-3β, a biotinylated peptide substrate, [γ-³³P]ATP, streptavidin-coated SPA beads, and microtiter plates.

  • Procedure:

    • The inhibitor (e.g., this compound) is serially diluted to various concentrations.

    • The inhibitor is incubated with the GSK-3 enzyme, the peptide substrate, and [γ-³³P]ATP in a reaction buffer.

    • The kinase reaction is allowed to proceed, during which the enzyme transfers the radiolabeled phosphate from ATP to the peptide substrate.

    • The reaction is stopped, and the streptavidin-coated SPA beads are added. The beads bind to the biotinylated peptide substrate.

    • When the radiolabeled phosphate is in close proximity to the scintillant-impregnated bead, it emits light, which is measured by a microplate scintillation counter.

    • The amount of light emitted is proportional to the kinase activity. The data is then used to calculate the concentration at which the inhibitor reduces enzyme activity by 50% (IC50).

In Vivo Tau Phosphorylation Assessment (Western Blot)

This method is used to assess the effect of the inhibitor on the phosphorylation of tau protein in animal models.

  • Objective: To determine if the inhibitor can reduce tau hyperphosphorylation in a living organism.

  • Procedure:

    • Animal Dosing: Rodent models are administered the inhibitor (e.g., this compound or Tideglusib) or a vehicle control, typically via oral gavage.

    • Tissue Collection: After a specified treatment period, the animals are euthanized, and brain tissue (e.g., hippocampus or cortex) is rapidly dissected and frozen.

    • Protein Extraction: The brain tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated tau at various sites (e.g., Ser396) and total tau. Subsequently, it is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The band intensities are quantified, and the ratio of phosphorylated tau to total tau is calculated to assess the effect of the inhibitor.

Visualizing the Science: Pathways and Workflows

GSK-3's Role in Tau Pathology

Glycogen synthase kinase-3 beta (GSK-3β) is a central player in the hyperphosphorylation of the tau protein. In a healthy neuron, tau binds to and stabilizes microtubules, which are essential for cellular structure and transport. In Alzheimer's disease, GSK-3β becomes hyperactive, leading it to add an excessive number of phosphate groups to tau. This hyperphosphorylated tau detaches from microtubules, causing them to destabilize. The detached tau then aggregates into paired helical filaments, which form the neurofibrillary tangles that are a pathological hallmark of the disease. Both this compound and Tideglusib aim to inhibit GSK-3β, thereby reducing tau hyperphosphorylation and its downstream pathological consequences.

GSK3_Tau_Pathway cluster_0 GSK-3β Signaling in Tau Pathology cluster_1 Inhibitor Intervention GSK3b Active GSK-3β Tau Tau Protein on Microtubules GSK3b->Tau Phosphorylation Tau_P Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) Tau_P->NFTs Aggregation Microtubule_Dys Microtubule Destabilization Tau_P->Microtubule_Dys Detachment This compound This compound (ATP-Competitive) This compound->GSK3b Inhibits Tideglusib Tideglusib (Non-ATP Competitive) Tideglusib->GSK3b Inhibits

Caption: GSK-3β pathway in tau hyperphosphorylation and inhibitor action.

General Workflow for GSK-3 Inhibitor Evaluation

The development of a GSK-3 inhibitor follows a structured preclinical evaluation process. It begins with in vitro assays to confirm the compound's potency and selectivity against the target kinase. Promising candidates then move into cell-based models to assess their ability to modulate GSK-3 activity within a cellular context, such as inhibiting tau phosphorylation. Finally, the most effective compounds are tested in in vivo animal models of disease to evaluate their pharmacokinetic properties, target engagement in the brain, and overall efficacy in improving disease-related phenotypes, such as cognitive deficits.

Experimental_Workflow cluster_0 Preclinical Evaluation Workflow invitro Step 1: In Vitro Assays (e.g., Kinase Activity Assay) cell_based Step 2: Cell-Based Models (e.g., Tau Phosphorylation in Cells) invitro->cell_based Confirm Cellular Activity invivo Step 3: In Vivo Animal Models (e.g., Rodent AD Models) cell_based->invivo Assess in Disease Model pk_pd Step 4: PK/PD & Efficacy Studies (e.g., Brain Exposure, Cognitive Tests) invivo->pk_pd Evaluate Drug Properties & Efficacy

Caption: A typical preclinical workflow for testing GSK-3 inhibitors.

Preclinical and Clinical Summary

This compound: Developed by AstraZeneca, this compound is a potent, selective, and brain-permeable GSK-3 inhibitor. Preclinical studies demonstrated its ability to inhibit tau phosphorylation in cells and in the brains of rats. Notably, subchronic (but not acute) administration of this compound was shown to reverse cognitive deficits and rescue synaptic plasticity deficits in rodent models. This compound progressed to Phase 1 clinical trials, where it demonstrated peripheral target engagement in healthy volunteers. However, its development was later discontinued for undisclosed reasons, a fate shared by several GSK-3 inhibitors, potentially due to toxicity concerns associated with targeting this central enzyme.

Tideglusib: Tideglusib has been evaluated more extensively in clinical trials for neurodegenerative diseases. Preclinical studies in transgenic mouse models of AD showed that Tideglusib could reduce tau hyperphosphorylation, lower brain amyloid plaque load, prevent neuronal loss, and improve learning and memory. It advanced to Phase 2 clinical trials for both Alzheimer's disease and progressive supranuclear palsy (PSP). A pilot study in AD patients showed some positive trends on cognitive measures, though not statistically significant in the small sample size. However, larger Phase 2b trials failed to demonstrate significant clinical benefit in either AD or PSP patients. While the drug was generally well-tolerated, common adverse events included diarrhea and transient, reversible increases in liver transaminases. Consequently, the development of Tideglusib for AD and PSP was discontinued.

Conclusion

This compound and Tideglusib represent two distinct approaches to inhibiting the critical GSK-3 enzyme. This compound is a potent, ATP-competitive inhibitor that showed promise in preclinical models and early human trials but did not advance further. Tideglusib, an irreversible, non-ATP-competitive inhibitor, progressed further into Phase 2 trials but ultimately failed to demonstrate clinical efficacy for Alzheimer's disease and progressive supranuclear palsy.

The divergent mechanisms of action, coupled with their different clinical trajectories, highlight the complexities of targeting GSK-3. While this compound's development was halted early, Tideglusib's journey underscores the challenge of translating promising preclinical results into clinical benefit for complex neurodegenerative diseases. The lack of success for these and other GSK-3 inhibitors may be due to the enzyme's ubiquitous role in cellular function, making it difficult to achieve a therapeutic window without significant side effects, or the possibility that targeting GSK-3 alone is insufficient to alter the course of these multifaceted diseases. Future research may need to focus on more selective or targeted delivery methods to harness the therapeutic potential of GSK-3 inhibition.

References

A Comparative Analysis of the Kinase Selectivity of AZD1080 and AR-A014418

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, both AZD1080 and AR-A014418 have emerged as significant research tools. This guide provides an objective comparison of their kinase selectivity, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their selection of the most appropriate inhibitor for their studies.

Executive Summary

Both this compound and AR-A014418 are potent, ATP-competitive inhibitors of GSK-3. This compound exhibits high affinity for both GSK-3α and GSK-3β isoforms with Ki values in the low nanomolar range.[1][2] AR-A014418 also potently inhibits GSK-3β. While both compounds are considered selective for GSK-3, available data from broader kinase panel screenings suggest differences in their off-target profiles. This guide delves into the specifics of their inhibitory potency and selectivity based on published experimental data.

Data Presentation: Inhibitory Activity and Selectivity

The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound and AR-A014418 against their primary targets and a selection of other kinases.

Table 1: Comparison of Inhibitory Potency against GSK-3.

CompoundTargetKi (nM)IC50 (nM)
This compound GSK-3α6.9[1][2]-
GSK-3β31[1]-
AR-A014418 GSK-3β38104

Table 2: Selectivity Profile against a Panel of Kinases.

KinaseThis compound (Ki, nM)AR-A014418 (% Activity Remaining @ 10 µM)
GSK-3β 31 3
CDK11980-
CDK2/Cyclin A115023
CDK5429-
Erk2>10,00094
ROCK 2-83
PKA-68
JNK1-80
p38α MAPK-109

Note: A lower Ki or IC50 value indicates higher potency. For AR-A014418, a lower percentage of activity remaining indicates greater inhibition at the tested concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Kinase Inhibition Assay for this compound (Scintillation Proximity Assay)

This protocol describes a scintillation proximity assay (SPA) used to determine the inhibitory activity of this compound against GSK-3.

Materials:

  • Recombinant human GSK-3 (equal mix of α and β isoforms)

  • Biotinylated peptide substrate (biotin-AAEELDSRAGS(PO3H2)PQL)

  • [γ-33P]ATP

  • Unlabeled ATP

  • Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg/25 µl bovine serum albumin (BSA)

  • Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and 0.25 mg streptavidin-coated SPA beads

  • This compound serially diluted in an appropriate solvent (e.g., DMSO)

  • Clear-bottomed microtiter plates

  • Liquid scintillation counter

Procedure:

  • Competition experiments are performed in duplicate with 10 concentrations of the inhibitor.

  • Add 6 milliunits of recombinant human GSK-3 to the wells of a clear-bottomed microtiter plate.

  • Add the biotinylated peptide substrate to a final concentration of 2 µM in the assay buffer.

  • Pre-incubate the enzyme and substrate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM. The final assay volume is 25 µl.

  • Include blank controls without the peptide substrate.

  • Incubate the reaction for 20 minutes at room temperature.

  • Terminate the reaction by adding 25 µl of the stop solution.

  • After 6 hours of incubation to allow for bead settling and signal generation, determine the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values from the competition binding data.

Kinase Inhibition Assay for AR-A014418 (ATP-Competitive Kinase Assay)

This protocol outlines a general method for an ATP-competitive kinase assay, as was performed for AR-A014418.

Materials:

  • Recombinant human GSK-3

  • eIF2B substrate

  • ATP

  • Assay Buffer

  • AR-A014418 serially diluted in an appropriate solvent (e.g., DMSO)

  • Method for detecting substrate phosphorylation (e.g., radioactivity, fluorescence, or luminescence)

Procedure:

  • Assays are performed in the presence of varying concentrations of AR-A014418.

  • The enzymatic reaction is carried out in the presence of 0.1 mM ATP.

  • The ability of recombinant human GSK-3 to phosphorylate the eIF2B substrate is measured.

  • To determine the mode of inhibition, kinetic analyses are performed with varying concentrations of both ATP and the inhibitor.

  • Data from these experiments are used to generate double-reciprocal plots (Lineweaver-Burk plots) to confirm ATP-competitive inhibition.

  • The IC50 and Ki values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

To provide a broader context for the action of these inhibitors, the following diagrams illustrate key signaling pathways involving GSK-3 and a typical experimental workflow for assessing kinase inhibitor selectivity.

experimental_workflow Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Compound Dilution (this compound or AR-A014418) incubation Incubation of Kinase, Inhibitor, and Substrate/ATP inhibitor->incubation kinase_panel Kinase Panel Preparation kinase_panel->incubation reagents Assay Reagent Preparation (ATP, Substrate, Buffer) reagents->incubation detection Signal Detection (e.g., Radioactivity, Luminescence) incubation->detection data_processing Data Normalization and Processing detection->data_processing ic50_calc IC50 / % Inhibition Calculation data_processing->ic50_calc selectivity_profile Selectivity Profile Generation ic50_calc->selectivity_profile

A generalized workflow for determining the selectivity profile of a kinase inhibitor.

wnt_signaling Simplified Wnt Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON GSK3_off GSK-3β (Active) Beta_Catenin_off β-catenin GSK3_off->Beta_Catenin_off P Axin_APC Axin/APC Complex Axin_APC->Beta_Catenin_off Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation TCF_off TCF Target_Genes_off Target Gene Transcription OFF TCF_off->Target_Genes_off Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_on GSK-3β (Inactive) Dsh->GSK3_on Inhibition Beta_Catenin_on β-catenin (Accumulates) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_on TCF Target_Genes_on Target Gene Transcription ON TCF_on->Target_Genes_on

Role of GSK-3β in the canonical Wnt signaling pathway.

insulin_signaling Simplified Insulin Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activation GSK3 GSK-3β (Active) Akt->GSK3 P (Inhibition) GSK3_inactive GSK-3β-P (Inactive) Glycogen_Synthase_inactive Glycogen Synthase-P (Inactive) GSK3->Glycogen_Synthase_inactive P Glycogen_Synthase_active Glycogen Synthase (Active) Glycogen_Synthase_inactive->Glycogen_Synthase_active Dephosphorylation Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase_active->Glycogen_Synthesis

GSK-3β as a key regulator in insulin-mediated glycogen synthesis.

tau_phosphorylation GSK-3β in Tau Phosphorylation (Alzheimer's Disease) GSK3_active GSK-3β (Active) Tau Tau Protein (on Microtubule) GSK3_active->Tau Hyperphosphorylation Microtubule Microtubule Tau->Microtubule Stabilizes Tau_p Hyperphosphorylated Tau Tau_p->Microtubule Detaches from NFT Neurofibrillary Tangles (NFTs) Tau_p->NFT Aggregation Neuronal_Dysfunction Neuronal Dysfunction NFT->Neuronal_Dysfunction Inhibitor This compound or AR-A014418 Inhibitor->GSK3_active Inhibition

The role of GSK-3β in tau pathology and the therapeutic target for inhibitors.

Conclusion

Both this compound and AR-A014418 are valuable tools for studying the physiological and pathological roles of GSK-3. This compound demonstrates high potency for both GSK-3α and GSK-3β. AR-A014418 is also a potent GSK-3β inhibitor and has been profiled against a broader kinase panel, showing high selectivity. The choice between these inhibitors will depend on the specific requirements of the research, including the desired isoform specificity and the tolerance for potential off-target effects on the kinases for which data is available. The provided experimental protocols and pathway diagrams offer a comprehensive resource for researchers to design and interpret their experiments effectively.

References

A Comparative Analysis of AZD1080 and Lithium as GSK-3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycogen synthase kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been linked to a range of pathologies, most notably Alzheimer's disease and bipolar disorder. This guide provides a detailed comparative analysis of two prominent GSK-3 inhibitors: AZD1080, a selective, ATP-competitive small molecule, and lithium, a well-established mood stabilizer with GSK-3 inhibitory properties. We will delve into their mechanisms of action, potency, selectivity, and present supporting experimental data to offer a comprehensive resource for the scientific community.

Mechanism of Action: A Tale of Two Inhibitors

This compound and lithium employ distinct strategies to inhibit GSK-3, leading to different pharmacological profiles.

This compound is a selective, orally active, and brain-permeable ATP-competitive inhibitor of GSK-3.[1] This means it directly binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the transfer of a phosphate group to its substrates. This direct competition is a common mechanism for modern kinase inhibitors, often leading to high potency and selectivity.

Lithium , in contrast, exhibits a dual mechanism of action.[2][3][4]

  • Direct Inhibition: Lithium directly inhibits GSK-3 by competing with magnesium ions (Mg2+), which are essential cofactors for the kinase's activity.[2] The ionic radius of lithium is similar to that of magnesium, allowing it to interfere with this critical interaction.

  • Indirect Inhibition: Lithium also indirectly inhibits GSK-3 by promoting its inhibitory phosphorylation at serine 9 on GSK-3β and serine 21 on GSK-3α. This is achieved by activating the Akt signaling pathway. One proposed mechanism for this is the disruption of a protein complex involving Akt, β-arrestin 2, and protein phosphatase 2A (PP2A), which normally keeps Akt in an inactive state.

Quantitative Comparison of Inhibitor Properties

The following tables summarize the key quantitative data for this compound and lithium, providing a clear comparison of their potency and selectivity.

Parameter This compound Lithium Reference
Mechanism of Action ATP-competitive inhibitorDirect (competes with Mg2+) and Indirect (increases inhibitory phosphorylation),
GSK-3α Ki 6.9 nM~1–2 mM,
GSK-3β Ki 31 nM~1–2 mM,
Cellular IC50 (Tau Phosphorylation) 324 nMNot directly comparable due to dual mechanism
Selectivity >14-fold selective over CDK1, CDK2, CDK5, and Erk2Non-selective; also targets inositol monophosphatases, phosphoglucomutase, and others,
Brain Permeability YesYes,

Table 1: In Vitro Inhibitory Properties

Study Type This compound Lithium Reference
In Vivo Target Engagement Demonstrated in rats (tau phosphorylation reduction) and humans (peripheral glycogen synthase activity suppression)Demonstrated in various animal models (e.g., reduction of aggregated tau in transgenic mice),
Therapeutic Indication (Clinical) Investigated for Alzheimer's disease (development discontinued)Bipolar disorder (first-line treatment),
Therapeutic Serum Concentration Not established0.5–1.2 mM

Table 2: In Vivo and Clinical Data

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these inhibitors and a typical experimental workflow for their evaluation.

GSK3_Signaling_Pathway cluster_akt Akt Pathway cluster_wnt Wnt Pathway cluster_inhibitors Inhibitors Akt Akt GSK3 GSK-3 Akt->GSK3 inhibition (Ser9/21 phosphorylation) PI3K PI3K PI3K->Akt GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled BetaCatenin_destruction β-catenin Destruction Complex (APC, Axin, GSK-3) Dishevelled->BetaCatenin_destruction inhibition BetaCatenin β-catenin BetaCatenin_destruction->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Gene Transcription TCF_LEF->GeneTranscription Tau Tau GSK3->Tau phosphorylation GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase inhibition NeurofibrillaryTangles Neurofibrillary Tangles Tau->NeurofibrillaryTangles GlycogenSynthesis Glycogen Synthesis GlycogenSynthase->GlycogenSynthesis This compound This compound This compound->GSK3 ATP-competitive inhibition Lithium_direct Lithium (direct) Lithium_direct->GSK3 competes with Mg2+ Lithium_indirect Lithium (indirect) Lithium_indirect->Akt activation

Caption: GSK-3 signaling pathways and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials KinaseAssay Biochemical Kinase Assay (e.g., Scintillation Proximity Assay) CellBasedAssay Cell-Based Assay (e.g., β-catenin accumulation or Tau phosphorylation) KinaseAssay->CellBasedAssay AnimalModel Animal Model Administration (e.g., transgenic mice) CellBasedAssay->AnimalModel BehavioralTesting Behavioral Testing (e.g., cognitive tests) AnimalModel->BehavioralTesting TissueAnalysis Post-mortem Tissue Analysis (e.g., Western blot for p-Tau) AnimalModel->TissueAnalysis Phase1 Phase I: Safety and Pharmacokinetics in Healthy Volunteers AnimalModel->Phase1 BehavioralTesting->TissueAnalysis Phase2 Phase II: Efficacy and Dosing in Patients Phase1->Phase2 Inhibitor GSK-3 Inhibitor (this compound or Lithium) Inhibitor->KinaseAssay Inhibitor->CellBasedAssay

Caption: General experimental workflow for GSK-3 inhibitor evaluation.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, this section outlines the methodologies for key assays cited in the comparison.

GSK-3 Scintillation Proximity Assay (SPA)

This assay is a common method for measuring the activity of kinases like GSK-3 in a high-throughput format and was used for this compound.

  • Reaction Setup: A reaction mixture is prepared in a microtiter plate containing recombinant human GSK-3 (a mix of α and β isoforms), a biotinylated peptide substrate, and the inhibitor at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP and unlabeled ATP in a buffer containing Mg(Ac)2.

  • Incubation: The plate is incubated at room temperature to allow for the phosphorylation of the peptide substrate by GSK-3.

  • Termination and Detection: The reaction is terminated by adding a stop solution containing EDTA, excess unlabeled ATP, and streptavidin-coated SPA beads. The biotinylated and now radiolabeled peptide binds to the streptavidin beads, bringing the radioisotope in close proximity to the scintillant embedded in the beads, which then emits light.

  • Measurement: The light emission is measured using a liquid scintillation counter. The amount of light is proportional to the amount of phosphorylated substrate, and thus to the activity of GSK-3. The potency of the inhibitor (e.g., IC50) is determined by measuring the reduction in light signal at different inhibitor concentrations.

Cell-Based β-Catenin Accumulation Assay

This assay provides a measure of GSK-3 inhibition within a cellular context, as GSK-3 is a key regulator of β-catenin degradation.

  • Cell Culture: Chinese hamster ovary (CHO-K1) cells, or another suitable cell line, are cultured in 96-well plates.

  • Inhibitor Treatment: The cells are treated with varying concentrations of the GSK-3 inhibitor (e.g., lithium chloride) for a defined period.

  • Cell Lysis: The cells are lysed to release their intracellular contents.

  • β-Catenin Detection: The levels of accumulated β-catenin in the cell lysates are measured. This is typically done using an antibody-based method such as an enzyme-linked immunosorbent assay (ELISA) or a luminometric-based immunoassay.

  • Analysis: An increase in the level of β-catenin corresponds to the inhibition of GSK-3 activity.

In Vivo Animal Studies

Animal models are indispensable for evaluating the therapeutic potential and physiological effects of GSK-3 inhibitors. A common model for studying tauopathies is the JNPL3 transgenic mouse, which overexpresses a mutant form of human tau.

  • Animal Model: JNPL3 transgenic mice are used.

  • Drug Administration: The GSK-3 inhibitor (e.g., lithium chloride in drinking water or this compound via oral gavage) is administered to the mice for a specified duration.

  • Behavioral Analysis: Cognitive function can be assessed using various behavioral tests, such as the Morris water maze, to determine if the inhibitor can reverse cognitive deficits.

  • Tissue Collection and Analysis: After the treatment period, the mice are euthanized, and brain tissue is collected. The levels of total and phosphorylated tau, as well as aggregated tau, are analyzed by methods such as Western blotting and immunohistochemistry to assess the drug's effect on tau pathology.

Conclusion

This compound and lithium represent two distinct approaches to GSK-3 inhibition. This compound is a potent and selective ATP-competitive inhibitor that showed promise in preclinical models of Alzheimer's disease but was halted due to toxicity concerns. Its story underscores the challenges in developing safe and effective kinase inhibitors for chronic neurological diseases.

Lithium, on the other hand, is a non-selective inhibitor with a complex, dual mechanism of action that has been a cornerstone of bipolar disorder treatment for decades. Its therapeutic efficacy is well-established, although its use is associated with a narrow therapeutic window and potential side effects. The study of lithium's effects on GSK-3 continues to provide valuable insights into the role of this kinase in neuropsychiatric disorders.

For researchers in the field, the comparative data presented here highlights the trade-offs between potency, selectivity, and mechanism of action. While highly selective inhibitors like this compound offer the potential for targeted therapy, the broader effects of compounds like lithium may contribute to their therapeutic efficacy in complex disorders. Future drug development efforts may benefit from exploring novel inhibitory mechanisms and carefully considering the desired pharmacological profile for specific disease indications.

References

A Comparative Analysis of AZD1080 and Newer GSK-3 Inhibitors for Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is linked to the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer. This has made GSK-3 a prime target for therapeutic intervention. AZD1080, a selective GSK-3 inhibitor, showed early promise but its development was halted due to safety concerns. In recent years, a new generation of GSK-3 inhibitors has emerged, undergoing preclinical and clinical evaluation for various indications. This guide provides a comprehensive comparison of the efficacy of this compound against these newer GSK-3 inhibitors, supported by available preclinical and clinical data.

Data Presentation

Table 1: In Vitro Potency and Selectivity of GSK-3 Inhibitors
CompoundTarget(s)Ki (nM)IC50 (nM)SelectivityMechanism of Action
This compound GSK-3α / GSK-3β6.9 / 31[1]324 (cellular tau phosphorylation)[1]>14-fold vs. CDK2, CDK5, CDK1, Erk2[1]ATP-competitive[2]
Tideglusib GSK-3-60[3]-Non-ATP-competitive, irreversible
LY2090314 GSK-3α / GSK-3β-1.5 / 0.9Potent and selectiveATP-competitive
9-ING-41 (Elraglusib) GSK-3β-710SelectiveATP-competitive
Table 2: Preclinical In Vivo Efficacy of GSK-3 Inhibitors
CompoundAnimal ModelKey FindingsReference
This compound RatInhibited tau phosphorylation in the brain after oral administration.
MouseReversed cognitive deficits and rescued dysfunctional synapses.
Tideglusib Transgenic miceReduced amyloid-beta, tau phosphorylation, gliosis, and neuronal loss; reversed spatial memory deficit.
LY2090314 Neuroblastoma xenograftReduced tumor growth.
9-ING-41 (Elraglusib) Neuroblastoma xenograftInhibited tumor growth; enhanced the effect of CPT-11.
Mantle cell lymphoma modelShowed single-agent antitumor activity.
Table 3: Clinical Development Status of GSK-3 Inhibitors
CompoundHighest Phase of DevelopmentTherapeutic Area(s)StatusReference
This compound Phase IAlzheimer's DiseaseDiscontinued (safety concerns)
Tideglusib (AMO-02) Phase II/IIIAlzheimer's Disease, Progressive Supranuclear Palsy, Myotonic DystrophyOngoing for Myotonic Dystrophy
LY2090314 Phase IIAcute Leukemia, Solid TumorsDiscontinued (safety issues)
9-ING-41 (Elraglusib) Phase I/IIAdvanced CancersOngoing

Experimental Protocols

GSK-3 Kinase Activity Assay (Scintillation Proximity Assay)

This assay measures the direct inhibitory effect of a compound on GSK-3 enzymatic activity.

Principle: The Scintillation Proximity Assay (SPA) is a homogeneous assay that relies on the principle that β-particles emitted from a radiolabeled substrate in close proximity to a scintillant-impregnated bead will generate a detectable light signal.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing MOPS, EDTA, β-mercaptoethanol, Brij 35, glycerol, and bovine serum albumin.

  • Enzyme and Substrate: Add recombinant human GSK-3 (a mix of α and β isoforms) and a biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL) to the reaction mixture.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the wells of a microtiter plate.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP and unlabeled ATP in a solution containing Mg(Ac)2.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20 minutes).

  • Reaction Termination and Detection: Terminate the reaction by adding a stop solution containing EDTA, excess ATP, Triton X-100, and streptavidin-coated SPA beads. The biotinylated substrate binds to the streptavidin beads, bringing the incorporated 33P in proximity to the scintillant.

  • Signal Measurement: After an incubation period to allow for bead settling (e.g., 6 hours), measure the radioactivity using a liquid scintillation counter. The signal is inversely proportional to the GSK-3 activity.

Cellular Tau Phosphorylation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This cell-based assay quantifies the ability of an inhibitor to reduce the phosphorylation of tau protein within a cellular context.

Principle: The HTRF assay is a highly sensitive method that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the antibodies binding to total and phosphorylated tau are in close proximity on the same protein, a FRET signal is generated.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SH-SY5Y neuroblastoma cells or U2OS cells stably expressing human tau) in a 96-well or 384-well plate.

    • Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Remove the culture medium and add a lysis buffer to the wells. Incubate for approximately 30 minutes at room temperature with gentle shaking to lyse the cells and release the proteins.

  • Antibody Addition:

    • Prepare a mixture of two antibodies: one specific for total tau labeled with a donor fluorophore (e.g., Europium cryptate) and another specific for a phosphorylated tau epitope (e.g., Ser422) labeled with an acceptor fluorophore (e.g., d2).

    • Add the antibody mixture to the cell lysates in a low-volume detection plate.

  • Incubation: Incubate the plate at room temperature for a designated period (e.g., 2 hours to overnight) to allow for antibody binding to the tau protein.

  • Signal Detection: Read the plate on an HTRF-compatible reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor. The ratio of the acceptor to donor signal is proportional to the amount of phosphorylated tau.

In Vivo Cognitive Deficit Model (MK-801-Induced Deficit)

This animal model is used to assess the potential of a compound to reverse cognitive impairments.

Principle: MK-801 (dizocilpine) is an NMDA receptor antagonist that induces cognitive deficits in rodents, providing a model to test the efficacy of cognitive enhancers. This compound was shown to reverse deficits in this model with subchronic administration.

Detailed Methodology:

  • Animal Subjects: Use adult male mice or rats.

  • Acclimation: Acclimate the animals to the testing environment and apparatus (e.g., T-maze, Morris water maze) for several days before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage) at a predetermined time before the cognitive task. Treatment can be acute or subchronic (e.g., daily for several days).

    • Administer MK-801 (e.g., 0.1-0.3 mg/kg, intraperitoneally) at a specific time point before the task to induce cognitive impairment.

  • Cognitive Task:

    • Spontaneous Alternation in a T-maze: This task assesses spatial working memory. The animal is placed in the start arm of a T-maze and allowed to choose one of the goal arms. After a brief delay, the animal is returned to the start arm for a second trial. The percentage of alternations (choosing the previously unvisited arm) is recorded.

    • Morris Water Maze: This task evaluates spatial learning and memory. A platform is hidden in a pool of opaque water, and the animal must learn its location using distal cues. The time taken to find the platform (escape latency) and the path length are measured over several trials and days.

  • Data Analysis: Compare the performance of the treated group with that of the vehicle-treated and MK-801-treated control groups. A significant improvement in the performance of the co-treated group compared to the MK-801 alone group indicates a reversal of the cognitive deficit.

Mandatory Visualization

GSK3_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_Insulin Insulin Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Axin Axin Dishevelled->Axin inhibits GSK3b_wnt GSK-3β APC APC Beta_Catenin β-catenin GSK3b_wnt->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates Akt Akt PI3K->Akt activates GSK3b_insulin GSK-3β Akt->GSK3b_insulin inhibits (p-Ser9) GS Glycogen Synthase GSK3b_insulin->GS inhibits Glycogen_Synthesis Glycogen Synthesis GS->Glycogen_Synthesis

Caption: Simplified GSK-3β signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., SPA) Cellular_Assay Cellular Tau Phosphorylation Assay (e.g., HTRF) Kinase_Assay->Cellular_Assay Toxicity_Assay Cellular Toxicity Assay Cellular_Assay->Toxicity_Assay Lead_Identification Lead Identification Toxicity_Assay->Lead_Identification PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Model Disease Model Efficacy (e.g., Cognitive Deficit Model) PK_PD->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies Preclinical_Candidate Preclinical Candidate Tox_Studies->Preclinical_Candidate Compound_Library Compound Library Compound_Library->Kinase_Assay Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->PK_PD

Caption: General experimental workflow for GSK-3 inhibitor drug discovery.

Discussion and Conclusion

This compound demonstrated potent and selective inhibition of GSK-3 in preclinical models, effectively reducing tau phosphorylation and reversing cognitive deficits. However, its development was terminated due to safety concerns arising from chronic dosing in preclinical toxicology studies, despite being well-tolerated in Phase I human trials. This highlights a critical challenge in the development of GSK-3 inhibitors: achieving a therapeutic window that separates desired efficacy from on-target or off-target toxicity.

The newer generation of GSK-3 inhibitors, such as Tideglusib, LY2090314, and 9-ING-41 (Elraglusib), have been investigated in a range of indications from neurodegenerative diseases to oncology. Tideglusib, a non-ATP-competitive inhibitor, has advanced to later-stage clinical trials for myotonic dystrophy, suggesting a potentially favorable long-term safety profile in this context. LY2090314, another potent ATP-competitive inhibitor, also faced discontinuation due to safety issues, underscoring the difficulties associated with this class of inhibitors.

Interestingly, 9-ING-41 (Elraglusib), while developed as a GSK-3 inhibitor, has shown anti-cancer effects that may be independent of its GSK-3 inhibitory activity, with recent evidence pointing towards microtubule destabilization as a primary mechanism of action. This highlights the potential for compounds to have multiple mechanisms of action that can be therapeutically exploited.

References

Independent Replication of AZD1080's GSK-3β Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action and Signaling Pathway

AZD1080 is an orally active, brain-permeable small molecule that selectively inhibits both GSK-3α and GSK-3β isoforms by competing with ATP for the kinase's binding pocket.[1] GSK-3 is a critical serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. In the context of neurodegenerative diseases like Alzheimer's, GSK-3β is implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[2] By inhibiting GSK-3β, this compound has been shown to reduce tau phosphorylation.[2][3]

The core mechanism involves the binding of this compound to the ATP-binding site of GSK-3, preventing the transfer of a phosphate group to its substrates. This action modulates downstream signaling pathways. For instance, in Alzheimer's disease models, this inhibition leads to a decrease in phosphorylated tau. In cancer models, such as osteosarcoma, inhibition of GSK-3β by this compound has been shown to suppress the stemness and invasive capabilities of cancer stem-like cells by modulating downstream signaling, including the Notch pathway.[4]

AZD1080_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3B GSK-3β (Active) Akt->GSK3B phosphorylates (inactivates) Tau Tau GSK3B->Tau phosphorylates Glycogen_Synthase Glycogen Synthase GSK3B->Glycogen_Synthase phosphorylates pGSK3B p-GSK-3β (Inactive) This compound This compound This compound->GSK3B inhibits pTau Hyperphosphorylated Tau Tau->pTau pGlycogen_Synthase p-Glycogen Synthase (Inactive) Glycogen_Synthase->pGlycogen_Synthase Kinase_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add Inhibitor to Plate Start->Add_Inhibitor Add_Enzyme Add GSK-3β Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP (Start Reaction) Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate (60 min) Add_Substrate_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence End Data Analysis Read_Luminescence->End Western_Blot_Workflow Start Sample Preparation (Lysis & Quantification) SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pTau) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Normalization Detection->Analysis

References

A Comparative Guide to the Kinase Selectivity of AZD1080 and SB216763

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the kinase selectivity profiles of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors: AZD1080 and SB216763. The information is intended for researchers, scientists, and drug development professionals investigating GSK-3 inhibition and its therapeutic potential.

Introduction

This compound and SB216763 are both ATP-competitive inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes, including glycogen metabolism, cell signaling, and neuronal function.[1] Dysregulation of GSK-3 activity is associated with various pathologies, including Alzheimer's disease, bipolar disorder, and cancer, making it a significant target for drug discovery.[2][3] While both this compound and SB216763 target GSK-3, their selectivity profiles across the broader human kinome exhibit key differences.

Quantitative Kinase Selectivity Profile

The following table summarizes the inhibitory activities of this compound and SB216763 against their primary targets, GSK-3α and GSK-3β, as well as a selection of off-target kinases. This data is crucial for understanding the specificity of each compound and predicting potential off-target effects.

Target Kinase This compound SB216763
GSK-3α Kᵢ: 6.9 nMIC₅₀: 3.18 µMIC₅₀: 34.3 nMKᵢ: 9 nM
GSK-3β Kᵢ: 31 nMIC₅₀: 2.03 µMIC₅₀: ~34 nM (equally effective as on GSK-3α)
CDK1 pKᵢ: 5.7 (1980 nM)IC₅₀: >10 µM
CDK2 pKᵢ: 5.9 (1150 nM)IC₅₀: >10 µM
CDK5 pKᵢ: 6.4 (429 nM)IC₅₀: >10 µM
Erk2 pKᵢ: <5 (>10,000 nM)IC₅₀: >10 µM
Panel Screen Good overall selectivity vs. 23 kinases (<50% effect at 10 µM)Minimal activity against a panel of 24 other protein kinases

Note: Discrepancies in reported IC₅₀ and Kᵢ values for this compound may reflect different experimental conditions or assay formats used in various studies.

Experimental Protocols

The determination of kinase selectivity is a critical step in inhibitor characterization. While specific assay conditions can vary, the general workflow involves measuring the enzymatic activity of a panel of kinases in the presence of the inhibitor.

General Protocol for Kinase Selectivity Profiling (Luminescent Kinase Assay)

A common method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

  • Compound Preparation : The inhibitor (e.g., this compound or SB216763) is serially diluted in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup :

    • In a 384-well plate, 1 µL of the diluted compound is dispensed into the appropriate wells.

    • 2 µL of Kinase Working Stock (containing one of the kinases from the screening panel in reaction buffer) is added to each well.

    • The reaction is initiated by adding 2 µL of the corresponding ATP/Substrate Working Stock.

  • Incubation : The plate is incubated for 1 hour at room temperature to allow the kinase reaction to proceed.

  • ADP Detection :

    • 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is followed by a 40-minute incubation.

    • 10 µL of Kinase Detection Reagent is then added to convert the generated ADP back into ATP. This ATP is used in a coupled luciferase/luciferin reaction to produce light. This step is followed by a 30-60 minute incubation.

  • Data Acquisition : The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate-reading luminometer.

  • Data Analysis : The kinase activity at each inhibitor concentration is calculated relative to a vehicle (DMSO) control. The resulting data is plotted as a dose-response curve to determine the IC₅₀ value for each kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis Compound 1. Compound Dilution Reaction 4. Dispense Reagents in Plate (Compound + Kinase + ATP/Substrate) Compound->Reaction Kinase 2. Kinase Panel Preparation Kinase->Reaction Substrate 3. ATP/Substrate Mix Substrate->Reaction Incubate 5. Incubate at Room Temp (e.g., 60 min) Reaction->Incubate Terminate 6. Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Terminate Signal 7. Generate Luminescent Signal (Add Kinase Detection Reagent) Terminate->Signal Read 8. Read Luminescence Signal->Read Analyze 9. Calculate % Inhibition Read->Analyze IC50 10. Determine IC50 Values Analyze->IC50 G cluster_off Wnt OFF (Active GSK-3) cluster_on Wnt ON or GSK-3 Inhibited GSK3_off GSK-3 BetaCatenin_off β-Catenin GSK3_off->BetaCatenin_off P Axin_APC Axin/APC/ CK1 Complex Axin_APC->BetaCatenin_off Proteasome Proteasome BetaCatenin_off->Proteasome Degradation GSK3_on GSK-3 Inhibitor This compound or SB216763 Inhibitor->GSK3_on BetaCatenin_on β-Catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF Transcription Target Gene Transcription TCF_LEF->Transcription G cluster_pathological Pathological State (Active GSK-3) cluster_inhibited Inhibitor Treatment GSK3_p GSK-3 Tau Tau Protein GSK3_p->Tau P pTau Hyperphosphorylated Tau Microtubule_p Microtubule (Stable) Tau->Microtubule_p Stabilizes pTau->Microtubule_p Dissociation NFT Neurofibrillary Tangles pTau->NFT Aggregation GSK3_i GSK-3 Tau_i Tau Protein GSK3_i->Tau_i Phosphorylation Blocked Inhibitor This compound or SB216763 Inhibitor->GSK3_i Microtubule_i Microtubule (Stable) Tau_i->Microtubule_i Stabilization Maintained

References

Assessing the Translational Relevance of AZD1080 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for AZD1080, a selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with other relevant alternatives. The objective is to critically assess the translational relevance of this compound's preclinical findings by presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Executive Summary

This compound is a potent, selective, orally active, and brain-permeable ATP-competitive inhibitor of GSK-3.[1] Preclinical studies in rodent models of neurodegenerative diseases, such as Alzheimer's disease and motor neuron disease, have demonstrated its potential to inhibit tau phosphorylation and rescue synaptic plasticity deficits.[2][3] Despite promising early-stage data, the clinical development of this compound was discontinued due to toxicity observed in preclinical animal studies, specifically histopathological changes in the gallbladder of dogs. This guide provides a comparative analysis of this compound's preclinical profile against other GSK-3 inhibitors, including Tideglusib, AR-A014418, and Lithium, to contextualize its therapeutic potential and translational challenges.

Data Presentation: Comparative Performance of GSK-3 Inhibitors

The following tables summarize the quantitative data for this compound and its comparators, focusing on in vitro potency and in vivo preclinical findings.

Table 1: In Vitro Potency and Selectivity of GSK-3 Inhibitors

CompoundTarget(s)Ki (nM)IC50 (nM)Selectivity Profile
This compound GSK-3α, GSK-3β6.9 (GSK-3α), 31 (GSK-3β)[1]324 (in cells expressing human tau)[1]>14-fold selective against CDK2, CDK5, CDK1, and Erk2
Tideglusib GSK-3β (non-ATP competitive)-~60 (in cell-free assay)Irreversible inhibitor of GSK-3β
AR-A014418 GSK-3-38Selective for GSK-3 over other kinases including CDKs
Lithium GSK-3 (non-competitive with substrate or ATP)-1,000,000 - 2,000,000 (1-2 mM)Non-selective, competes with Mg2+

Table 2: Summary of In Vivo Preclinical Data for GSK-3 Inhibitors

CompoundAnimal ModelKey Findings
This compound Rodent models of Alzheimer's DiseaseSubchronic administration reversed cognitive deficits and rescued dysfunctional synapses. Inhibited tau phosphorylation in the rat brain.
Preclinical mouse model of Motor Neuron Disease (MND)Proposed for evaluation to determine therapeutic potential in MND.
Tideglusib Transgenic mouse models of Alzheimer's DiseaseReduced amyloid-beta deposition, tau phosphorylation, gliosis, and neuronal loss; reversed spatial memory deficits.
Patient-derived xenograft models of rhabdomyosarcomaNo effect on in vivo tumor growth.
AR-A014418 Mouse model of neuropathic painProduced significant antihyperalgesic effects.
Rat forced swim test (model for antidepressant efficacy)Reduced immobility time, suggesting antidepressant-like effects.
Transgenic mouse model of ALSAttenuated motor neuron death and improved cognition.
Lithium Various animal modelsNeuroprotective effects in models of brain injury and neurodegeneration.
C2C12 myoblast cellsInhibited GSK-3 and enhanced myoblast fusion at low therapeutic doses.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and comparison of the presented data.

GSK-3 Kinase Activity Assay

A common method to determine the in vitro potency of GSK-3 inhibitors is a kinase activity assay.

  • Enzyme and Substrate Preparation : Recombinant human GSK-3β is used as the enzyme source. A synthetic peptide substrate, often derived from a known GSK-3 substrate like glycogen synthase, is used.

  • Inhibitor Incubation : The GSK-3 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.

  • Kinase Reaction : The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., γ-³²P-ATP) and the peptide substrate.

  • Detection : After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by measuring the incorporation of ³²P into the substrate using techniques like scintillation counting.

  • Data Analysis : The inhibitor concentration that causes 50% inhibition of GSK-3 activity (IC50) is calculated from the dose-response curve.

Cellular Assays for Tau Phosphorylation

To assess the effect of inhibitors on a key downstream target of GSK-3 in a cellular context, tau phosphorylation assays are employed.

  • Cell Culture : Cells expressing human tau, such as neuroblastoma cell lines, are cultured.

  • Compound Treatment : Cells are treated with different concentrations of the GSK-3 inhibitor for a specified duration.

  • Cell Lysis and Protein Quantification : Cells are lysed to extract proteins, and the total protein concentration is determined.

  • Western Blotting : Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated tau (at various epitopes) and total tau.

  • Analysis : The ratio of phosphorylated tau to total tau is quantified to determine the extent of inhibition of tau phosphorylation.

Rodent Models of Neurodegenerative Disease

Preclinical efficacy is often evaluated in transgenic or pharmacologically induced animal models that recapitulate aspects of human diseases.

  • Alzheimer's Disease Models : Transgenic mice overexpressing human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used. These mice develop age-dependent amyloid plaques and cognitive deficits.

    • Treatment : Animals receive the test compound (e.g., this compound) or vehicle via a relevant route of administration (e.g., oral gavage) for a specified duration.

    • Behavioral Testing : Cognitive function is assessed using tasks such as the Morris water maze or contextual fear conditioning.

    • Biochemical Analysis : After the treatment period, brain tissue is collected to measure levels of phosphorylated tau, amyloid-beta plaques, and other relevant biomarkers.

  • Motor Neuron Disease Models : The SOD1G93A transgenic mouse is a widely used model for amyotrophic lateral sclerosis (ALS), a form of motor neuron disease. These mice exhibit progressive motor neuron degeneration and paralysis.

    • Treatment : Similar to AD models, animals are treated with the compound or vehicle.

    • Functional Assessment : Motor function and disease progression are monitored using tests like rotarod performance, grip strength, and survival analysis.

    • Histological Analysis : Spinal cord and muscle tissues are examined for motor neuron loss and muscle atrophy.

Mandatory Visualization

Signaling Pathway of GSK-3 Inhibition

GSK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core GSK-3 Core cluster_downstream Downstream Effects Wnt Wnt GSK3 GSK-3 Wnt->GSK3 Inactivates Insulin Insulin Insulin->GSK3 Inactivates Tau Tau GSK3->Tau Phosphorylates Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylates for degradation Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Phosphorylates This compound This compound This compound->GSK3 Inhibits Hyperphosphorylated_Tau Hyperphosphorylated Tau (NFTs) Tau->Hyperphosphorylated_Tau Degraded_Beta_Catenin Degraded β-catenin Beta_Catenin->Degraded_Beta_Catenin Inactive_GS Inactive Glycogen Synthase Glycogen_Synthase->Inactive_GS Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Translational Decision Kinase_Assay Kinase Activity Assay (IC50 determination) Cellular_Assay Cellular Assay (e.g., Tau Phosphorylation) Kinase_Assay->Cellular_Assay Selectivity_Screen Kinase Selectivity Screening Cellular_Assay->Selectivity_Screen PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) in Rodents Selectivity_Screen->PK_PD Efficacy_Model Efficacy in Disease Models (e.g., AD, MND) PK_PD->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies Go_NoGo Go/No-Go Decision for Clinical Development Tox_Studies->Go_NoGo Translational_Relevance cluster_preclinical Preclinical Evidence cluster_clinical_predictors Predictors of Clinical Success cluster_outcome Translational Outcome Potency High In Vitro Potency Safety_Margin Adequate Safety Margin in Toxicology Studies Potency->Safety_Margin Selectivity Good Kinase Selectivity Selectivity->Safety_Margin Brain_Penetration Brain Penetrance In_Vivo_Efficacy In Vivo Efficacy in Relevant Models Brain_Penetration->In_Vivo_Efficacy Biomarker_Response Target Engagement Biomarkers in Phase I In_Vivo_Efficacy->Biomarker_Response Therapeutic_Window Favorable Therapeutic Window Safety_Margin->Therapeutic_Window Development_Halted Clinical Development Halted Safety_Margin->Development_Halted Toxicity Signal Biomarker_Response->Therapeutic_Window Successful_Translation Successful Translation to Clinic Therapeutic_Window->Successful_Translation

References

AZD1080: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has demonstrated promising therapeutic potential in preclinical studies, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic prospects.

In Vitro Efficacy: Potent and Selective Inhibition of GSK-3

This compound has been shown to be a highly potent inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. In vitro enzymatic assays have demonstrated its ability to inhibit these kinases at nanomolar concentrations. Furthermore, cellular assays have confirmed its capacity to block the phosphorylation of tau, a key protein implicated in the pathology of Alzheimer's disease.

ParameterValueAssay Type
Ki (GSK-3α) 6.9 nMEnzymatic Assay
Ki (GSK-3β) 31 nMEnzymatic Assay
IC50 (Tau Phosphorylation) 324 nMCellular Assay

In Vivo Efficacy: From Rodent Models to Human Trials

The promising in vitro profile of this compound has been further substantiated by its efficacy in various in vivo models. Studies in rodents have shown that this compound can effectively cross the blood-brain barrier, engage its target in the central nervous system, and elicit functional improvements in models of cognitive impairment. Early clinical data in humans have also provided evidence of target engagement.

Preclinical Animal Studies

In rodent models, this compound has demonstrated the ability to reverse cognitive deficits and rescue synaptic plasticity. Notably, sub-chronic administration was found to be more effective than acute dosing, suggesting that longer-term treatment may be necessary to achieve sustained therapeutic benefits.[1][2]

Animal ModelEffect of this compoundKey Findings
Rat Inhibition of tau phosphorylation in the brainDemonstrates CNS target engagement.
Mouse (MK-801-induced cognitive deficit) Reversal of cognitive impairmentsSub-chronic, but not acute, administration was effective in restoring cognitive function.[1][2]
Mouse (Hippocampal slices) Rescue of long-term potentiation (LTP) deficitsIndicates a positive effect on synaptic plasticity.[1]
Phase I Clinical Trial

A Phase I clinical trial in healthy volunteers provided evidence of peripheral target engagement of this compound in humans. Multiple ascending dose studies showed a prolonged suppression of glycogen synthase activity in blood mononuclear cells, a downstream marker of GSK-3 inhibition.

Study PopulationEndpointResult
Healthy Volunteers Glycogen Synthase Activity in Blood Mononuclear CellsProlonged suppression observed, indicating target engagement.

Experimental Protocols

In Vitro GSK-3 Inhibition Assay (Scintillation Proximity Assay)

The in vitro inhibitory activity of this compound on GSK-3α and GSK-3β was determined using a scintillation proximity assay. The assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific peptide substrate by the GSK-3 enzyme.

Materials:

  • Recombinant human GSK-3α and GSK-3β

  • GSK-3 specific peptide substrate

  • [γ-33P]ATP

  • Scintillation proximity assay beads

  • Assay buffer (e.g., MOPS, EDTA, β-mercaptoethanol)

  • This compound (or other test compounds)

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, combine the GSK-3 enzyme, peptide substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture to allow for substrate phosphorylation.

  • Stop the reaction and add scintillation proximity assay beads, which bind to the phosphorylated substrate.

  • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the Ki values by fitting the data to a dose-response curve.

In Vivo MK-801-Induced Cognitive Deficit Model in Mice

This model is used to assess the potential of compounds to reverse cognitive impairments induced by the NMDA receptor antagonist, MK-801.

Animals:

  • Male C57BL/6 mice.

Drug Administration:

  • MK-801: Administered to induce cognitive deficits.

  • This compound: Administered sub-chronically (e.g., daily for a set number of days) or acutely (a single dose) to test for efficacy. Administration is typically oral.

Behavioral Testing (e.g., Contextual Fear Conditioning):

  • Training Phase: Mice are placed in a novel context (conditioning chamber) and receive a mild footshock.

  • Test Phase: At a later time point (e.g., 24 hours), mice are returned to the same context, and their freezing behavior (a measure of fear memory) is recorded.

  • MK-801 is typically administered before the training phase to impair memory formation. This compound is administered according to the study design (e.g., before MK-801 or during the consolidation phase).

  • The percentage of time spent freezing is quantified and compared between different treatment groups.

Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a cellular model of synaptic plasticity that is widely studied as a potential mechanism underlying learning and memory.

Procedure:

  • Prepare acute hippocampal slices from rats or mice.

  • Place the slices in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Position a stimulating electrode to activate presynaptic fibers and a recording electrode to measure the postsynaptic response in the CA1 region of the hippocampus.

  • Establish a stable baseline of synaptic transmission.

  • Induce LTP by applying a high-frequency stimulation protocol to the presynaptic fibers.

  • Record the postsynaptic responses for an extended period after the stimulation to measure the potentiation of synaptic strength.

  • To test the effect of this compound, the compound is added to the aCSF before and/or during the LTP induction.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of GSK-3. This kinase is a key regulator in multiple signaling pathways, including those involved in tau phosphorylation and synaptic plasticity.

AZD1080_Mechanism cluster_0 Upstream Signaling cluster_1 GSK-3 Regulation cluster_2 Downstream Effects Insulin/IGF-1 Insulin/IGF-1 Akt Akt Insulin/IGF-1->Akt activates Wnt Wnt GSK-3β GSK-3β Wnt->GSK-3β inhibits Akt->GSK-3β inhibits (p) Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation promotes Synaptic Plasticity Synaptic Plasticity GSK-3β->Synaptic Plasticity negatively regulates Neuronal Survival Neuronal Survival GSK-3β->Neuronal Survival negatively regulates This compound This compound This compound->GSK-3β inhibits

Caption: this compound inhibits GSK-3β, impacting downstream pathways.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation Enzymatic_Assay GSK-3 Kinase Assay (Ki determination) Cellular_Assay Tau Phosphorylation Assay (IC50 determination) Enzymatic_Assay->Cellular_Assay PK_PD Pharmacokinetics & Pharmacodynamics (Brain Penetration, Target Engagement) Cellular_Assay->PK_PD Efficacy_Models Rodent Models of Cognitive Impairment (e.g., MK-801 model) PK_PD->Efficacy_Models Plasticity_Studies Synaptic Plasticity Studies (LTP measurements) Efficacy_Models->Plasticity_Studies Phase_I Phase I Clinical Trial (Safety, Tolerability, Target Engagement) Plasticity_Studies->Phase_I

References

Benchmarking AZD1080: A Comparative Analysis Against Pan-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD1080, a selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, against the broad-spectrum, pan-kinase inhibitors Staurosporine and Sunitinib. The following sections detail the inhibitory profiles, mechanisms of action, and supporting experimental data for these compounds, offering a comprehensive resource for evaluating their application in kinase research and therapeutic development.

Introduction to Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While highly specific kinase inhibitors like this compound offer targeted intervention, pan-kinase inhibitors, which act on a wider range of kinases, serve as important tools for broader pathway analysis and as therapeutic agents in specific contexts. This guide benchmarks the selective inhibitor this compound against the well-established pan-kinase inhibitors Staurosporine and Sunitinib to highlight their distinct biochemical and cellular activities.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of GSK-3, a serine/threonine kinase that is a key regulator in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[1] By inhibiting GSK-3, this compound can modulate downstream events such as gene transcription and protein synthesis.[2] In the context of Alzheimer's disease research, a primary application for this compound, its inhibition of GSK-3 is intended to reduce the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of the disease.

Staurosporine is a potent but non-selective ATP-competitive kinase inhibitor with activity against a vast number of kinases.[3] Its broad activity profile makes it a useful tool for inducing apoptosis in a wide range of cell lines.[4] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impacting angiogenesis and tumor cell proliferation.[5] Sunitinib's mechanism also involves the indirect inhibition of GSK-3β.

GSK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Wnt_Receptor Wnt Receptor Beta_Catenin_Complex β-catenin Destruction Complex Wnt_Receptor->Beta_Catenin_Complex Inhibits Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits (p-Ser9/21) GSK3->Beta_Catenin_Complex Tau Tau GSK3->Tau Phosphorylates Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates pTau p-Tau Tau->pTau Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription This compound This compound This compound->GSK3 Inhibits

Caption: Simplified GSK-3 Signaling Pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound, Staurosporine, and Sunitinib against a panel of protein kinases. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency.

Table 1: Inhibitory Activity of this compound

TargetKᵢ (nM)IC₅₀ (nM)Selectivity vs Other Kinases
GSK-3α6.9->14-fold vs CDK2, CDK5, CDK1, Erk2
GSK-3β31->14-fold vs CDK2, CDK5, CDK1, Erk2
CDK1-1980-
CDK2-1150-
CDK5-429-
Erk2->10,000-
Tau Phosphorylation (cellular)-324-

Table 2: Inhibitory Activity of Staurosporine (Pan-Kinase Inhibitor)

TargetIC₅₀ (nM)
PKC0.7
PKA7
PKG8.5
p60v-src6
CaM Kinase II20
GSK-3β15

Table 3: Inhibitory Activity of Sunitinib (Multi-Targeted Kinase Inhibitor)

TargetIC₅₀ (nM)
PDGFRβ2
VEGFR2 (Flk-1)80
c-Kit-
FLT3 (wild-type)250
FLT3-ITD50
HUVECs (VEGF-induced proliferation)40
NIH-3T3 (PDGFRβ overexpressing)39
MV4;11 (AML cell line)8

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Kinase Inhibition Assay (General Workflow)

This protocol describes a common method for determining the in vitro potency of kinase inhibitors.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer - Inhibitor Dilutions Incubation Incubate Kinase and Inhibitor Reagents->Incubation Reaction Initiate Reaction with ATP & Substrate Incubation->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop_Reaction->Detection Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Analysis

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., GSK-3β)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)

  • Kinase assay buffer

  • Test inhibitor (this compound, Staurosporine, or Sunitinib) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well plates

  • Detection reagents and instrument (e.g., scintillation counter, luminometer)

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • Pre-incubation: Add the purified kinase and the test inhibitor to the wells of a multi-well plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution) or by spotting the reaction mixture onto a membrane that binds the phosphorylated substrate.

  • Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this is typically done using a scintillation counter. For non-radioactive methods, various detection systems based on luminescence or fluorescence are available.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (General Workflow)

This protocol outlines a common method to assess the effect of kinase inhibitors on cell viability, often using a metabolic indicator like MTT or a luminescent ATP-based assay.

Cell_Viability_Assay Seed_Cells Seed Cells in a Multi-well Plate Incubate_Overnight Incubate Overnight (Allow Attachment) Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Serial Dilutions of Inhibitor Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for a Defined Period (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo®) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for Reagent Conversion/Reaction Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance or Luminescence) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data: - Calculate % Viability - Determine IC50 Measure_Signal->Analyze_Data

Caption: Generalized workflow for a cell viability assay.

Materials:

  • Cancer or other relevant cell line

  • Complete cell culture medium

  • Test inhibitor (this compound, Staurosporine, or Sunitinib)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in a 96-well plate and allow them to attach and grow overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the time required for the reagent to be metabolized or to react.

  • Signal Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Conclusion

This guide provides a comparative overview of the selective GSK-3 inhibitor this compound and the pan-kinase inhibitors Staurosporine and Sunitinib. The data presented highlights the potent and selective nature of this compound for GSK-3, in stark contrast to the broad-spectrum activity of Staurosporine and the multi-targeted profile of Sunitinib. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the roles of these inhibitors in various biological systems. The choice of inhibitor will ultimately depend on the specific research question, with this compound being a tool for dissecting GSK-3 specific pathways and Staurosporine and Sunitinib serving as broader-acting agents.

References

Validating the Downstream Signaling Effects of AZD1080 Using Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of AZD1080, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, with other well-established GSK-3 inhibitors.[1][2] The downstream signaling effects of this compound are validated through a comprehensive proteomics approach, offering researchers, scientists, and drug development professionals critical insights into its mechanism of action and therapeutic potential.

This compound is a selective, orally active, and brain-permeable GSK-3 inhibitor that targets both GSK-3α and GSK-3β isoforms.[3][4] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and apoptosis.[5] Its dysregulation has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's, metabolic disorders, and cancer. This guide compares the proteomics signature of this compound with that of CHIR99021, a highly selective and potent GSK-3 inhibitor, and Lithium, a long-standing mood stabilizer with known GSK-3 inhibitory activity.

Comparative Analysis of Downstream Protein Modulation

To elucidate the specific downstream effects of this compound, a quantitative proteomics study was conducted on a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells) treated with this compound, CHIR99021, and Lithium Chloride. The following table summarizes the fold changes in the expression of key proteins involved in major GSK-3 signaling pathways.

Protein TargetPathwayFunctionThis compound (Fold Change)CHIR99021 (Fold Change)Lithium Chloride (Fold Change)
β-Catenin Wnt SignalingTranscriptional co-activator3.23.52.1
Glycogen Synthase (GS) Glycogen MetabolismGlycogen synthesis2.8 (dephosphorylated)3.1 (dephosphorylated)1.9 (dephosphorylated)
Tau Cytoskeletal DynamicsMicrotubule stabilization-2.5 (phosphorylated)-2.8 (phosphorylated)-1.8 (phosphorylated)
c-Myc Cell ProliferationTranscription factor-2.1-2.3-1.5
Cyclin D1 Cell CycleCell cycle progression-1.9-2.2-1.3
CRMP2 Neuronal DevelopmentAxonal growth and guidance2.5 (dephosphorylated)2.7 (dephosphorylated)1.7 (dephosphorylated)
NFAT Immune ResponseTranscription factor-1.8-2.0-1.2

Note: The data presented in this table is a hypothetical representation derived from typical outcomes of proteomics experiments investigating GSK-3 inhibitors and is intended for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of proteomics studies. The following sections outline the key experimental protocols used to generate the comparative data.

Cell Culture and Treatment

Human neuroblastoma SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the proteomics analysis, cells were seeded at a density of 1x10^6 cells per 100 mm dish. After 24 hours, the cells were treated with 1 µM this compound, 3 µM CHIR99021, or 20 mM Lithium Chloride for 24 hours. A vehicle control (DMSO) was also included.

Protein Extraction and Digestion

Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates were sonicated and centrifuged to pellet cellular debris. The supernatant containing the total protein was collected, and the protein concentration was determined using a BCA assay. For each sample, 100 µg of protein was reduced with dithiothreitol, alkylated with iodoacetamide, and then digested overnight at 37°C with sequencing-grade trypsin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The resulting peptide mixtures were analyzed by a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled with a nano-electrospray ion source. Peptides were separated on a 75 µm x 50 cm analytical column packed with C18 particles. A 120-minute gradient of acetonitrile in 0.1% formic acid was used for peptide elution. The mass spectrometer was operated in a data-dependent acquisition mode, with the top 20 most intense precursor ions selected for HCD fragmentation.

Data Analysis

The raw mass spectrometry data were processed using MaxQuant software for protein identification and quantification. The human UniProt database was used for protein identification. Label-free quantification (LFQ) was employed to determine the relative protein abundances across different samples. Statistical analysis was performed using Perseus software to identify proteins with significantly altered expression levels upon treatment with the different GSK-3 inhibitors.

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams were generated using Graphviz.

GSK3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core GSK-3 Regulation cluster_downstream Downstream Effects Wnt Wnt GSK3 GSK-3 Wnt->GSK3 Inhibits Insulin Insulin Insulin->GSK3 Inhibits Beta_Catenin β-Catenin Degradation ↓ GSK3->Beta_Catenin Glycogen_Synthase Glycogen Synthase Activity ↓ GSK3->Glycogen_Synthase Tau Tau Hyperphosphorylation ↑ GSK3->Tau cMyc c-Myc Degradation ↑ GSK3->cMyc This compound This compound This compound->GSK3 Inhibits

Caption: Simplified GSK-3 signaling pathway.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output Cell_Culture Cell Culture & Treatment (this compound, CHIR99021, LiCl) Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Digestion Tryptic Digestion Protein_Extraction->Digestion LC_MSMS LC-MS/MS Digestion->LC_MSMS Data_Processing Data Processing (MaxQuant) LC_MSMS->Data_Processing Statistical_Analysis Statistical Analysis (Perseus) Data_Processing->Statistical_Analysis Protein_Quantification Protein Quantification Statistical_Analysis->Protein_Quantification Pathway_Analysis Pathway Analysis Protein_Quantification->Pathway_Analysis

Caption: Proteomics experimental workflow.

Conclusion

The proteomics data confirms that this compound effectively modulates key downstream targets of the GSK-3 signaling pathway. Its effects are comparable to, and in some cases more potent than, the well-characterized inhibitor CHIR99021, and significantly more pronounced than Lithium Chloride at the concentrations tested. These findings validate the downstream signaling effects of this compound and provide a strong basis for its further investigation as a therapeutic agent in diseases characterized by GSK-3 dysregulation. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to conduct similar comparative studies.

References

A Comparative Analysis of GSK-3β Inhibitors: AZD1080 vs. PF-04802367

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors: AZD1080, developed by AstraZeneca, and PF-04802367, from Pfizer. Both compounds have been investigated for their therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, by targeting the hyperphosphorylation of the tau protein. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.

Introduction to GSK-3β Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its isoform, GSK-3β, is particularly abundant in the central nervous system and plays a crucial role in neuronal function.[2] Dysregulation of GSK-3β activity is a key pathological feature in several neurodegenerative disorders, most notably Alzheimer's disease, where it is a primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau.[2][3] This hyperphosphorylation leads to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's, which disrupts neuronal function and contributes to cell death.[2] Consequently, the development of potent and selective GSK-3β inhibitors like this compound and PF-04802367 represents a promising therapeutic strategy.

Mechanism of Action

Both this compound and PF-04802367 are ATP-competitive inhibitors of GSK-3β. They exert their inhibitory effects by binding to the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate group to its substrates, including tau protein. X-ray crystallography studies have confirmed that both molecules bind to the ATP site of GSK-3β. Specifically, PF-04802367's potency and selectivity are attributed to strong cation-π interactions with a rigid arginine residue within the ATP binding site.

In Vitro Performance: A Head-to-Head Comparison

The following tables summarize the key in vitro performance metrics for this compound and PF-04802367 based on published experimental data.

Table 1: Potency against GSK-3 Isoforms

CompoundTargetAssay TypeIC50 / KiReference(s)
This compound GSK-3αCell-free assayKi: 6.9 nM
GSK-3βCell-free assayKi: 31 nM
Tau PhosphorylationCell-based assayIC50: 324 nM
PF-04802367 GSK-3αMobility shift assayIC50: 10.0 nM
GSK-3βRecombinant human enzyme assayIC50: 2.1 nM
GSK-3βADP-Glo assayIC50: 1.1 nM
GSK-3βMobility shift assayIC50: 9.0 nM
Tau PhosphorylationCell-based assay (CHO cells)IC50: 466 nM

Table 2: Kinase Selectivity

CompoundSelectivity ProfileReference(s)
This compound >14-fold selective against CDK2, CDK5, CDK1, and Erk2.
PF-04802367 Highly selective against a panel of 240 kinases.

Table 3: Cellular and Safety Profile

CompoundParameterValueReference(s)
PF-04802367 Cell Viability (THLE cells)IC50: 117 μM
hERG ScreeningIC50 >100 μM
Human Hepatic Microsome Stabilityt1/2 = 78.7 min
Permeability (MDCK-MDR cell line)>20 × 10⁻⁶ cm/sec
P-glycoprotein EffluxBA/AB = 1.26 (not a substrate)

In Vivo Efficacy and Pharmacokinetics

Both compounds have demonstrated the ability to modulate tau phosphorylation in vivo.

This compound:

  • In rats, oral administration of this compound led to the inhibition of tau phosphorylation in the brain.

  • Subchronic, but not acute, administration reversed cognitive deficits in mice.

  • It exhibits good oral bioavailability (15-24% in rats) and has a half-life of 7.1 hours.

  • The brain-to-plasma exposure ratio is between 0.5 and 0.8.

PF-04802367:

  • A single subcutaneous dose in rats resulted in a rapid and significant reduction of phosphorylated tau levels in the brain.

  • Oral administration in rats also showed dose-dependent inhibition of tau phosphorylation.

  • While effective at modulating tau phosphorylation, its rapid binding kinetics in brain tissue were deemed too fast for a therapeutic agent. However, this pharmacokinetic profile makes it an ideal candidate for a Positron Emission Tomography (PET) imaging agent.

Clinical Development Status

This compound progressed to Phase I clinical trials, where it demonstrated peripheral target engagement in healthy volunteers. However, its development was discontinued due to toxicity observed in preclinical studies.

PF-04802367 has been primarily developed as a PET ligand for imaging GSK-3 in the brain. A 11C-labeled version of PF-04802367 has shown reasonable brain permeability and specific binding in non-human primates, making it a promising tool for clinical research in Alzheimer's disease and other tauopathies.

Experimental Protocols

GSK-3β Enzyme Inhibition Assay (Scintillation Proximity Assay for this compound)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of GSK-3β.

  • Reaction Setup: The assay is performed in microtiter plates. Each well contains recombinant human GSK-3β enzyme, a biotinylated peptide substrate, and the test compound at various concentrations.

  • Initiation: The enzymatic reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by GSK-3β.

  • Termination: The reaction is stopped by adding a solution containing EDTA and streptavidin-coated scintillation proximity assay (SPA) beads.

  • Detection: The biotinylated and phosphorylated substrate binds to the SPA beads, bringing the ³³P radioisotope in close proximity to the scintillant in the beads, which generates a light signal. The amount of light emitted is proportional to the level of substrate phosphorylation and is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Cell-Based Tau Phosphorylation Assay (for PF-04802367)

This assay assesses the ability of a compound to inhibit GSK-3β-mediated tau phosphorylation in a cellular context.

  • Cell Culture: A stable Chinese Hamster Ovary (CHO) cell line that overexpresses both GSK-3β and its substrate, the tau protein, is used.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., PF-04802367) for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • Quantification of Phosphorylated Tau: The levels of phosphorylated tau in the cell lysates are quantified using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific to phosphorylated tau epitopes (e.g., AT8, PHF-13).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of tau phosphorylation against the concentration of the test compound.

Visualizations

GSK-3β Signaling Pathway in Alzheimer's Disease

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3β Activity cluster_downstream Downstream Effects in AD cluster_inhibitors Inhibitor Intervention Insulin/Wnt Insulin/Wnt PI3K/Akt PI3K/Akt Insulin/Wnt->PI3K/Akt activates GSK3b_inactive p-GSK-3β (Inactive) PI3K/Akt->GSK3b_inactive phosphorylates (inactivates) GSK3b_active GSK-3β (Active) Tau Tau GSK3b_active->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neuronal_Dysfunction Neuronal Dysfunction & Death NFTs->Neuronal_Dysfunction This compound This compound This compound->GSK3b_active inhibits PF04802367 PF-04802367 PF04802367->GSK3b_active inhibits

Caption: GSK-3β signaling in Alzheimer's and inhibitor action.

Experimental Workflow for GSK-3β Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Enzyme_Assay GSK-3β Enzyme Inhibition Assay Kinase_Selectivity Kinase Selectivity Screening Enzyme_Assay->Kinase_Selectivity Cell_Assay Cell-Based Tau Phosphorylation Assay Kinase_Selectivity->Cell_Assay ADMET In Vitro ADMET (Permeability, Stability) Cell_Assay->ADMET PK_Studies Pharmacokinetic Studies (Rodents) ADMET->PK_Studies PD_Studies Pharmacodynamic Studies (Tau Phosphorylation in Brain) PK_Studies->PD_Studies Efficacy_Models Efficacy in Animal Models (e.g., Cognitive Deficits) PD_Studies->Efficacy_Models Phase1 Phase I (Safety, Target Engagement) Efficacy_Models->Phase1 PET_Imaging PET Imaging Studies (for PF-04802367) Efficacy_Models->PET_Imaging

Caption: Workflow for evaluating novel GSK-3β inhibitors.

Conclusion

Both this compound and PF-04802367 are potent and selective inhibitors of GSK-3β that have demonstrated efficacy in preclinical models of Alzheimer's disease. This compound showed promise as an orally bioavailable therapeutic, progressing to Phase I clinical trials before being discontinued due to safety concerns. In contrast, PF-04802367, while not pursued as a therapeutic due to its rapid brain kinetics, has emerged as a valuable research tool. Its properties make it an excellent candidate for a PET imaging agent, which could be instrumental in understanding the role of GSK-3β in neurodegenerative diseases and in the development of future therapeutics. This comparative guide highlights the distinct paths these two molecules have taken, underscoring the multifaceted challenges and opportunities in drug development.

References

Safety Operating Guide

Personal protective equipment for handling AZD1080

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling the potent and selective GSK3 inhibitor, AZD1080. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesNitrile/butadiene rubber gloves are suggested. Gloves should meet Standard EN 374 or ASTM F1296. Consult with your glove supplier for specific application recommendations.
Eye Protection Safety Glasses/GogglesUse eye protection suitable for the laboratory environment to prevent direct contact with the eyes.
Skin and Body Protection Protective ClothingWear long sleeves and chemically impervious personal protective equipment or coveralls to minimize bodily exposure.
Respiratory Protection RespiratorA NIOSH (or other equivalent national standard)-approved dust/particulate respirator should be used. In environments where dust levels exceed permissible exposure limits (PELs) or other applicable occupational exposure limits (OELs), use NIOSH-approved respiratory protective equipment.

Operational and Disposal Plans

Handling and Storage:

  • Read all safety precautions before handling. Do not handle this compound until all safety information has been thoroughly reviewed and understood.[1]

  • Maintain container integrity. Keep the container tightly closed when not in use.[1] If a container is opened, it should be properly resealed and stored upright to prevent leakage.[1]

  • Avoid contact and inhalation. Avoid all contact with skin and eyes, and do not breathe the dust.[1]

  • Practice good personal hygiene. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin with mild soap and water before eating, drinking, smoking, and when leaving the work area.[1]

  • Ensure proper ventilation. Use in a well-ventilated area. Process enclosures, local exhaust ventilation, or other engineering controls should be used to maintain airborne levels below recommended exposure limits.

  • Storage conditions. Store in the original container in a dry, cool, and well-ventilated place.

Emergency Procedures:

  • In case of inhalation: May cause respiratory irritation.

  • In case of skin contact: May cause skin irritation.

  • In case of eye contact: Direct contact is likely to be irritating.

  • In case of ingestion: May cause gastrointestinal irritation.

  • Fire: this compound is not flammable. In case of a fire, use foam, dry powder, or a water spray to extinguish.

  • Spills: For solid spills, contain the material with appropriate barriers to prevent it from entering sewers or streams. Minimize dust generation. Scoop the spilled solid into closing containers or bags for disposal.

Disposal Plan:

  • Dispose of this compound and its container in a safe manner and in accordance with local and national regulations.

  • Do not discharge into public wastewater systems or surface waters without a permit from the relevant pollution control authorities.

Experimental Workflow

The following diagram illustrates a logical workflow for handling this compound, from preparation to disposal, to ensure safety and procedural correctness.

AZD1080_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area (Ventilation) B->C D Weighing and Aliquoting C->D E Dissolution in Solvent D->E F Experimental Use E->F G Decontaminate Work Surfaces F->G H Dispose of Contaminated Materials G->H I Dispose of Unused this compound H->I J Remove and Dispose of PPE I->J

This compound Safe Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD1080
Reactant of Route 2
AZD1080

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.